molecular formula C18H26O7 B562630 Propofol Glucuronide CAS No. 114991-26-3

Propofol Glucuronide

Cat. No.: B562630
CAS No.: 114991-26-3
M. Wt: 354.4 g/mol
InChI Key: JZSJIASBMOIIKI-RUKPJNHUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propofol glucuronide is a glycoside.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[2,6-di(propan-2-yl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O7/c1-8(2)10-6-5-7-11(9(3)4)15(10)24-18-14(21)12(19)13(20)16(25-18)17(22)23/h5-9,12-14,16,18-21H,1-4H3,(H,22,23)/t12-,13-,14+,16-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZSJIASBMOIIKI-RUKPJNHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)OC2C(C(C(C(O2)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114991-26-3
Record name Propofol glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114991263
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Bis(1-methylethyl)phenyl β-D-Glucopyranosiduronic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROPOFOL GLUCURONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79NPJ6GX2W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to Propofol Glucuronide: Chemical Structure, Properties, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propofol (2,6-diisopropylphenol) is a widely used intravenous anesthetic agent prized for its rapid onset and short duration of action. Its metabolic fate is a critical aspect of its clinical profile, with the majority of the parent compound being transformed into metabolites that are then excreted from the body. The primary metabolite, Propofol Glucuronide, is the focus of this technical guide. Understanding the chemical structure, physicochemical properties, and analytical methodologies for this major metabolite is essential for comprehensive pharmacokinetic and pharmacodynamic studies, as well as for forensic analysis. This document provides a detailed overview of this compound, summarizing key quantitative data, outlining experimental protocols, and visualizing important pathways and workflows.

Chemical Structure and Properties

Propofol undergoes extensive phase II metabolism, primarily through glucuronidation, to form Propofol-O-glucuronide. This process is mainly catalyzed by the UDP-glucuronosyltransferase 1A9 (UGT1A9) enzyme, which is highly expressed in the liver and kidneys.[1] The addition of the glucuronic acid moiety significantly increases the water solubility of the lipophilic propofol, facilitating its renal excretion.

The chemical identity of this compound is well-established, with its structure confirmed by various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Chemical Structure

The systematic IUPAC name for this compound is (2S,3S,4S,5R,6S)-6-[2,6-di(propan-2-yl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid. Its molecular formula is C₁₈H₂₆O₇.

G Propofol Propofol UGT1A9 UGT1A9 Propofol->UGT1A9 Propofol_Glucuronide This compound Urine Renal Excretion (Urine) Propofol_Glucuronide->Urine UGT1A9->Propofol_Glucuronide Glucuronidation G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Urine) Add_IS Add Internal Standard Sample->Add_IS Precipitate Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC System Supernatant->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization Separate->Ionize Detect Mass Spectrometric Detection (MRM) Ionize->Detect Quantify Quantification Detect->Quantify

References

The Synthesis of Propofol Glucuronide in Humans: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propofol (B549288) (2,6-diisopropylphenol) is a widely used intravenous anesthetic agent characterized by its rapid onset and short duration of action. Its pharmacokinetic profile is largely governed by its efficient metabolism, primarily through glucuronidation. This technical guide provides an in-depth overview of the synthesis pathway of propofol glucuronide in humans, compiling quantitative data, detailed experimental protocols, and visual representations of the metabolic processes to support further research and drug development.

Core Synthesis Pathway

The primary metabolic fate of propofol in humans is direct O-glucuronidation, a phase II metabolic reaction. This process is predominantly catalyzed by the enzyme UDP-glucuronosyltransferase 1A9 (UGT1A9).[1] The reaction involves the transfer of a glucuronic acid moiety from the co-substrate uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to the hydroxyl group of propofol. This conjugation significantly increases the water solubility of propofol, facilitating its excretion from the body, mainly via the urine.[1][2] While the liver is the principal site of this biotransformation, extrahepatic metabolism also plays a significant role, with UGT1A9 activity detected in the kidneys and small intestine.[1][2]

In addition to the main glucuronidation pathway, propofol can also undergo phase I metabolism, primarily hydroxylation, mediated by cytochrome P450 enzymes, particularly CYP2B6 and to a lesser extent CYP2C9.[3][4] This results in the formation of 2,6-diisopropyl-1,4-quinol (4-hydroxypropofol), which is then subsequently conjugated with glucuronic acid or sulfate.[1] this compound is the major metabolite, accounting for a significant portion of the administered dose recovered in urine.[1]

Minor metabolic pathways have also been described. Other UGT isoforms, such as UGT1A6, UGT1A7, and UGT1A8, have been shown to contribute to propofol glucuronidation, particularly in extrahepatic tissues.[1] Sulfation of propofol, catalyzed by sulfotransferases (SULTs), is another minor route of elimination.[1]

Quantitative Data

The kinetics of propofol glucuronidation have been studied in various human tissues and using recombinant enzymes. The following tables summarize key quantitative data from the literature.

Table 1: Kinetic Parameters of Propofol Glucuronidation by UGT1A9 in Human Tissue Microsomes

TissueKm (μM)Vmax (nmol/min/mg protein)Intrinsic Clearance (CLint) (μL/min/mg protein)Kinetic Model
Liver (HLM)41.85.21126Substrate Inhibition
Intestine (HIM)2822.9310.4Michaelis-Menten
Kidney (HKM)24.411.2463Substrate Inhibition

Data sourced from a study on in vitro glucuronidation of propofol in microsomal fractions from human liver, intestine, and kidney.[5][6]

Table 2: Kinetic Parameters of Propofol Glucuronidation by Recombinant Human UGT Isoforms

UGT IsoformKm (μM)Vmax (relative activity)
UGT1A950 (male) / 46 (female)5.6 (male) / 6.0 (female) nmol/min/mg protein
UGT1A6Minor activity reported-
UGT1A7Activity reported-
UGT1A8Activity reported-

Data for UGT1A9 sourced from a study on species and sex differences in propofol glucuronidation.[7] Information on other isoforms indicates their involvement but with less quantitative detail available in the searched literature.

Table 3: Inhibition of Propofol Glucuronidation in Human Liver Microsomes by Various Drugs

InhibitorIC50 (μM)
Magnolol (B1675913)2.1 - 3.4
2,5-DiisopropylphenolInhibition reported

IC50 values for magnolol were determined in pig and cynomolgus monkey liver microsomes, showing potent inhibition.[8] 2,5-Diisopropylphenol has been shown to inhibit propofol glucuronidation.[9][10]

Experimental Protocols

In Vitro Propofol Glucuronidation Assay using Human Liver Microsomes (HLM)

This protocol is a generalized procedure based on common methodologies cited in the literature.[11]

1. Reagents and Materials:

2. Incubation:

  • Prepare a typical incubation mixture (final volume of 200 µL) containing:

    • HLM (e.g., 0.1 mg/mL)

    • Tris-HCl buffer (50 mM, pH 7.4)

    • MgCl₂ (5 mM)

    • Alamethicin (50 µg/mg protein) to activate the UGT enzymes.

    • Propofol at various concentrations (e.g., to determine kinetic parameters).

  • Pre-incubate the mixture for 5 minutes at 37°C.

  • Initiate the reaction by adding UDPGA (e.g., 5 mM).

  • Incubate for a specified time (e.g., 30-60 minutes) at 37°C, ensuring the reaction is in the linear range.

  • Terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.

3. Sample Processing and Analysis:

  • Centrifuge the terminated reaction mixture to precipitate proteins.

  • Transfer the supernatant for analysis.

  • Quantify the formation of this compound using a validated LC-MS/MS method.[12][13][14]

Kinetic Analysis of Propofol Glucuronidation by Recombinant UGT1A9

This protocol outlines the determination of enzyme kinetic parameters using a commercially available recombinant human UGT1A9 enzyme.[15]

1. Reagents and Materials:

  • Recombinant human UGT1A9 enzyme (e.g., in baculovirus-infected insect cell membranes)

  • Propofol

  • UDPGA

  • Alamethicin

  • Buffer system (e.g., Tris-HCl with MgCl₂)

  • LC-MS/MS system

2. Assay Procedure:

  • Activate the recombinant UGT1A9 by pre-incubating with alamethicin on ice.

  • Prepare incubation mixtures containing the activated enzyme, buffer, and a range of propofol concentrations.

  • Pre-warm the mixtures to 37°C.

  • Initiate the reaction by adding UDPGA.

  • Incubate at 37°C for a predetermined time, ensuring linear product formation.

  • Terminate the reaction with a quenching solution (e.g., acetonitrile with internal standard).

  • Process the samples as described for the HLM assay.

3. Data Analysis:

  • Quantify this compound formation via LC-MS/MS.

  • Plot the reaction velocity against the substrate concentration.

  • Fit the data to appropriate enzyme kinetic models (e.g., Michaelis-Menten or substrate inhibition) using non-linear regression analysis to determine Km and Vmax values.

In Vivo Pharmacokinetic Study of Propofol in Humans

This represents a general outline for a clinical study to investigate propofol pharmacokinetics.[16][17][18][19]

1. Study Design:

  • Recruit a cohort of healthy adult volunteers or a specific patient population.

  • Obtain informed consent and ethical approval.

  • Administer a controlled intravenous infusion of propofol.

2. Sample Collection:

  • Collect serial arterial or venous blood samples at predefined time points during and after propofol infusion.

  • Collect urine samples over specified intervals.

3. Sample Analysis:

  • Process blood samples to obtain plasma.

  • Analyze plasma and urine samples for propofol and its metabolites (this compound, 4-hydroxypropofol, and its conjugates) using a validated LC-MS/MS method.[14][20]

4. Pharmacokinetic Analysis:

  • Use pharmacokinetic modeling software to determine key parameters such as clearance, volume of distribution, and elimination half-life for propofol and its metabolites.

Visualizations

Propofol Metabolic Pathways

Propofol_Metabolism propofol Propofol pg This compound (Major Metabolite) propofol->pg UGT1A9 (major) UGT1A6, UGT1A7, UGT1A8 (minor) hydroxy_propofol 2,6-diisopropyl-1,4-quinol (4-Hydroxypropofol) propofol->hydroxy_propofol CYP2B6 (major) CYP2C9 (minor) excretion Urinary Excretion pg->excretion qg Quinol Glucuronides (1-QG & 4-QG) hydroxy_propofol->qg UGTs qs Quinol Sulfate (4-QS) hydroxy_propofol->qs SULTs qg->excretion qs->excretion

Caption: Major metabolic pathways of propofol in humans.

Experimental Workflow for In Vitro Glucuronidation Assay

Experimental_Workflow start Start prepare Prepare Incubation Mixture (HLM/Recombinant UGT, Buffer, MgCl2, Alamethicin, Propofol) start->prepare preincubate Pre-incubate at 37°C prepare->preincubate initiate Initiate Reaction with UDPGA preincubate->initiate incubate Incubate at 37°C initiate->incubate terminate Terminate Reaction (Ice-cold Acetonitrile + Internal Standard) incubate->terminate process Sample Processing (Centrifugation) terminate->process analyze LC-MS/MS Analysis process->analyze end End analyze->end

Caption: A typical experimental workflow for an in vitro propofol glucuronidation assay.

References

In Vitro Synthesis of Propofol Glucuronide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro synthesis of propofol (B549288) glucuronide, the primary phase II metabolite of the anesthetic agent propofol. Understanding the enzymatic process of propofol glucuronidation is crucial for drug metabolism studies, pharmacokinetic assessments, and the development of new anesthetic formulations. This document outlines the key enzymes involved, summarizes critical kinetic data, and provides detailed experimental protocols for its synthesis and quantification using human tissue microsomes.

Introduction to Propofol Glucuronidation

Propofol (2,6-diisopropylphenol) is a widely used intravenous anesthetic agent characterized by its rapid onset and short duration of action. Its rapid clearance from the body is primarily due to extensive metabolism, with glucuronidation being the major pathway.[1] This process, catalyzed by UDP-glucuronosyltransferases (UGTs), involves the conjugation of propofol with glucuronic acid, resulting in the formation of the water-soluble and inactive metabolite, propofol glucuronide.[2][3]

The primary enzyme responsible for propofol glucuronidation in humans is UGT1A9, which is highly expressed in the liver and also found in extrahepatic tissues such as the kidneys and intestines.[1][2] While the liver is the main site of propofol metabolism, the kidneys also play a significant role in its glucuronidation.[1][4] Other UGT isoforms, including UGT1A6, UGT1A7, UGT1A8, and UGT1A10, have also been shown to contribute to propofol metabolism, particularly in extrahepatic tissues.[2]

Enzymatic Pathway of Propofol Glucuronidation

The biotransformation of propofol to this compound is a phase II metabolic reaction. The enzyme UGT1A9 facilitates the transfer of a glucuronic acid moiety from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to the hydroxyl group of propofol.

Propofol_Glucuronidation cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products Propofol Propofol UGT1A9 UGT1A9 Propofol->UGT1A9 UDPGA UDP-Glucuronic Acid (UDPGA) UDPGA->UGT1A9 Propofol_G This compound UGT1A9->Propofol_G UDP Uridine Diphosphate (UDP) UGT1A9->UDP

Fig. 1: Enzymatic reaction of propofol glucuronidation.

Quantitative Data: Enzyme Kinetics

The kinetic parameters for propofol glucuronidation have been characterized in various human tissues. The Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) provide insights into the efficiency of the enzymatic reaction. The intrinsic clearance (CLint), calculated as Vmax/Km, represents the metabolic capacity of the tissue.

Tissue MicrosomesKm (μM)Vmax (nmol/min/mg protein)CLint (μl/min/mg protein)Kinetic Model
Human Liver (HLM)41.85.21126Substrate Inhibition
Human Kidney (HKM)~41.810.94 (2.1-fold > HLM)466.2 (3.7-fold > HLM)Substrate Inhibition
Human Intestine (HIM)280.06 (6.7-fold > HLM)2.92 (56% of HLM)10.46 (8.3% of HLM)Michaelis-Menten

Data sourced from a kinetic analysis of propofol glucuronidation by human liver, intestinal, and kidney microsomes.[1]

Experimental Protocols

In Vitro Synthesis of this compound using Human Liver Microsomes

This protocol describes a typical incubation procedure for the synthesis of this compound using human liver microsomes (HLM).

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • Propofol

  • Uridine 5'-diphospho-glucuronic acid (UDPGA), trisodium (B8492382) salt

  • Alamethicin (B1591596)

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer (pH 7.4)

  • Phosphoric acid (10%)

  • Acetonitrile

  • This compound standard

  • Ice bath

  • Water bath (37°C)

  • Microcentrifuge

Procedure:

  • Prepare Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing:

    • Propofol (final concentrations ranging from 5–1000 μM)

    • Human Liver Microsomes (final concentration: 50 μg protein/ml)

    • Alamethicin (final concentration: 20 μg/ml) - to activate UGTs

    • Magnesium chloride (MgCl₂) (final concentration: 10 mM)

    • Tris-HCl buffer (50 mM, pH 7.4) to a final volume of 200 μl.

  • Pre-incubation: Pre-incubate the mixture for 2 minutes at 37°C in a shaking water bath.

  • Initiate Reaction: Start the enzymatic reaction by adding UDP-glucuronic acid (final concentration: 2 mM).

  • Incubation: Incubate the reaction mixture for 10 minutes at 37°C.

  • Terminate Reaction: Stop the reaction by adding 50 μl of 10% phosphoric acid and vortexing the sample.

  • Protein Precipitation: Centrifuge the samples at 12,000 g for 10 minutes at 4°C to precipitate the microsomal proteins.

  • Sample Analysis: Collect the supernatant for quantification of this compound by LC-MS/MS.

This protocol is adapted from a study on propofol glucuronidation in human liver, intestine, and kidney microsomes.[1]

Experimental Workflow

The following diagram illustrates the general workflow for the in vitro synthesis and analysis of this compound.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Processing cluster_analysis Analysis prep_reagents Prepare Reagents (Buffer, Microsomes, Propofol, UDPGA) mix Combine Reactants (Microsomes, Propofol, Buffer) prep_reagents->mix preincubate Pre-incubate at 37°C mix->preincubate initiate Initiate with UDPGA preincubate->initiate incubate Incubate at 37°C initiate->incubate terminate Terminate Reaction (Add Phosphoric Acid) incubate->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge collect Collect Supernatant centrifuge->collect lcms LC-MS/MS Analysis collect->lcms quantify Quantify this compound lcms->quantify

Fig. 2: General workflow for in vitro this compound synthesis.

Analytical Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of propofol and its metabolites.[5][6]

Typical LC-MS/MS Method:

  • Sample Preparation: A simple "dilute-and-analyze" approach is often sufficient for urine samples, while protein precipitation is necessary for microsomal incubation samples.[5] Stable isotope-labeled internal standards are used for accurate quantification.

  • Chromatography: Reverse-phase chromatography using a C18 column is commonly employed to separate this compound from the parent drug and other metabolites.[5] A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% acetic acid) and an organic solvent (e.g., acetonitrile) is typically used.[1]

  • Mass Spectrometry: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for detecting the precursor and product ions of this compound.[5][7]

Factors Influencing In Vitro Propofol Glucuronidation

Several factors can influence the rate and extent of propofol glucuronidation in vitro:

  • Enzyme Source: The choice of tissue microsomes (liver, kidney, intestine) will significantly impact the kinetic parameters due to differences in UGT1A9 expression levels.[1] Recombinant UGT1A9 can also be used for more specific kinetic studies.

  • Cofactor Availability: The concentration of UDPGA is critical for the reaction to proceed.

  • Inhibitors: Co-administration of drugs that are also substrates or inhibitors of UGT1A9 can affect the metabolism of propofol.[8] Propofol itself can also inhibit certain cytochrome P450 enzymes.[9]

  • Incubation Conditions: pH, temperature, and the presence of activating agents like alamethicin must be carefully controlled to ensure optimal enzyme activity.[1]

Conclusion

The in vitro synthesis of this compound using human tissue microsomes is a valuable tool for studying the metabolism of this important anesthetic. By understanding the enzymatic pathways, kinetic parameters, and experimental conditions, researchers can gain crucial insights into the pharmacokinetics of propofol and potential drug-drug interactions. The protocols and data presented in this guide provide a solid foundation for conducting such studies in a research and drug development setting.

References

The Pivotal Role of UGT1A9 in Propofol Glucuronidation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Propofol (B549288), a widely utilized intravenous anesthetic agent, undergoes rapid metabolic inactivation, primarily through glucuronidation. This technical guide provides an in-depth examination of the critical role played by UDP-glucuronosyltransferase 1A9 (UGT1A9) in the formation of propofol glucuronide, the principal metabolite. Understanding the kinetics, tissue-specific activity, and genetic factors influencing UGT1A9 is paramount for optimizing propofol therapy and ensuring patient safety. This document synthesizes key quantitative data, details experimental methodologies for assessing UGT1A9 activity, and presents visual representations of the metabolic pathway and experimental workflows to facilitate a comprehensive understanding of this crucial biotransformation process.

Introduction: The Metabolic Fate of Propofol

Propofol (2,6-diisopropylphenol) is characterized by its rapid onset and short duration of action, properties largely dictated by its efficient metabolic clearance. The primary route of metabolism is conjugation with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). Among the various UGT isoforms, UGT1A9 has been unequivocally identified as the predominant enzyme responsible for propofol glucuronidation in humans.[1][2][3][4][5] This phase II metabolic process significantly increases the water solubility of propofol, facilitating its excretion and terminating its anesthetic effect. While other enzymes like CYP2B6 and CYP2C9 contribute to a lesser extent through oxidation, the glucuronidation pathway mediated by UGT1A9 accounts for the majority of propofol's metabolism, with approximately 70% being converted to this compound.[6][7][8]

Quantitative Analysis of UGT1A9-Mediated Propofol Glucuronidation

The enzymatic efficiency of UGT1A9 in metabolizing propofol has been characterized in various in vitro systems. The following tables summarize the key kinetic parameters, providing a comparative overview of UGT1A9 activity in different human tissues and recombinant systems.

Table 1: Kinetic Parameters of Propofol Glucuronidation by UGT1A9 in Human Tissues
TissueEnzyme SourceKm (μM)Vmax (nmol/min/mg protein)Intrinsic Clearance (CLint) (μl/min/mg protein)Kinetic Model
LiverHuman Liver Microsomes (HLM)41.85.21126Substrate Inhibition
KidneyHuman Kidney Microsomes (HKM)24.4 ± 2.811.2 ± 1.3463 ± 46Substrate Inhibition
IntestineHuman Intestinal Microsomes (HIM)279 ± 412.92 ± 0.1710.5 ± 0.8Michaelis-Menten

Data compiled from studies on human microsomal fractions.[1][3]

Table 2: Comparative Propofol Glucuronidation Kinetics in Liver Microsomes of Different Species
SpeciesSexKm (μM)Vmax (nmol/min/mg protein)Intrinsic Clearance (CLint) (μl/min/mg protein)Kinetic Model
HumanMale505.6110Substrate Inhibition
HumanFemale466.0130Substrate Inhibition
Monkey----Hill Model
Rat----Biphasic
Mouse----Substrate Inhibition

This table highlights the marked species differences in propofol glucuronidation kinetics.[9]

Table 3: Kinetic Parameters of Propofol Glucuronidation by Wild-Type and Variant UGT1A9
UGT1A9 VariantKm (μM)Vmax (% of Wild-Type)Efficiency (Vmax/Km) (% of Wild-Type)
Wild-Type111.2100100
D256N43.68.119.1
Y483D64.528.857.1

Genetic polymorphisms can significantly alter UGT1A9's catalytic activity towards propofol.[10]

Experimental Protocols for Assessing UGT1A9 Activity

Accurate characterization of UGT1A9-mediated propofol glucuronidation relies on robust in vitro experimental designs. The following sections detail the methodologies commonly employed in these studies.

Preparation of Enzyme Sources
  • Human Liver, Kidney, and Intestinal Microsomes (HLM, HKM, HIM): Microsomal fractions are prepared from tissue homogenates by differential centrifugation. The final microsomal pellet is resuspended in a suitable buffer (e.g., potassium phosphate (B84403) buffer) and stored at -80°C. Protein concentration is determined using a standard method like the Bradford or BCA assay.

  • Recombinant UGT1A9: Human UGT1A9 is expressed in a suitable host system, such as insect cells (e.g., Sf9) or human embryonic kidney (HEK293) cells. The expressed enzyme is then typically used as a microsomal fraction from these cells (e.g., UGT1A9 Supersomes).

In Vitro Glucuronidation Assay

A typical incubation mixture for assessing propofol glucuronidation includes:

  • Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4)

  • Magnesium Chloride (MgCl2): (e.g., 5 mM) as a cofactor.

  • Alamethicin: (e.g., 50 µg/mg protein) to permeabilize the microsomal membrane and ensure access of the cofactor, UDPGA, to the enzyme's active site.

  • Enzyme Source: HLM, HKM, HIM, or recombinant UGT1A9 microsomes (e.g., 0.1 mg/mL protein).

  • Substrate: Propofol at various concentrations to determine kinetic parameters.

  • Cofactor: Uridine (B1682114) 5'-diphosphoglucuronic acid (UDPGA) (e.g., 5 mM) to initiate the glucuronidation reaction.

Procedure:

  • Pre-incubate all components except UDPGA at 37°C for a short period (e.g., 5 minutes).

  • Initiate the reaction by adding UDPGA.

  • Incubate at 37°C for a specified time, ensuring the reaction is in the linear range.

  • Terminate the reaction by adding a quenching solution, such as ice-cold acetonitrile (B52724) or methanol.

  • Centrifuge the mixture to pellet the protein.

  • Analyze the supernatant for the formation of this compound.

Analytical Method: LC-MS/MS

The quantification of this compound is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[11][12][13]

  • Chromatographic Separation: A reverse-phase C18 column is commonly used to separate this compound from other components in the reaction mixture. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is employed.

  • Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer, typically in negative ion mode. Specific precursor-to-product ion transitions for this compound and an internal standard are monitored for accurate quantification.

Visualizing the Metabolic Pathway and Experimental Workflow

Propofol Metabolic Pathway

Propofol_Metabolism Propofol Propofol Propofol_Glucuronide This compound (Major Metabolite) Propofol->Propofol_Glucuronide UGT1A9 Oxidative_Metabolites 4-hydroxypropofol Propofol->Oxidative_Metabolites CYP2B6, CYP2C9 Quinol_Glucuronides Quinol Glucuronides Oxidative_Metabolites->Quinol_Glucuronides UGTs

Caption: Metabolic pathway of propofol highlighting the major role of UGT1A9.

Experimental Workflow for In Vitro Glucuronidation Assay

Glucuronidation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme_Source Prepare Enzyme Source (Microsomes/Recombinant UGT1A9) Reaction_Mix Prepare Incubation Mixture (Buffer, MgCl2, Alamethicin, Propofol) Pre_incubation Pre-incubate at 37°C Reaction_Mix->Pre_incubation Initiation Initiate with UDPGA Pre_incubation->Initiation Incubation Incubate at 37°C Initiation->Incubation Termination Terminate Reaction Incubation->Termination Sample_Prep Sample Preparation (Protein Precipitation) Termination->Sample_Prep LC_MS_MS LC-MS/MS Analysis Sample_Prep->LC_MS_MS Data_Analysis Data Analysis (Kinetic Parameter Calculation) LC_MS_MS->Data_Analysis

Caption: Standard workflow for an in vitro propofol glucuronidation assay.

The Role of UGT1A9 in Different Tissues

UGT1A9 is expressed in several tissues, with the liver being the primary site of propofol metabolism. However, extrahepatic metabolism, particularly in the kidneys, also plays a significant role in propofol clearance.[1][3] Studies have shown that the expression of UGT1A9 protein is higher in human kidney microsomes compared to liver microsomes.[1][3] This suggests that the kidney is a major contributor to the overall glucuronidation of propofol.[1][3] In contrast, the expression and activity of UGT1A9 in the intestine are considerably lower.[1][3]

Genetic Polymorphisms and Their Impact

Interindividual variability in the response to propofol can be attributed, in part, to genetic polymorphisms in the UGT1A9 gene.[2][6] Single nucleotide polymorphisms (SNPs) can lead to altered enzyme expression or catalytic activity, thereby affecting the rate of propofol metabolism. For instance, the D256N variant of UGT1A9 has been shown to significantly decrease the Vmax for propofol glucuronidation, potentially leading to reduced clearance and prolonged anesthetic effects in individuals carrying this variant.[10] The UGT1A9*3 allele has also been investigated for its potential influence on propofol pharmacokinetics. While some studies suggest a link between UGT1A9 genotypes and propofol requirements, others have not found a significant association, indicating that the clinical impact of these polymorphisms may be complex and influenced by other factors.[6][8][14]

Conclusion and Future Directions

UGT1A9 is the cornerstone of propofol metabolism, dictating its rapid clearance and short-acting anesthetic profile. A thorough understanding of its enzymatic kinetics, tissue-specific contributions, and the influence of genetic variations is essential for drug development professionals and clinicians. Future research should continue to explore the clinical relevance of UGT1A9 polymorphisms to pave the way for personalized propofol dosing strategies. Furthermore, a deeper investigation into the regulation of UGT1A9 expression and activity will provide valuable insights into potential drug-drug interactions and further refine our understanding of propofol's metabolic fate.

References

Propofol Glucuronide: A Comprehensive Technical Guide to its Role as the Major Metabolite of Propofol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propofol (B549288) (2,6-diisopropylphenol) is a widely used intravenous anesthetic agent prized for its rapid onset and short duration of action. Its clinical efficacy is intrinsically linked to its metabolic fate, a process dominated by the formation of propofol glucuronide. This technical guide provides an in-depth exploration of this compound, its formation, pharmacokinetic profile, and the experimental methodologies used for its characterization. The information presented herein is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development and anesthetic research.

The primary metabolic pathway for propofol involves direct conjugation of the parent molecule with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs), predominantly the UGT1A9 isoform.[1][2] This process, occurring mainly in the liver but also in extrahepatic tissues such as the kidneys and intestines, converts the lipophilic propofol into a water-soluble, inactive metabolite, facilitating its efficient renal excretion.[1][3][4] Understanding the nuances of this metabolic pathway is critical for optimizing propofol's therapeutic use, predicting drug-drug interactions, and ensuring patient safety.

Propofol Metabolism: The Central Role of Glucuronidation

The biotransformation of propofol is extensive, with the vast majority of an administered dose being metabolized prior to excretion. Two principal pathways are responsible for propofol's metabolism:

  • Direct Glucuronidation: This is the major metabolic route, accounting for the formation of propofol-1-O-β-D-glucuronide. This reaction is primarily mediated by the UGT1A9 enzyme.

  • Hydroxylation followed by Conjugation: A smaller fraction of propofol is first hydroxylated by cytochrome P450 enzymes, mainly CYP2B6 and to a lesser extent CYP2C9, to form 2,6-diisopropyl-1,4-quinol (4-hydroxypropofol). This intermediate is then rapidly conjugated with glucuronic acid or sulfate (B86663) to form quinol-glucuronides and quinol-sulfates.

This compound is the most abundant metabolite, and its formation is a key determinant of propofol's rapid clearance.

Signaling Pathway of Propofol Metabolism

Propofol_Metabolism cluster_blood Bloodstream cluster_liver Hepatocyte (Liver) cluster_kidney Kidney Propofol Propofol Propofol_in_liver Propofol Propofol->Propofol_in_liver Uptake UGT1A9 UGT1A9 Propofol_in_liver->UGT1A9 CYP2B6_2C9 CYP2B6, CYP2C9 Propofol_in_liver->CYP2B6_2C9 Propofol_Glucuronide This compound (Inactive, Water-Soluble) Excretion Urinary Excretion Propofol_Glucuronide->Excretion Hydroxypropofol 4-Hydroxypropofol PhaseII_Enzymes Phase II Enzymes Hydroxypropofol->PhaseII_Enzymes Quinol_Conjugates Quinol Glucuronides & Quinol Sulfates Quinol_Conjugates->Excretion UGT1A9->Propofol_Glucuronide Direct Glucuronidation CYP2B6_2C9->Hydroxypropofol Hydroxylation PhaseII_Enzymes->Quinol_Conjugates Conjugation

Caption: Metabolic pathway of propofol in the liver.

Quantitative Data on Propofol and its Metabolites

The pharmacokinetics of propofol are characterized by a high clearance rate, a large volume of distribution, and a rapid elimination half-life. The formation of this compound is central to these characteristics.

Table 1: Pharmacokinetic Parameters of Propofol and this compound
ParameterPropofolThis compoundReference(s)
Elimination Half-life (t½) 1.5 - 31 hours (terminal)Data not readily available, but excretion is rapid[5]
Clearance (CL) 1.02 - 1.63 L/hHigh, primarily renal[6]
Volume of Distribution (Vd) 1390 - 3940 LNot applicable (water-soluble)
Protein Binding 95 - 99%Low[5]
Primary Route of Elimination Metabolism (Hepatic & Extrahepatic)Renal Excretion[3][4]
Table 2: Urinary Excretion Profile of Propofol Metabolites (0-24h post-administration)
MetabolitePercentage of Total Urinary MetabolitesReference(s)
This compound 53 - 73%[3][7]
Quinol-1-glucuronide ~18.1%[8]
Quinol-4-glucuronide ~13.2%[8]
Quinol-4-sulfate ~6.7%[8]
Unchanged Propofol < 0.3%[4]

Experimental Protocols

Accurate quantification of propofol and its metabolites is crucial for pharmacokinetic studies and clinical monitoring. The following sections detail established methodologies.

Quantification of Propofol and this compound in Urine by LC-MS/MS

This protocol outlines a common method for the simultaneous determination of propofol and this compound in urine samples.

1. Sample Preparation (Dilute-and-Shoot)

  • Thaw frozen urine samples at room temperature.

  • Vortex mix the samples for 10 seconds.

  • Centrifuge the samples at 4000 rpm for 10 minutes to pellet any precipitate.

  • In a clean microcentrifuge tube, combine 100 µL of the urine supernatant with 900 µL of an internal standard solution (e.g., propofol-d17 (B562994) and this compound-d17 in methanol/water).

  • Vortex mix for 10 seconds.

  • Transfer the mixture to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile (B52724).

  • Gradient Elution:

    • 0-0.5 min: 95% A

    • 0.5-3.0 min: Linear gradient to 5% A

    • 3.0-4.0 min: Hold at 5% A

    • 4.0-4.1 min: Linear gradient to 95% A

    • 4.1-5.0 min: Hold at 95% A

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: ESI negative.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Propofol: Precursor ion (m/z) 177.1 -> Product ion (m/z) 133.1

    • This compound: Precursor ion (m/z) 353.2 -> Product ion (m/z) 177.1

    • Propofol-d17 (IS): Precursor ion (m/z) 194.2 -> Product ion (m/z) 133.1

    • This compound-d17 (IS): Precursor ion (m/z) 370.2 -> Product ion (m/z) 194.2

3. Data Analysis

  • Quantify the analytes by comparing the peak area ratios of the analyte to the internal standard against a calibration curve prepared in a blank matrix.

Experimental Workflow for LC-MS/MS Analysis

LCMS_Workflow SampleCollection Urine Sample Collection SamplePrep Sample Preparation (Dilution & IS Spiking) SampleCollection->SamplePrep LC_Separation LC Separation (Reversed-Phase) SamplePrep->LC_Separation MS_Detection MS/MS Detection (ESI Negative, MRM) LC_Separation->MS_Detection DataAnalysis Data Analysis (Quantification) MS_Detection->DataAnalysis Results Results (Concentrations) DataAnalysis->Results

Caption: Workflow for urine sample analysis by LC-MS/MS.

In Vitro Propofol Glucuronidation Assay

This assay is used to determine the kinetic parameters of propofol glucuronidation by liver microsomes.

1. Reagents and Materials

  • Human liver microsomes (HLMs).

  • Propofol standard.

  • Uridine 5'-diphosphoglucuronic acid (UDPGA).

  • Alamethicin.

  • Magnesium chloride (MgCl₂).

  • Tris-HCl buffer (pH 7.4).

  • Acetonitrile (ACN).

  • Internal standard (e.g., 4-methylumbelliferone).

2. Incubation Procedure

  • Prepare a stock solution of propofol in a suitable solvent (e.g., methanol).

  • In a microcentrifuge tube, prepare the incubation mixture containing:

    • Tris-HCl buffer

    • MgCl₂

    • Alamethicin (to activate UGTs)

    • Human liver microsomes

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding UDPGA.

  • Incubate at 37°C for a specified time (e.g., 30 minutes).

  • Terminate the reaction by adding ice-cold acetonitrile containing the internal standard.

  • Vortex and centrifuge to precipitate proteins.

  • Transfer the supernatant to a new tube for analysis.

3. Analysis

  • Analyze the formation of this compound using a validated LC-MS/MS method as described previously.

4. Kinetic Analysis

  • Perform the assay at various propofol concentrations to determine the Michaelis-Menten kinetic parameters (Km and Vmax).

In Vitro Glucuronidation Assay Workflow

InVitro_Workflow ReagentPrep Prepare Reagents (Microsomes, Propofol, UDPGA) Incubation Incubation at 37°C (with UDPGA to start reaction) ReagentPrep->Incubation ReactionTermination Terminate Reaction (Ice-cold Acetonitrile + IS) Incubation->ReactionTermination ProteinPrecipitation Protein Precipitation (Centrifugation) ReactionTermination->ProteinPrecipitation Analysis LC-MS/MS Analysis (Quantify this compound) ProteinPrecipitation->Analysis KineticModeling Kinetic Modeling (Determine Km and Vmax) Analysis->KineticModeling

Caption: Workflow for an in vitro propofol glucuronidation assay.

Conclusion

This compound is unequivocally the major metabolite of propofol, and its formation is the primary driver of the anesthetic's rapid clearance and short duration of action. The metabolic pathway, dominated by UGT1A9-mediated glucuronidation, is a critical area of study for understanding inter-individual variability in drug response and for the development of new anesthetic agents. The experimental protocols detailed in this guide provide a foundation for researchers to accurately quantify propofol and its metabolites, enabling further exploration of its clinical pharmacology. A thorough understanding of the principles and methodologies presented here is essential for advancing research and development in the field of anesthesiology.

References

The Pharmacokinetics of Propofol Glucuronide in Plasma: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propofol (B549288), a widely utilized intravenous anesthetic, undergoes rapid and extensive metabolism, primarily through glucuronidation to form propofol glucuronide. This inactive metabolite's pharmacokinetic profile is of significant interest, particularly in special patient populations where its accumulation may occur. This technical guide provides an in-depth overview of the pharmacokinetics of this compound in plasma, focusing on its metabolic pathway, analytical quantification, and disposition in healthy individuals versus those with renal or hepatic impairment. Detailed experimental protocols and structured quantitative data are presented to serve as a comprehensive resource for researchers and drug development professionals.

Introduction

Propofol (2,6-diisopropylphenol) is a short-acting hypnotic agent favored for induction and maintenance of anesthesia and for sedation in critical care settings. Its clinical appeal stems from a rapid onset of action and a swift recovery period. The primary route of propofol's elimination from the body is through extensive metabolism in the liver and, to a significant extent, in extrahepatic sites such as the kidneys.[1] The major metabolic pathway is direct conjugation to glucuronic acid, resulting in the formation of propofol-1-glucuronide, a water-soluble and pharmacologically inactive compound.[2] This guide focuses on the pharmacokinetic characteristics of this primary metabolite, this compound, in the plasma.

Metabolic Pathway of Propofol

The biotransformation of propofol is predominantly a phase II metabolic process. Approximately 70% of a propofol dose is directly conjugated by the enzyme UDP-glucuronosyltransferase 1A9 (UGT1A9) to form this compound.[3] The remaining fraction is first hydroxylated by cytochrome P450 enzymes (mainly CYP2B6 and CYP2C9) to 2,6-diisopropyl-1,4-quinol, which is then conjugated with glucuronic acid or sulfate.[2][3] The kidneys play a crucial role not only in the excretion of these water-soluble metabolites but also in the metabolic clearance of propofol itself.[1]

Propofol Metabolic Pathway Propofol Propofol Propofol->i1 ~70% Propofol->i2 ~29% Propofol_Glucuronide This compound (Inactive) Excretion Renal Excretion Propofol_Glucuronide->Excretion Hydroxylated_Metabolites 4-hydroxypropofol Conjugated_Metabolites Quinol Glucuronides & Quinol Sulfates (Inactive) Hydroxylated_Metabolites->Conjugated_Metabolites Conjugation Conjugated_Metabolites->Excretion i1->Propofol_Glucuronide i2->Hydroxylated_Metabolites UGT1A9->i1 CYP->i2

Propofol Metabolic Pathway

Pharmacokinetics of this compound

The pharmacokinetic profile of this compound is significantly influenced by the patient's renal function. In healthy individuals, the metabolite is efficiently cleared by the kidneys. However, in patients with renal impairment, the elimination of this compound is impaired, leading to its accumulation in the plasma.

In Patients with Normal Renal Function vs. End-Stage Renal Failure

While comprehensive tabulated data for specific pharmacokinetic parameters of this compound are not consistently reported across studies, research indicates a significant accumulation of propofol conjugates in patients with end-stage renal failure. One study noted that while the production of conjugates is not affected by renal failure, they accumulate in the blood of these patients.[4]

Table 1: Pharmacokinetics of Propofol Conjugates in Patients with Normal vs. End-Stage Renal Failure

ParameterNormal Patients (n=5)End-Stage Renal Failure Patients (n=6)
Propofol Clearance (L/min/kg) 1.65 [1.39-1.78]1.53 [1.02-2.10]
Propofol Vdss (L/kg) 8.60 [6.58-9.81]19.28 [11.71-76.81]*
Propofol Conjugates Normal Production & EliminationNormal Production, Accumulation in Blood

*Data presented as median [lower-upper percentiles]. Vdss: Volume of distribution at steady state. *p < 0.05. (Source: Ickx et al., 1994)[4]

In Patients with Hepatic Impairment

Studies on the pharmacokinetics of propofol in patients with liver cirrhosis have primarily focused on the parent drug. Research indicates that the pharmacokinetics of propofol are not markedly affected by moderate, uncomplicated cirrhosis.[4][5] Total body clearance of propofol was not significantly reduced in cirrhotic patients compared to control patients.[5] This suggests that the formation of this compound may not be significantly impaired in this population, likely due to the substantial contribution of extrahepatic metabolism, particularly by the kidneys.[1] However, in cases of severe hepatic impairment, a decrease in the clearance of propofol has been observed, which could consequently affect the formation rate and subsequent plasma concentrations of this compound.[6]

Experimental Protocols

The quantification of propofol and its metabolites in plasma is crucial for pharmacokinetic studies. A variety of analytical methods have been developed and validated for this purpose.

Typical Experimental Workflow

A typical workflow for a clinical pharmacokinetic study of propofol and its glucuronide metabolite involves several key stages, from patient recruitment to data analysis.

Experimental Workflow Recruitment Subject Recruitment (e.g., Healthy, Renal Failure) Administration Propofol Administration (Bolus or Infusion) Recruitment->Administration Sampling Timed Plasma Sampling Administration->Sampling Processing Sample Processing (Centrifugation, Storage at -20°C) Sampling->Processing Analysis Bioanalysis (HPLC or LC-MS/MS) Processing->Analysis Modeling Pharmacokinetic Modeling (e.g., Compartmental Analysis) Analysis->Modeling

Typical Experimental Workflow
Analytical Methodology: Quantification of Propofol and its Glucuronide

  • Principle: HPLC separates compounds based on their interaction with a stationary phase. For propofol and its metabolites, reverse-phase chromatography is commonly used.

  • Sample Preparation: Plasma samples are typically prepared by protein precipitation followed by liquid-liquid extraction or solid-phase extraction.[7][8]

  • Detection:

    • Electrochemical Detection: As described in the study by Ickx et al. (1994), this method was used to determine plasma levels of propofol. Propofol conjugates were quantified after enzymatic hydrolysis with beta-glucuronidase.[4]

    • Fluorescence Detection: This is a highly sensitive method for propofol, with excitation and emission wavelengths typically around 276 nm and 310 nm, respectively.[8]

  • Quantification: this compound can be measured directly or after enzymatic hydrolysis to release the parent propofol, which is then quantified.[2]

  • Principle: LC-MS/MS offers high selectivity and sensitivity for the simultaneous quantification of propofol and its various metabolites in a single run.[9][10]

  • Sample Preparation: A simple "dilute-and-shoot" method or solid-phase extraction can be employed.[10][11]

  • Method:

    • Chromatographic Separation: A C18 or similar reverse-phase column is used to separate propofol and its metabolites.[10]

    • Ionization: Electrospray ionization (ESI) in negative mode is often used for the detection of this compound.[9]

    • Mass Spectrometry: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for each analyte and its internal standard are monitored for accurate quantification.[9][11]

  • Linearity: These methods typically demonstrate excellent linearity over a wide range of concentrations, for instance, from 5 to 2000 ng/mL for propofol and its metabolites.[9]

Clinical Implications and Conclusion

The pharmacokinetics of this compound are clinically significant, particularly in patients with renal dysfunction. The accumulation of this metabolite, while considered inactive, underscores the importance of understanding the metabolic fate of drugs in special patient populations. In patients with end-stage renal disease, while the pharmacokinetics of the parent drug, propofol, are not significantly altered, the accumulation of its glucuronide conjugate is a notable finding.[4] For drug development professionals, these insights highlight the necessity of characterizing the pharmacokinetic profiles of major metabolites, as their disposition can be dramatically altered by organ impairment.

Future research should focus on providing more detailed, quantitative pharmacokinetic data for this compound in various patient populations, including those with different stages of renal and hepatic impairment. The use of modern analytical techniques like LC-MS/MS will be instrumental in achieving this. This will enable a more precise understanding of the metabolite's behavior and inform any necessary dose adjustments or monitoring strategies in clinical practice.

The relationship between renal function and this compound clearance is a critical aspect of its pharmacokinetics.

Renal Function and this compound Clearance Normal_Renal Normal Renal Function Efficient_Clearance Efficient Renal Clearance of This compound Normal_Renal->Efficient_Clearance Leads to Low_Plasma_Levels Low Plasma Levels of This compound Efficient_Clearance->Low_Plasma_Levels Results in Impaired_Renal Impaired Renal Function (e.g., Renal Failure) Reduced_Clearance Reduced Renal Clearance of This compound Impaired_Renal->Reduced_Clearance Leads to High_Plasma_Levels Accumulation and High Plasma Levels of this compound Reduced_Clearance->High_Plasma_Levels Results in

Logical Relationship Diagram

References

Tissue Distribution of Propofol Glucuronide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tissue distribution of propofol (B549288) glucuronide, the major metabolite of the intravenous anesthetic agent propofol. Understanding the distribution of this metabolite is crucial for a complete pharmacokinetic and pharmacodynamic profile of propofol, aiding in drug development and clinical application. This document summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of key pathways and workflows.

Introduction

Propofol (2,6-diisopropylphenol) is a widely used intravenous anesthetic characterized by its rapid onset and short duration of action.[1] Its pharmacokinetic profile is governed by a rapid distribution from the blood to various tissues and extensive metabolic clearance. The primary route of propofol metabolism is conjugation in the liver to form propofol glucuronide, an inactive and water-soluble metabolite.[2] However, significant extrahepatic metabolism also occurs, with the kidneys playing a substantial role in its clearance.[3] The resulting this compound is then primarily eliminated through the urine.[4] While the tissue distribution of the parent drug, propofol, has been studied, specific quantitative data on the distribution of its main metabolite, this compound, across various tissues is less documented in publicly available literature. This guide synthesizes the current understanding of propofol metabolism and the known distribution of propofol, providing a framework for researchers investigating the tissue distribution of this compound.

Propofol Metabolism and Elimination

Propofol is extensively metabolized before excretion. The liver is the principal site for this biotransformation, where approximately 70% of a propofol dose is conjugated to this compound by uridine (B1682114) 5'-diphosphate (UDP) glucuronosyltransferase enzymes.[2] Another significant metabolic pathway involves hydroxylation by cytochrome P450 enzymes to 2,6-diisopropyl-1,4-quinol, which is subsequently conjugated.[2]

Notably, the total body clearance of propofol exceeds hepatic blood flow, indicating substantial extrahepatic metabolism.[3][4] The kidneys are a major site of this extrahepatic clearance, contributing significantly to propofol metabolism.[3] The small intestine also contributes to its metabolic clearance.[2] The resulting water-soluble metabolites, predominantly this compound, are then eliminated from the body via the kidneys.[4]

dot

propofol_metabolism Figure 1: Propofol Metabolism and Excretion Pathway cluster_body Body Propofol Propofol (IV) Bloodstream Bloodstream Propofol->Bloodstream Liver Liver (Major Metabolism) Bloodstream->Liver Kidneys Kidneys (Extrahepatic Metabolism & Excretion) Bloodstream->Kidneys Bloodstream->Kidneys Filtration Small_Intestine Small Intestine (Metabolism) Bloodstream->Small_Intestine Other_Tissues Other Tissues (Distribution) Bloodstream->Other_Tissues Propofol_Glucuronide This compound (Inactive Metabolite) Liver->Propofol_Glucuronide Glucuronidation (UGT) Kidneys->Propofol_Glucuronide Glucuronidation (UGT) Urine Urine (Excretion) Kidneys->Urine Small_Intestine->Propofol_Glucuronide Glucuronidation (UGT) Propofol_Glucuronide->Bloodstream

Caption: Figure 1: Propofol Metabolism and Excretion Pathway

Data Presentation: Tissue Distribution

One study in Sprague-Dawley rats provides quantitative data on propofol concentrations in the brain, whole blood, and plasma after intravenous infusion. These findings are summarized in the table below. It is important to note that the distribution of the water-soluble metabolite, this compound, may differ significantly from that of the lipophilic parent compound.

TissueConcentration at 15 min (µg/g or µg/mL)Concentration at 30 min (µg/g or µg/mL)
Brain15.7 ± 1.939.4 ± 2.7
Whole Blood4.5 ± 1.213.6 ± 1.3
Plasma1.8 ± 0.55.1 ± 0.9
Data from Shyr et al. (1995) following intravenous infusion of propofol (60 mg/kg per h) in rats.[5]

Experimental Protocols

The quantification of this compound in tissue samples requires a multi-step process involving tissue homogenization, extraction of the analyte, and subsequent analysis, typically by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Tissue Homogenization

A generalized protocol for tissue homogenization suitable for subsequent extraction of metabolites is as follows:

  • Tissue Excision and Weighing: Tissues of interest (e.g., liver, kidney, brain, adipose tissue) are rapidly excised, rinsed with cold saline, blotted dry, and weighed.

  • Homogenization Buffer: A suitable homogenization buffer is prepared. For example, a common buffer is 10 mM Tris-HCl (pH 7.4) containing 150 mM NaCl and 1% Triton X-100.

  • Homogenization: The weighed tissue is placed in a tube with a volume of homogenization buffer (e.g., 1.5 mL of buffer per gram of tissue).

  • Mechanical Disruption: The tissue is homogenized using a mechanical homogenizer (e.g., a glass homogenizer or a bead-based homogenizer) on ice to prevent degradation of the analyte.

  • Centrifugation: The homogenate is then centrifuged at high speed (e.g., 13,000 x g) for a specified time (e.g., 10 minutes) at 4°C to pellet cellular debris.

  • Supernatant Collection: The resulting supernatant, containing the tissue extract, is carefully collected for the extraction procedure.

Extraction of this compound

A solid-phase extraction (SPE) method is often employed for the cleanup and concentration of this compound from biological matrices.

  • SPE Cartridge Conditioning: A mixed-mode anion exchange SPE cartridge is conditioned according to the manufacturer's instructions.

  • Sample Loading: The supernatant from the tissue homogenate is loaded onto the conditioned SPE cartridge.

  • Washing: The cartridge is washed with appropriate solvents to remove interfering substances.

  • Elution: this compound is eluted from the cartridge using a suitable solvent mixture, such as 2% formic acid in ethyl acetate.[6]

  • Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in a small volume of the mobile phase used for the chromatographic analysis.

Quantification by LC-MS/MS

LC-MS/MS is a highly sensitive and specific method for the quantification of this compound.

  • Chromatographic Separation: The reconstituted extract is injected into an HPLC system. Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with a small amount of formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol).[7][8]

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

  • Multiple Reaction Monitoring (MRM): this compound is quantified using MRM by monitoring a specific precursor ion to product ion transition (e.g., m/z 353 → 175). An internal standard, such as a deuterated analog of this compound, is used for accurate quantification.[2][6]

  • Data Analysis: A calibration curve is generated using standards of known concentrations to quantify the amount of this compound in the tissue samples.

dot

experimental_workflow Figure 2: General Experimental Workflow for Tissue Analysis cluster_workflow Workflow Start Start: Tissue Collection Homogenization 1. Tissue Homogenization (Mechanical Disruption in Buffer) Start->Homogenization Centrifugation 2. Centrifugation (Pellet Debris) Homogenization->Centrifugation Supernatant 3. Supernatant Collection Centrifugation->Supernatant SPE 4. Solid-Phase Extraction (SPE) (Cleanup and Concentration) Supernatant->SPE Elution 5. Elution of this compound SPE->Elution Evaporation 6. Evaporation & Reconstitution Elution->Evaporation LCMSMS 7. LC-MS/MS Analysis (Quantification) Evaporation->LCMSMS Data_Analysis 8. Data Analysis (Concentration Determination) LCMSMS->Data_Analysis End End: Results Data_Analysis->End

Caption: Figure 2: General Experimental Workflow for Tissue Analysis

Conclusion

The tissue distribution of this compound is a critical aspect of understanding the overall pharmacokinetics of propofol. While the liver is the primary site of its formation, significant extrahepatic metabolism, particularly in the kidneys, contributes to its systemic levels. The subsequent distribution of this water-soluble metabolite to various tissues and its final elimination via the kidneys completes the disposition pathway. Although comprehensive quantitative data on this compound concentrations in different tissues are not extensively available, the established analytical methodologies for its parent compound are readily adaptable for such investigations. Further research focusing on the quantitative tissue distribution of this compound will provide a more complete picture of propofol's fate in the body, which is of significant interest to researchers, scientists, and drug development professionals.

References

Stability of Propofol Glucuronide in Biological Samples: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of propofol (B549288) glucuronide, the major metabolite of the anesthetic agent propofol, in various biological matrices. Understanding the stability of this analyte is critical for accurate bioanalytical testing in clinical and forensic settings, as well as in pharmacokinetic and pharmacodynamic studies. This document summarizes key findings on storage conditions, provides detailed experimental protocols, and illustrates relevant biological and experimental workflows.

Introduction to Propofol Metabolism and Glucuronidation

Propofol (2,6-diisopropylphenol) is a widely used intravenous anesthetic agent. It undergoes extensive metabolism in the body, primarily in the liver, to form more water-soluble compounds that can be readily excreted. The main metabolic pathway is direct conjugation of the phenolic hydroxyl group of propofol with glucuronic acid, a process known as glucuronidation.[1][2] This reaction is catalyzed by the enzyme UDP-glucuronosyltransferase (UGT), with the UGT1A9 isoform being the primary contributor.[1] The resulting metabolite, propofol glucuronide, is pharmacologically inactive and is eliminated from the body mainly through the kidneys into the urine.[2][3] A smaller fraction of propofol is first hydroxylated by cytochrome P450 enzymes (mainly CYP2B6 and CYP2C9) to 2,6-diisopropyl-1,4-quinol, which is then conjugated with glucuronic acid or sulfate (B86663) before excretion.[2][4]

The accurate measurement of this compound is essential for monitoring propofol metabolism, assessing drug clearance, and in toxicological investigations. Therefore, ensuring the stability of this compound in collected biological samples from the time of collection to the time of analysis is of paramount importance for reliable and reproducible results.

Quantitative Stability Data

The stability of this compound has been investigated in various biological matrices under different storage conditions. While extensive quantitative data for this compound stability is not as widely published as for the parent drug, propofol, existing studies indicate that this compound is a stable metabolite.

Stability in Whole Blood

A study by L.I. van de Wetering et al. (2015) investigated the stability of propofol and its glucuronide in whole blood. The findings demonstrated that this compound is significantly more stable than the parent compound.

Table 1: Stability of this compound in Whole Blood

Storage TemperatureDurationAnalyteStability
5°C4 monthsThis compoundNo pronounced instability observed
-20°C4 monthsThis compoundNo pronounced instability observed
-80°C4 monthsThis compoundNo pronounced instability observed
Stability in Plasma

While specific tabular data on the stability of this compound in plasma is limited in the readily available literature, the stability of the parent compound, propofol, has been studied extensively. Propofol in plasma is considered relatively stable, especially when stored at low temperatures.[5][6] Given that glucuronide conjugates are generally more stable than their parent drugs, it is reasonable to infer that this compound exhibits good stability in plasma, particularly when stored at -20°C or -80°C.

Stability in Urine

The long-term detection of this compound in urine samples post-administration suggests its stability in this matrix.[7][8] A "dilute-and-analyze" method for urine samples indicates that the analyte is stable enough not to require complex extraction procedures immediately after collection.[9]

Table 2: Inferred Stability of this compound in Urine

Storage ConditionInference on Stability
Refrigerated (2-8°C)Expected to be stable for short-term storage based on common laboratory practice for glucuronide metabolites.
Frozen (-20°C or -80°C)Expected to be stable for long-term storage, as evidenced by its detection weeks after administration.[7][8]
Freeze-Thaw Stability

No specific quantitative data on the freeze-thaw stability of this compound in plasma or urine was found in the reviewed literature. However, for bioanalytical method validation, it is standard practice to assess the stability of an analyte after multiple freeze-thaw cycles. For propofol, studies have shown some degradation after repeated freeze-thaw cycles in certain formulations, though this is more related to the emulsion's physical stability rather than the chemical stability of the molecule itself.[10] For this compound dissolved in a biological matrix, it is anticipated to be more stable than the parent drug's formulation. A typical freeze-thaw stability experiment would involve analyzing the analyte concentration after a specified number of freeze-thaw cycles (e.g., three cycles) and comparing it to the baseline concentration.

Experimental Protocols

The following are detailed methodologies for the analysis of this compound in biological samples, synthesized from published literature.

Quantification of this compound in Urine by LC-MS/MS ("Dilute-and-Analyze" Method)

This method, adapted from Rosano et al. (2024), is suitable for the rapid and sensitive quantification of this compound in urine samples.[9]

3.1.1. Materials and Reagents

3.1.2. Sample Preparation

  • Prepare a stock solution of this compound and the internal standard in methanol.

  • Create a series of calibration standards and quality control (QC) samples by spiking drug-free human urine with the stock solutions.

  • For analysis, dilute 20 µL of the urine sample (calibrator, QC, or unknown) with 180 µL of the internal standard working solution (prepared in the initial mobile phase conditions).

  • Vortex mix the samples.

  • Transfer the samples to an autosampler vial for LC-MS/MS analysis.

3.1.3. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid (or an appropriate buffer like ammonium fluoride to enhance ionization).

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A suitable gradient to separate this compound from other urine components. A typical gradient might start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to the initial conditions for equilibration.

  • Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.5 mL/min).

  • Injection Volume: 5-10 µL.

  • Ionization Mode: ESI negative.

  • Multiple Reaction Monitoring (MRM) Transitions: Monitor the specific precursor to product ion transitions for this compound and its internal standard.

Extraction of this compound from Whole Blood for LC-MS/MS Analysis

This protocol is a synthesized procedure based on the method described by L.I. van de Wetering et al. (2015) for the simultaneous analysis of propofol and this compound.

3.2.1. Materials and Reagents

  • This compound certified reference material

  • This compound-d17 (internal standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges (e.g., mixed-mode anion exchange)

  • Deionized water (18 MΩ·cm)

  • Drug-free human whole blood

3.2.2. Sample Preparation

  • Prepare stock solutions and working standards as described in section 3.1.1.

  • Spike drug-free whole blood to create calibration standards and QC samples.

  • To 0.5 mL of whole blood sample, add the internal standard solution.

  • Add 1 mL of a protein precipitation solvent (e.g., acetonitrile or a methanol/acetonitrile mixture) and vortex thoroughly to lyse the cells and precipitate proteins.

  • Centrifuge the samples at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube.

  • Condition the SPE cartridge with methanol followed by deionized water.

  • Load the supernatant onto the conditioned SPE cartridge.

  • Wash the cartridge with a series of solvents to remove interfering substances (e.g., water, then a low percentage of organic solvent).

  • Elute the this compound from the cartridge with an appropriate elution solvent (e.g., a high percentage of methanol or acetonitrile, possibly with a modifier like formic acid or ammonia (B1221849) to disrupt the analyte-sorbent interaction).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

3.2.3. LC-MS/MS Conditions The LC-MS/MS conditions would be similar to those described in section 3.1.3, with potential adjustments to the gradient and MRM transitions to optimize for the cleaner, extracted sample.

Visualizations

Propofol Metabolic Pathway

Propofol Metabolism propofol Propofol pg This compound propofol->pg UGT1A9 quinol 2,6-diisopropyl-1,4-quinol propofol->quinol CYP2B6, CYP2C9 qg Quinol Glucuronide quinol->qg UGTs qs Quinol Sulfate quinol->qs SULTs

Caption: Major metabolic pathways of propofol.

Experimental Workflow for this compound Stability Testing

Stability Testing Workflow start Start: Spike Biological Matrix (Plasma, Urine, etc.) prep Prepare QC Samples (Low, Mid, High Concentrations) start->prep storage Store Samples under Different Conditions (Temperature, Freeze-Thaw) prep->storage analysis Analyze Samples at Defined Time Points storage->analysis data Quantify this compound Concentration (LC-MS/MS) analysis->data comparison Compare with Baseline (T=0) and Calculate % Recovery data->comparison end End: Determine Stability comparison->end

Caption: A generalized workflow for assessing the stability of this compound in biological samples.

Conclusion

This compound is a stable metabolite of propofol, particularly when compared to the parent drug. In whole blood, it shows no significant degradation when stored for up to 4 months at temperatures ranging from 5°C to -80°C. While specific quantitative data for plasma and urine are less abundant, its long-term detectability in urine suggests good stability in that matrix. For accurate and reliable quantification, it is crucial to follow validated analytical methods, such as the LC-MS/MS procedures detailed in this guide. Further studies providing detailed, quantitative stability data for this compound in plasma and urine, including freeze-thaw cycles, would be beneficial to the scientific community. Researchers and drug development professionals should consider the stability profile of this compound when designing studies and interpreting bioanalytical results.

References

In-Depth Technical Guide: Propofol Glucuronide Certified Reference Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Propofol (B549288) Glucuronide certified reference material (CRM), including its chemical properties, biological significance, and analytical applications. This document is intended to serve as a valuable resource for professionals in research, drug development, and clinical or forensic toxicology.

Introduction to Propofol Glucuronide

Propofol (2,6-diisopropylphenol) is a widely used intravenous anesthetic agent for the induction and maintenance of anesthesia, as well as for sedation.[1] Its rapid onset of action and short duration are attributed to its fast metabolism in the body. The primary metabolic pathway for propofol is glucuronidation, leading to the formation of Propofol β-D-glucuronide. This metabolite is the most abundant in urine and serves as a key biomarker for monitoring propofol use and metabolism.[2][3]

Certified reference materials of this compound are essential for the accurate quantification of this metabolite in biological samples, ensuring the reliability and comparability of analytical data across different laboratories. These standards are critical in various applications, including pharmacokinetic studies, clinical drug monitoring, and forensic toxicology investigations.

Chemical and Physical Properties

This compound is the direct conjugate of propofol and glucuronic acid. The key properties of this compound and its deuterated internal standard, Propofol-d17 Glucuronide, are summarized below.

PropertyThis compoundPropofol-d17 Glucuronide
Synonyms 2,6-Bis(1-methylethyl)phenyl β-D-glucopyranosiduronic acid2,6-Bis(1-methylethyl-d17)phenyl β-D-glucopyranosiduronic acid
CAS Number 114991-26-3[4]1683581-05-6
Molecular Formula C₁₈H₂₆O₇[4]C₁₈H₉D₁₇O₇
Molecular Weight 354.39 g/mol [4]371.5 g/mol
Purity Typically ≥98% for CRMs[4]Typically >95% for stable isotope labeled standards
Format Commonly available as a solution (e.g., in methanol) or as a neat solid[5]Commonly available as a solution (e.g., in methanol) or as a neat solid
Storage -20°C[5]-20°C

Biological Metabolism of Propofol

Propofol is extensively metabolized in the liver, primarily through conjugation with glucuronic acid. This reaction is catalyzed by the enzyme UDP-glucuronosyltransferase 1A9 (UGT1A9). The resulting this compound is a water-soluble, inactive metabolite that is readily excreted in the urine. A smaller fraction of propofol is metabolized by cytochrome P450 enzymes (mainly CYP2B6 and CYP2C9) to form 4-hydroxypropofol, which is subsequently conjugated with glucuronic acid or sulfate (B86663) before excretion.

Below is a diagram illustrating the primary metabolic pathway of propofol.

Propofol Metabolism Propofol Propofol Propofol_Glucuronide This compound (Major Metabolite) Propofol->Propofol_Glucuronide UGT1A9 Hydroxypropofol 4-Hydroxypropofol Propofol->Hydroxypropofol CYP2B6, CYP2C9 Conjugated_Metabolites Glucuronide and Sulfate Conjugates Hydroxypropofol->Conjugated_Metabolites UGTs, SULTs

Figure 1: Primary metabolic pathway of propofol.

Synthesis and Characterization of Certified Reference Material

The synthesis of this compound for use as a certified reference material requires a well-controlled and documented process to ensure high purity and accurate characterization.

Synthesis

While the in-vivo formation is enzymatic, laboratory synthesis can be achieved through chemical or enzymatic methods.

  • Enzymatic Synthesis: This method utilizes recombinant UGT1A9 enzyme to catalyze the conjugation of propofol with UDP-glucuronic acid (UDPGA). This approach mimics the natural metabolic pathway and can offer high stereoselectivity.

  • Chemical Synthesis: A common chemical route involves the Koenigs-Knorr reaction. This typically involves the protection of the hydroxyl and carboxyl groups of a glucuronic acid derivative, followed by activation of the anomeric carbon. The activated glucuronide is then reacted with propofol, and subsequent deprotection steps yield this compound. The synthesis of the propofol starting material itself can be achieved through methods like the Friedel-Crafts alkylation of phenol.[6]

Purification

Following synthesis, the crude product is purified to achieve the high purity required for a certified reference material. Common purification techniques include:

  • Preparative High-Performance Liquid Chromatography (HPLC): This is a widely used method for isolating and purifying the target compound from reaction byproducts and unreacted starting materials.

  • Column Chromatography: Silica gel or other stationary phases can be used for the separation and purification of the synthesized product.

Characterization and Certification

The purified this compound is rigorously characterized to confirm its identity, purity, and concentration (for solution-based CRMs). The following analytical techniques are typically employed:

Analytical TechniquePurposeTypical Observations
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.[5]A single major peak with purity typically >98%.
Mass Spectrometry (MS) Confirmation of molecular weight and structural elucidation through fragmentation patterns.[7][8]Observation of the correct molecular ion and characteristic fragment ions. For this compound, precursor-to-product ion transitions of m/z 353 -> 175 and 353 -> 113 are commonly monitored in negative ion mode.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy Unambiguous structural confirmation.[9]The ¹H and ¹³C NMR spectra should be consistent with the structure of this compound.
Thermogravimetric Analysis (TGA) Determination of residual solvent and water content.A low percentage of weight loss upon heating.

The certified value of the reference material is established with a comprehensive uncertainty budget, considering factors such as purity, characterization, and stability.

Experimental Protocol: Quantification of this compound in Urine using LC-MS/MS

This section provides a representative experimental protocol for the analysis of this compound in urine samples using a certified reference material and a deuterated internal standard.

Materials and Reagents
  • This compound Certified Reference Material

  • Propofol-d17 Glucuronide (Internal Standard)

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Urine samples

Sample Preparation

A "dilute-and-shoot" method is often employed for urine samples due to its simplicity and high throughput.

  • Thaw frozen urine samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Centrifuge the samples to pellet any particulate matter.

  • Transfer an aliquot of the urine supernatant to a clean tube.

  • Add the internal standard (Propofol-d17 Glucuronide) to each sample, calibrator, and quality control sample.

  • Dilute the sample with a suitable solvent, such as a mixture of water and methanol.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions
ParameterTypical Setting
LC System High-performance or ultra-high-performance liquid chromatography system
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient A gradient elution is typically used to separate the analyte from matrix components.
Flow Rate 0.2 - 0.5 mL/min
Injection Volume 5 - 20 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Negative Mode
MRM Transitions This compound: 353 -> 175 (quantifier), 353 -> 113 (qualifier)[7] Propofol-d17 Glucuronide: 370 -> 175[7]
Data Analysis
  • Calibration Curve: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators. A linear regression model is typically used.

  • Quantification: The concentration of this compound in the unknown samples is determined from the calibration curve.

  • Quality Control: The accuracy and precision of the analytical run are monitored using quality control samples at multiple concentration levels.

Analytical Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the analytical workflow for quantifying this compound and the logical relationship in its formation.

Analytical Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Sample Urine Sample Add_IS Add Internal Standard (Propofol-d17 Glucuronide) Sample->Add_IS Dilute Dilute Add_IS->Dilute LC_Separation Liquid Chromatography (C18 Column) Dilute->LC_Separation MS_Detection Mass Spectrometry (ESI-, MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Figure 2: Analytical workflow for the quantification of this compound.

This compound Formation Logic Propofol Propofol (Substrate) Propofol_Glucuronide This compound (Product) Propofol->Propofol_Glucuronide UGT1A9 UGT1A9 (Enzyme) UGT1A9->Propofol_Glucuronide UDPGA UDP-Glucuronic Acid (Cofactor) UDPGA->Propofol_Glucuronide

Figure 3: Logical relationship in the enzymatic formation of this compound.

Conclusion

This compound certified reference material is an indispensable tool for researchers, scientists, and drug development professionals. Its use ensures the accuracy, reliability, and comparability of analytical data for the quantification of this key propofol metabolite. This technical guide has provided an in-depth overview of the properties, biological relevance, synthesis, characterization, and analytical application of this compound CRM, serving as a foundational resource for its effective use in scientific and regulatory settings.

References

Factors Affecting Propofol Glucuronide Metabolism: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Introduction

Propofol (B549288) (2,6-diisopropylphenol) is a cornerstone of modern anesthesia, widely utilized for the induction and maintenance of general anesthesia and for sedation in various clinical settings.[1][2] Its popularity stems from a rapid onset of action, short duration, and smooth recovery profile.[2][3] The clinical efficacy and safety of propofol are intrinsically linked to its metabolic fate. Understanding the nuances of its biotransformation is critical for optimizing dosing, predicting patient response, and minimizing adverse events.

The primary metabolic pathway for propofol is direct conjugation with glucuronic acid, a phase II reaction that accounts for the majority of its clearance.[4][5][6] This process, known as glucuronidation, converts the lipophilic propofol molecule into a water-soluble, inactive metabolite—propofol glucuronide—which is then readily excreted by the kidneys.[2][7] This technical guide provides a comprehensive overview of the core factors influencing this compound metabolism, intended for researchers, scientists, and drug development professionals. It synthesizes current knowledge on the enzymatic, genetic, physiological, pathological, and pharmacological variables that modulate this critical pathway.

The Core Metabolic Pathway: Glucuronidation and Alternatives

Propofol undergoes extensive and rapid metabolism, with less than 1% of the administered dose excreted unchanged in urine.[2] While the liver is the principal site of metabolism, a significant portion of propofol clearance occurs at extrahepatic sites, a key factor in its pharmacokinetic profile.[2][8][9]

The Primary Role of UGT Enzymes

The glucuronidation of propofol is predominantly catalyzed by the enzyme UDP-glucuronosyltransferase 1A9 (UGT1A9) .[1][8][10][11] This isoform is highly expressed in the liver and kidneys and is responsible for approximately 70% of propofol's biotransformation into this compound.[1][4][12] Other UGT isoforms, including UGT1A6, UGT1A7, UGT1A8, and UGT1A10, have been suggested to contribute to propofol glucuronidation, particularly in extrahepatic tissues like the intestine.[8]

Alternative Metabolic Pathways

While direct glucuronidation is the main route, a secondary pathway involving phase I oxidation accounts for about 29-30% of propofol metabolism.[1][4][13] This pathway is mediated by cytochrome P450 (CYP) enzymes, primarily CYP2B6 and to a lesser extent CYP2C9 .[1][4][7] These enzymes hydroxylate propofol to form 2,6-diisopropyl-1,4-quinol (4-hydroxypropofol).[1][8] This intermediate metabolite, which retains about one-third of the hypnotic activity of propofol, is subsequently conjugated with glucuronic acid or sulfate (B86663) before excretion.[8]

G cluster_main Propofol Metabolism Propofol Propofol Propofol_Glucuronide Propofol_Glucuronide Propofol->Propofol_Glucuronide UGT1A9 (~70%) Hydroxypropofol 4-Hydroxypropofol Propofol->Hydroxypropofol CYP2B6, CYP2C9 (~30%) Excretion Renal Excretion Propofol_Glucuronide->Excretion Conjugated_Metabolites Quinol Glucuronides & Sulfates Hydroxypropofol->Conjugated_Metabolites UGTs, SULTs Conjugated_Metabolites->Excretion

Caption: Major metabolic pathways of propofol.

Key Factors Influencing Propofol Glucuronidation

The rate and extent of propofol glucuronidation are subject to significant interindividual variability, influenced by a confluence of genetic, physiological, and external factors.[1][5]

Genetic Factors: Polymorphisms in Metabolic Enzymes

Genetic variations in the genes encoding metabolic enzymes are a primary source of variability in drug response.[3][4]

  • UGT1A9 Polymorphisms: Several single nucleotide polymorphisms (SNPs) in the UGT1A9 gene have been investigated for their impact on propofol metabolism, though findings are sometimes conflicting. The D256N variant has been shown to decrease enzyme activity in vitro, potentially increasing the risk of adverse effects.[8] Conversely, patients with the UGT1A9–331C/T polymorphism may have greater propofol clearance.[1] The clinical significance of other variants, such as I399C>T and -1818T>C, remains less clear, with some studies finding no major impact on propofol pharmacodynamics.[1][11] One study found that the UGT1A9 –440C/T polymorphism was correlated with propofol efficacy during induced abortions.[14]

  • CYP2B6 and CYP2C9 Polymorphisms: While not directly involved in glucuronidating the parent drug, polymorphisms in CYP enzymes affect the alternative oxidative pathway and overall clearance. The CYP2B6 c.516G>T polymorphism, for instance, is associated with slower propofol metabolism.[3][4] The CYP2B6 *6 allele is linked to decreased enzyme activity.[8]

| Table 1: Selected Genetic Polymorphisms and Their Reported Effect on Propofol Metabolism | | :--- | :--- | :--- | | Gene | Polymorphism (Allele) | Reported Effect on Propofol Metabolism/PK | | UGT1A9 | D256N | Decreased propofol glucuronidation activity in vitro.[8] | | UGT1A9 | Homozygous 726G/G | Associated with a loss of UGT1A9 activity.[8] | | UGT1A9 | –331C/T | Associated with greater propofol clearance.[1] | | UGT1A9 | –440C/T (CC genotype) | Associated with shorter anesthesia recovery times.[14] | | CYP2B6 | c.516G>T (T allele) | Slower drug metabolism; reduced total propofol dose required.[4][15] | | CYP2B6 | 6 allele | Associated with decreased enzyme activity.[8] | | CYP2C9 | *2/2 | Associated with higher propofol plasma concentrations in one study.[1] |

Physiological Factors
  • Tissue-Specific Metabolism: Propofol metabolism is not confined to the liver. The kidneys play a substantial role, potentially accounting for up to one-third of total body clearance.[1][9] The small intestine also contributes to its metabolism.[2][8][9] In vitro studies using human tissue microsomes have quantified these differences, revealing that the intrinsic clearance (CLint) in kidney microsomes can be significantly higher than in liver microsomes, underscoring the importance of renal glucuronidation.[10] The lungs may also contribute to first-pass elimination after a bolus dose.[8]

| Table 2: Kinetic Parameters of Propofol Glucuronidation in Human Tissues | | :--- | :--- | :--- | :--- | :--- | | Tissue Source | Km (μM) | Vmax (nmol/min/mg protein) | CLint (μl/min/mg protein) | Reference | | Liver Microsomes (HLM) | 41.8 | 5.21 | 126 |[10] | | Kidney Microsomes (HKM) | Comparable to HLM | 2.1-fold higher than HLM | 3.7-fold higher than HLM |[10] | | Intestinal Microsomes (HIM) | 6.7-fold higher than HLM | 56% lower than HLM | 8.3% lower than HLM |[10] |

  • Age: Age significantly impacts propofol requirements. Geriatric patients exhibit increased sensitivity, necessitating dose reductions of 20-50%.[16][17] This is attributed to physiological changes including decreased cardiac output, reduced plasma volume, and altered neurologic function.[16][18] One study found that compared to patients aged 45-64, the propofol requirement for loss of consciousness decreased by 25.2% in those aged 75-84 and by 38.5% in those aged 85 and over.[17] Conversely, neonates have decreased clearance rates.[19]

  • Sex: Some evidence suggests women may metabolize propofol faster than men.[1] This difference may be linked to the influence of estrogen on CYP2B6 expression rather than a direct effect on UGT1A9.[1]

  • Sleep Deprivation: Preclinical studies in mice have shown that sleep deprivation can significantly decrease the hepatic expression of UGT1A9.[20] This effect, mediated by the circadian clock gene Bmal1, leads to reduced propofol metabolism and a prolonged anesthetic effect.[20]

Pathological Conditions
  • Hepatic Impairment: Given the liver's role in metabolism, it is intuitive to assume that liver disease would impair propofol clearance. However, studies in patients with moderate cirrhosis have found that the total body clearance of propofol is not significantly reduced.[21][22] This is largely because the substantial extrahepatic clearance, particularly by the kidneys, compensates for the reduced hepatic function.[9][23] The volume of distribution, however, may be significantly greater in cirrhotic patients.[22]

  • Renal Impairment: End-stage renal disease (ESRD) does not significantly alter the pharmacokinetics of propofol.[24][25] Total body clearance and elimination half-life remain largely unchanged compared to patients with normal renal function.[25][26] Some studies have even reported a greater total body clearance in uremic patients, possibly due to an induction of glucuronyltransferase activity.[27]

Pharmacological Interactions (Drug-Drug Interactions)

Co-administered drugs can alter propofol metabolism by inhibiting or inducing the enzymes involved.

  • Inhibition: Propofol glucuronidation by UGT1A9 can be inhibited by various drugs. The diabetes medication glimepiride (B1671586) acts as a competitive inhibitor.[28] Other compounds shown to inhibit propofol glucuronidation in vitro include certain NSAIDs (ketoprofen, acetylsalicylic acid), benzodiazepines (oxazepam), and opioids (fentanyl).[29] Propofol itself can act as an inhibitor of CYP3A4, potentially affecting the metabolism of other drugs like midazolam.[8][30]

| Table 3: Drug Interactions Affecting Propofol Glucuronidation | | :--- | :--- | :--- | :--- | | Drug | Mechanism | Effect | Quantitative Data | | Glimepiride | Competitive inhibition of UGT1A9 | Decreased propofol glucuronidation | Ki = 8.8 μM[28] | | Various Drugs (e.g., ketoprofen, oxazepam) | Inhibition of UGT enzymes | Decreased propofol glucuronidation in vitro | Not specified[29] | | 2,5-Diisopropylphenol | Inhibition of UGT1A9 | Decreased propofol glucuronidation in vitro | Not specified[31] |

G cluster_enzyme UGT1A9 Enzyme Enzyme Active Site Product Propofol Glucuronide Enzyme->Product Metabolizes Propofol Propofol Propofol->Enzyme Binds Inhibitor Competitive Inhibitor (e.g., Glimepiride) Inhibitor->Enzyme Competes for Binding

Caption: Competitive inhibition of UGT1A9-mediated propofol metabolism.

Experimental Protocols

The data summarized in this guide are derived from various experimental approaches. Below are generalized methodologies for key experiments.

In Vitro Propofol Glucuronidation Assay (Microsomal Model)

This assay is used to determine the kinetic parameters of propofol metabolism in specific tissues.

  • Objective: To measure the rate of this compound formation by liver, kidney, or intestinal microsomes.

  • Materials: Pooled human liver/kidney/intestinal microsomes (HLM/HKM/HIM), propofol standard, UDP-glucuronic acid (UDPGA), Tris-HCl buffer, MgCl₂, alamethicin (B1591596) (a permeabilizing agent).

  • Procedure:

    • Microsomes are pre-incubated in buffer containing MgCl₂ and alamethicin on ice.

    • A range of propofol concentrations are added to the mixture and pre-warmed to 37°C for a short period (e.g., 5 minutes).

    • The reaction is initiated by adding the co-factor UDPGA.

    • Incubation proceeds at 37°C for a defined time (e.g., 10-20 minutes).

    • The reaction is terminated by adding a quenching solution, typically cold acetonitrile (B52724) or methanol, which also precipitates proteins.

    • Samples are centrifuged to pellet the precipitated protein.

    • The supernatant is analyzed using High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection to quantify the formation of this compound.

  • Data Analysis: The rate of metabolite formation is plotted against the substrate concentration. Kinetic parameters (Km, Vmax) are determined by fitting the data to enzyme kinetic models (e.g., Michaelis-Menten).

G cluster_workflow Experimental Workflow: In Vitro Metabolism A Prepare Microsome Mixture (HLM, HKM, or HIM + Buffer) B Add Propofol (Substrate) A->B C Initiate Reaction with UDPGA (Co-factor) @ 37°C B->C D Terminate Reaction (e.g., cold Acetonitrile) C->D E Centrifuge to Remove Protein D->E F Analyze Supernatant via HPLC E->F G Determine Kinetic Parameters (Km, Vmax, CLint) F->G

Caption: Generalized workflow for an in vitro microsomal metabolism assay.
Clinical Pharmacokinetic Study Protocol

This type of study evaluates how propofol is handled by the body in human subjects.

  • Objective: To determine pharmacokinetic parameters (e.g., clearance, volume of distribution, half-life) in a specific patient population.

  • Participants: A defined group of patients (e.g., healthy volunteers, patients with cirrhosis, children) with informed consent.[7][22]

  • Procedure:

    • An intravenous line is established for drug administration and another for blood sampling.

    • Anesthesia is induced and/or maintained with propofol, often via a controlled infusion (e.g., Target-Controlled Infusion - TCI).

    • Serial blood samples are collected at predefined time points during and after the propofol infusion.

    • Blood samples are processed (e.g., centrifuged to obtain plasma) and stored frozen until analysis.

    • Plasma concentrations of propofol are quantified using a validated analytical method like HPLC or GC-MS.

  • Data Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic modeling software to derive key parameters.

Conclusion and Future Directions

The metabolism of propofol, primarily via glucuronidation by UGT1A9, is a complex process influenced by a multitude of factors. A key takeaway for researchers is the profound contribution of extrahepatic metabolism, particularly by the kidneys, which explains the drug's relatively unchanged pharmacokinetic profile in patients with moderate hepatic insufficiency.

While genetic polymorphisms in UGT1A9 and CYP2B6 have been identified, their consistent clinical utility for dose individualization requires further large-scale validation. The influence of physiological states like advanced age is well-established and clinically actionable. Emerging areas, such as the impact of circadian rhythms and sleep patterns on UGT1A9 expression, open new avenues for research that could further refine our understanding of propofol variability. Future work should continue to dissect the interplay between these genetic, physiological, and pharmacological factors to enhance the precision and safety of propofol administration.

References

Propofol Glucuronide: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of its Metabolism and Pharmacokinetics Across Diverse Patient Populations

Introduction

Propofol (B549288) (2,6-diisopropylphenol) is a widely utilized intravenous anesthetic agent, prized for its rapid onset and short duration of action. The primary route of elimination for propofol is through extensive metabolism in the liver, with the major metabolic pathway being conjugation to propofol glucuronide.[1][2] This biotransformation is catalyzed by the enzyme UDP-glucuronosyltransferase 1A9 (UGT1A9).[2] The resulting this compound is a water-soluble, inactive metabolite that is subsequently excreted by the kidneys.[3] While the liver is the principal site of metabolism, there is substantial evidence of extrahepatic metabolism, particularly in the kidneys, which contributes significantly to propofol's clearance.[4]

The pharmacokinetic profile of propofol and its glucuronide metabolite can be significantly influenced by various patient-specific factors. Age, body weight, and the functional status of vital organs such as the liver and kidneys can alter the rate of metabolism and elimination, thereby affecting the drug's efficacy and safety profile. Understanding these variations is paramount for optimizing dosing strategies and minimizing the risk of adverse events in diverse patient populations. This technical guide provides a detailed overview of this compound, focusing on its pharmacokinetic variability in pediatric, elderly, obese, critically ill, and hepatically or renally impaired patients. It also includes detailed experimental protocols for the quantification of propofol and its glucuronide, along with visualizations of the metabolic pathway and experimental workflows.

Metabolic Pathway of Propofol

Propofol undergoes two main metabolic transformations: direct glucuronidation and hydroxylation followed by conjugation.

  • Phase II Metabolism (Direct Glucuronidation): The predominant metabolic pathway involves the direct conjugation of propofol with glucuronic acid, a reaction catalyzed primarily by the UGT1A9 enzyme, to form propofol-1-glucuronide.[2] This accounts for the majority of propofol's metabolism.

  • Phase I Metabolism (Hydroxylation): A smaller fraction of propofol is first hydroxylated by cytochrome P450 enzymes (mainly CYP2B6 and to a lesser extent CYP2C9) to form 2,6-diisopropyl-1,4-quinol.[2] This intermediate is then subsequently conjugated with glucuronic acid or sulfate (B86663) to form quinol-glucuronides and quinol-sulfates.[1][3]

The resulting glucuronide and sulfate conjugates are pharmacologically inactive and are readily eliminated from the body via the kidneys.[3]

Propofol Metabolic Pathway Propofol Propofol Propofol_Glucuronide Propofol_Glucuronide Propofol->Propofol_Glucuronide UGT1A9 Quinol 2,6-diisopropyl-1,4-quinol Propofol->Quinol CYP2B6, CYP2C9 Excretion Renal Excretion Propofol_Glucuronide->Excretion Quinol_Conjugates Quinol Glucuronides & Quinol Sulfates Quinol->Quinol_Conjugates Conjugation Quinol_Conjugates->Excretion

Metabolic pathway of propofol.

Pharmacokinetics of this compound in Different Patient Populations

The formation and elimination of this compound can vary significantly across different patient populations. The following tables summarize the key pharmacokinetic parameters of propofol (as data for this compound is often limited and inferred from the parent drug) in these groups.

Table 1: Pharmacokinetics of Propofol in Pediatric Patients
ParameterValueAge GroupReference
Clearance40.4 ± 3.6 mL/min/kg4-12 years[5]
Elimination Half-Life209 ± 29 min4-12 years[5]
Volume of Distribution (Vdss)5.0 ± 2.7 L/kg4-12 years[5]

Neonates and infants have lower clearance of propofol due to immature glucuronidation pathways, which is partially compensated by the cytochrome P450 system.[6]

Table 2: Pharmacokinetics of Propofol in Elderly Patients
ParameterValue (Elderly)Value (Younger Adults)Reference
Clearance1.44 ± 0.10 L/min1.79 ± 0.12 L/min[7]
Central Compartment Volume19.6 ± 5.2 L26.3 ± 2.9 L[7]
Elimination Half-life (β phase)10.1 - 10.5 h-[8]

Elderly patients exhibit decreased clearance and a smaller central volume of distribution for propofol.[7][9]

Table 3: Pharmacokinetics of Propofol in Obese Patients
ParameterValuePatient PopulationReference
ClearanceIncreased with total body weightMorbidly obese adults[10]
Elimination Half-lifeProlonged with long infusionsCritically ill obese patients[11]

In obese patients, propofol clearance increases with total body weight, and prolonged infusions can lead to accumulation due to its lipophilicity.[10][12]

Table 4: Pharmacokinetics of Propofol in Critically Ill Patients
ParameterValuePatient PopulationReference
Clearance68 L/h (highly variable)Critically ill adults with and without ECMO[11]
Volume of Distribution (Vdss)HighICU patients[2]
Elimination Half-life30-60 min (longer with prolonged infusions)ICU patients[11]

Critically ill patients often exhibit high pharmacokinetic variability, with a large volume of distribution and potentially altered clearance.[2][4]

Table 5: Pharmacokinetics of Propofol in Patients with Hepatic Impairment
ParameterValue (Cirrhosis)Value (Control)Reference
Total Body Clearance1.56 ± 0.48 L/min1.75 ± 0.32 L/min[13]
Volume of Distribution (Vdss)202 ± 82 L121 ± 49 L[13]

Moderate cirrhosis does not appear to markedly affect the total body clearance of propofol, though the volume of distribution at steady state is significantly greater.[13][14]

Table 6: Pharmacokinetics of Propofol in Patients with Renal Impairment
ParameterValue (Renal Failure)Value (Normal)Reference
Propofol ClearanceNot significantly modified-[3]
This compound LevelsAccumulate in blood-[3]

While renal failure does not significantly alter the clearance of the parent propofol, the inactive glucuronide metabolites can accumulate in the blood.[3]

Experimental Protocols for Quantification

Accurate quantification of propofol and its glucuronide metabolite in biological matrices is crucial for pharmacokinetic studies. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.

Detailed Methodology for LC-MS/MS Analysis of Propofol and this compound in Urine

This protocol is a representative example for the simultaneous quantification of propofol and its metabolites.

1. Sample Preparation:

  • A simple "dilute-and-shoot" method is often employed for urine samples.

  • To 20 µL of urine, add 200 µL of an internal standard solution (e.g., deuterated propofol and this compound in a suitable solvent).

  • Vortex mix the sample.

2. Chromatographic Conditions:

  • LC System: Waters ACQUITY UPLC I-Class or equivalent.

  • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm (2.1 x 50 mm).

  • Column Temperature: 30 °C.

  • Mobile Phase A: Ammonium formate (B1220265) buffer.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-0.2 min: 20% B

    • 0.2-3.0 min: 20-90% B

    • 3.0-3.8 min: 90% B

    • 3.8-4.0 min: 20% B

  • Flow Rate: 0.2 mL/min.

  • Injection Volume: 10 µL.

3. Mass Spectrometry Conditions:

  • Mass Spectrometer: Waters Xevo TQD Tandem Mass Spectrometer or equivalent.

  • Ionization Mode: Electrospray Negative Ionization (ESI-).

  • Source Temperature: 150 °C.

  • Capillary Voltage: 2.4 kV.

  • Desolvation Gas (Nitrogen) Flow: 800 L/h.

  • Desolvation Temperature: 500 °C.

  • Cone Gas (Nitrogen) Flow: 10 L/h.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and internal standard.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a pharmacokinetic study of propofol.

Experimental Workflow for Propofol PK Study cluster_0 Patient Phase cluster_1 Laboratory Analysis cluster_2 Data Analysis Patient_Selection Patient Selection & Informed Consent Propofol_Admin Propofol Administration (Bolus or Infusion) Patient_Selection->Propofol_Admin Sample_Collection Timed Blood/Urine Sample Collection Propofol_Admin->Sample_Collection Sample_Processing Sample Processing (e.g., Centrifugation) Sample_Collection->Sample_Processing Sample_Prep Sample Preparation (e.g., Dilution, Extraction) Sample_Processing->Sample_Prep LC_MS_Analysis LC-MS/MS Analysis Sample_Prep->LC_MS_Analysis Data_Acquisition Data Acquisition & Quantification LC_MS_Analysis->Data_Acquisition PK_Modeling Pharmacokinetic Modeling (e.g., NONMEM) Data_Acquisition->PK_Modeling Results_Interpretation Results Interpretation & Reporting PK_Modeling->Results_Interpretation

Workflow of a propofol pharmacokinetic study.

Conclusion

The glucuronidation of propofol is a critical step in its elimination, and the pharmacokinetics of this process are subject to considerable inter-individual variability. This guide has highlighted the significant impact of patient-specific factors such as age, obesity, critical illness, and organ function on the metabolic profile of propofol. The provided quantitative data and detailed experimental protocols offer a valuable resource for researchers and drug development professionals. A thorough understanding of these variations is essential for the safe and effective use of propofol in diverse clinical settings. Further research is warranted to better characterize the pharmacokinetics of this compound itself, particularly in understudied populations such as critically ill patients and those with severe hepatic impairment, to further refine dosing guidelines and improve patient outcomes.

References

The Influence of Genetic Variation on Propofol Glucuronidation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propofol (B549288) (2,6-diisopropylphenol) is a widely used intravenous anesthetic agent prized for its rapid onset and short duration of action. The primary route of propofol metabolism, accounting for approximately 70% of its clearance, is through glucuronidation to form the inactive metabolite, propofol glucuronide.[1][2] This biotransformation is predominantly catalyzed by the enzyme UDP-glucuronosyltransferase 1A9 (UGT1A9).[3][4] A secondary pathway, responsible for about 29% of propofol metabolism, involves hydroxylation by cytochrome P450 enzymes, primarily CYP2B6 and to a lesser extent CYP2C9, to 4-hydroxypropofol, which is subsequently conjugated.[3][5]

Significant interindividual variability in propofol pharmacokinetics and pharmacodynamics has been observed, leading to differences in dose requirements and clinical effects.[6] A growing body of evidence suggests that genetic polymorphisms, particularly in the UGT1A9 gene, play a crucial role in this variability by altering the efficiency of propofol glucuronidation.[6] Understanding the impact of these genetic variations is paramount for advancing personalized medicine in anesthesia and improving drug safety and efficacy.

This technical guide provides a comprehensive overview of the key genetic polymorphisms affecting this compound levels, supported by quantitative data, detailed experimental protocols, and visual representations of the metabolic pathways and experimental workflows.

Genetic Polymorphisms in UGT1A9 and their Impact on Propofol Glucuronidation

The UGT1A9 gene is highly polymorphic, and several single nucleotide polymorphisms (SNPs) have been identified that influence its expression and activity, thereby affecting propofol glucuronidation and clearance. The following tables summarize the quantitative data from various studies on the impact of these polymorphisms.

Table 1: Effect of UGT1A9 Polymorphisms on Enzyme Kinetics
PolymorphismrsIDEffect on Propofol Glucuronidation KineticsReference
D256N rs72551330Vmax: 8.1% of wild-typeKm: 43.6 µM (vs. 111.2 µM for wild-type)Efficiency (Vmax/Km): 19.1% of wild-type[4]
-275T>A & -2152C>T rs6714486 & rs17868320Associated with higher glucuronidating activity[7]
-331T>C rs17863781Associated with greater propofol clearance[8]
-440C>T & -331T>C rs2741045 & rs17863781Significantly correlated with UGT1A9 expression levels[7]
Table 2: Influence of UGT1A9 Genotypes on Propofol Pharmacokinetics and Dosing
PolymorphismrsIDGenotypeEffect on Propofol Pharmacokinetics and DosingReference
98T>C rs72551330Carriers of the polymorphic C alleleHigher propofol distribution constant; received significantly lower overall and initial doses of propofol.[9][10]
-331C/T rs17863781UGT1A9–331C/TGreater propofol clearance and required a higher propofol induction dose.[8]
-1818T/C rs3832043UGT1A9–1818T/CTook longer to lose consciousness.[8]
-1887T>G rs2741049Heterozygous UGT1A9-1887T/GRequired a statistically significant higher induction dose of propofol.[9]
-133T>C -HeterozygousAssociated with higher propofol clearance.[9]

Experimental Protocols

Genotyping of UGT1A9 Polymorphisms

A common method for identifying UGT1A9 SNPs is Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP).

a. DNA Extraction: Genomic DNA is extracted from whole blood samples using a commercially available DNA extraction kit, following the manufacturer's instructions.

b. PCR Amplification: The region of the UGT1A9 gene containing the SNP of interest is amplified using PCR. The following is a representative protocol for amplifying a segment of the UGT1A9 promoter region:

  • PCR Reaction Mixture (25 µL total volume):

    • Genomic DNA: 100 ng

    • Forward Primer (20 µM): 1 µL

    • Reverse Primer (20 µM): 1 µL

    • dNTP Mix (10 mM): 0.5 µL

    • Taq DNA Polymerase (5 U/µL): 0.2 µL

    • 10x PCR Buffer: 2.5 µL

    • Nuclease-free water: to 25 µL

  • Primer Sequences: Specific primers are designed to flank the SNP of interest. For example, for the T-275A polymorphism:

    • Forward: 5'-AAG TTC TCT CAT GCT TGG GA-3'

    • Reverse: 5'-TGA GCA CAG TAG GGT TTT CA-3'

  • Thermocycling Conditions:

    • Initial Denaturation: 95°C for 5 minutes

    • 35 cycles of:

      • Denaturation: 94°C for 30 seconds

      • Annealing: 58°C for 30 seconds

      • Extension: 72°C for 45 seconds

    • Final Extension: 72°C for 7 minutes

c. Restriction Enzyme Digestion: The PCR product is then digested with a specific restriction enzyme that recognizes a sequence created or disrupted by the SNP. For the T-275A polymorphism, the restriction enzyme XbaI can be used.[8]

  • Digestion Reaction Mixture (20 µL total volume):

    • PCR Product: 10 µL

    • Restriction Enzyme (e.g., XbaI): 1 µL

    • 10x Restriction Buffer: 2 µL

    • Nuclease-free water: 7 µL

  • Incubation: The mixture is incubated at the optimal temperature for the enzyme (e.g., 37°C for XbaI) for a specified time (e.g., 4 hours to overnight).

d. Gel Electrophoresis: The digested DNA fragments are separated by size using agarose (B213101) gel electrophoresis (e.g., 2% agarose gel). The resulting banding pattern allows for the determination of the genotype. For example, in the case of the T-275A polymorphism with XbaI digestion, the 'T' allele may remain uncut, while the 'A' allele is cut into two smaller fragments.

Quantification of Propofol and this compound

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of propofol and its metabolites in biological matrices such as plasma or urine.

a. Sample Preparation: A simple "dilute-and-shoot" method or a solid-phase extraction (SPE) can be employed for sample cleanup.

  • Dilute-and-Shoot (for urine):

    • Centrifuge the urine sample to pellet any debris.

    • Dilute the supernatant with a suitable solvent (e.g., methanol (B129727) or acetonitrile) containing an internal standard (e.g., deuterated propofol).

    • Vortex and centrifuge again.

    • Inject the supernatant into the LC-MS/MS system.[11][12]

  • Solid-Phase Extraction (for plasma):

    • Condition an SPE cartridge (e.g., C18) with methanol and then water.

    • Load the plasma sample (pre-treated with a protein precipitation agent like acetonitrile).

    • Wash the cartridge to remove interferences.

    • Elute the analytes with an organic solvent (e.g., methanol).

    • Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.

b. LC-MS/MS Conditions:

  • Liquid Chromatography:

    • Column: A reverse-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).[11]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute the analytes.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5-10 µL.[11]

  • Tandem Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is often used for propofol and its glucuronide.[11]

    • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for propofol, this compound, and the internal standard to ensure specificity and sensitivity.

      • Propofol: m/z 177.1 → 117.1

      • This compound: m/z 353.2 → 177.1

    • Source Parameters: Capillary voltage, source temperature, and gas flows are optimized to achieve maximal signal intensity.

Visualizations

Propofol Metabolic Pathway

Propofol_Metabolism Propofol Propofol UGT1A9 UGT1A9 (~70%) Propofol->UGT1A9 CYP2B6_2C9 CYP2B6, CYP2C9 (~29%) Propofol->CYP2B6_2C9 Propofol_Glucuronide This compound (inactive) Hydroxypropofol 4-Hydroxypropofol Conjugation_Enzymes UGTs, SULTs Hydroxypropofol->Conjugation_Enzymes Hydroxypropofol_Conjugates Quinol Glucuronides & Quinol Sulfates (inactive) UGT1A9->Propofol_Glucuronide CYP2B6_2C9->Hydroxypropofol Conjugation_Enzymes->Hydroxypropofol_Conjugates

Caption: Major metabolic pathways of propofol.

Experimental Workflow for Pharmacogenomic Analysis of Propofol Metabolism

Experimental_Workflow cluster_patient Patient Recruitment & Sampling cluster_genotyping Genotyping cluster_quantification Metabolite Quantification cluster_analysis Data Analysis Patient Patient Cohort Blood_Sample Whole Blood Sample Patient->Blood_Sample Plasma_Sample Plasma Sample Patient->Plasma_Sample DNA_Extraction DNA Extraction Blood_Sample->DNA_Extraction Sample_Prep Sample Preparation Plasma_Sample->Sample_Prep PCR PCR Amplification DNA_Extraction->PCR RFLP RFLP Analysis PCR->RFLP Genotype_Determination Genotype Determination RFLP->Genotype_Determination Data_Analysis Statistical Analysis Genotype_Determination->Data_Analysis LCMS LC-MS/MS Analysis Sample_Prep->LCMS Quantification Quantification of Propofol & this compound LCMS->Quantification Quantification->Data_Analysis

Caption: Workflow for investigating the impact of genetic polymorphisms on propofol metabolism.

Conclusion

The metabolism of propofol, particularly its glucuronidation by UGT1A9, is significantly influenced by genetic polymorphisms. The variants within the UGT1A9 gene can lead to altered enzyme activity, which in turn affects propofol clearance and patient response to the anesthetic. The data and protocols presented in this guide underscore the importance of considering an individual's genetic makeup to optimize propofol therapy. Further research into the functional consequences of these and other genetic variations will be instrumental in developing pharmacogenomic-guided dosing strategies, ultimately leading to safer and more effective anesthesia. This will be a critical step towards the implementation of personalized medicine in everyday clinical practice.

References

Methodological & Application

Application Note: Quantitative Analysis of Propofol Glucuronide in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of propofol (B549288) glucuronide, the primary metabolite of the anesthetic agent propofol, in biological samples such as hair and urine. The protocols provided herein are intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, forensic toxicology, and monitoring of propofol administration or abuse. The methodologies include comprehensive sample preparation procedures, optimized chromatographic conditions, and specific mass spectrometric parameters.

Introduction

Propofol (2,6-diisopropylphenol) is a widely used intravenous anesthetic for the induction and maintenance of anesthesia. Monitoring its metabolism is crucial for understanding its pharmacokinetics and for detecting potential misuse. Propofol is rapidly metabolized in the liver, primarily through glucuronidation, to form propofol glucuronide. This metabolite serves as a key biomarker for assessing propofol exposure. This document outlines reliable LC-MS/MS protocols for the accurate quantification of this compound.

Experimental Protocols

Sample Preparation

Hair Samples:

A validated method for the extraction of this compound from hair samples involves the following steps:

  • Washing: Hair samples are first washed with distilled water and methanol (B129727) to remove external contaminants.[1][2][3]

  • Extraction: The washed and dried hair is then subjected to extraction with methanol for 16 hours at room temperature.[1][2][3]

  • Centrifugation and Evaporation: Following extraction, the samples are centrifuged, and the supernatant is evaporated to dryness.[1][2][3]

  • Reconstitution and Filtration: The resulting residue is reconstituted in a suitable solvent and filtered through a 0.22µm membrane filter prior to LC-MS/MS analysis.[1][2][3]

Urine Samples:

For urine samples, a straightforward "dilute-and-analyze" approach is employed, which minimizes sample preparation time and potential for analyte loss.[4][5]

  • Dilution: A 20 µL aliquot of the urine sample is diluted with 200 µL of an internal standard diluent.[4]

  • Analysis: The diluted sample is then directly injected into the LC-MS/MS system.[4]

Liquid Chromatography

Optimal chromatographic separation is achieved using a reversed-phase column, such as a C8 or C18 column.[4][6]

  • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm (2.1 × 50 mm) or equivalent.[4]

  • Mobile Phase: A gradient elution using a mobile phase system consisting of ammonium (B1175870) formate (B1220265) and acetonitrile (B52724) is effective.[6] For example, a gradient can be run with 0.1% formic acid or 10 mM ammonium formate in water and methanol or acetonitrile.[6]

  • Gradient Elution: A typical gradient might be: 20% mobile phase B from 0 to 0.2 min, a linear increase from 20% to 90% mobile phase B from 0.2 to 3.0 min, a hold at 90% mobile phase B from 3.0 to 3.8 min, and re-equilibration at 20% mobile phase B from 3.8 to 4.0 min.[4]

  • Flow Rate: A flow rate of 0.2 mL/min is recommended.[6]

  • Column Temperature: The column should be maintained at 30 °C.[4]

  • Injection Volume: A 10 µL injection volume is standard.[4]

Mass Spectrometry

The analysis is performed on a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ionization mode.[4]

  • Ionization Mode: Electrospray Ionization (ESI), Negative.[4]

  • Source Temperature: 150 °C.[4]

  • Capillary Voltage: 2.4 kV.[4]

  • Desolvation Gas: Nitrogen at a flow rate of 800 L/h and a temperature of 500 °C.[4]

  • Cone Gas: Nitrogen at a flow rate of 10 L/h.[4]

  • Multiple Reaction Monitoring (MRM): The precursor-to-product ion transitions for this compound and its deuterated internal standard are monitored.

Quantitative Data Summary

ParameterValueReference
This compound MRM Transition 353 → 175, 113[1][3]
This compound-d17 (IS) MRM Transition 370 → 175, 113[1][3]
LOD in Hair 2 pg/mg[1][2]
LOQ in Hair 5 pg/mg[1][2]
**Calibration Curve in Hair (R²) **0.9997[1][2]
Linear Calibration Range in Urine 100–10,000 ng/mL[4][5]

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Biological Sample (Hair or Urine) prep_hair Hair Sample Prep: 1. Wash (Water/Methanol) 2. Extract (Methanol) 3. Centrifuge & Evaporate 4. Reconstitute & Filter sample->prep_hair Hair prep_urine Urine Sample Prep: 1. Dilute with Internal Standard sample->prep_urine Urine lc Liquid Chromatography (Reversed-Phase C18/C8) prep_hair->lc prep_urine->lc ms Tandem Mass Spectrometry (ESI Negative, MRM) lc->ms data Data Acquisition ms->data quant Quantification (Calibration Curve) data->quant report Reporting quant->report

Caption: Workflow for LC-MS/MS analysis of this compound.

Signaling Pathway (Metabolism)

G cluster_metabolism Hepatic Metabolism propofol Propofol glucuronidation Glucuronidation (UGT1A9) propofol->glucuronidation Phase II Metabolism propofol_glucuronide This compound (Inactive Metabolite) glucuronidation->propofol_glucuronide

Caption: Metabolic pathway of propofol to this compound.

Conclusion

The LC-MS/MS methods detailed in this application note provide a reliable and sensitive approach for the quantification of this compound in hair and urine samples. The protocols are designed to be straightforward and robust, making them suitable for high-throughput analysis in various research and forensic settings. The provided parameters can serve as a starting point for method development and validation in individual laboratories.

References

Application Note: Quantification of Propofol Glucuronide in Hair Samples for Monitoring Propofol Use

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Propofol (B549288) (2,6-diisopropylphenol) is a widely used intravenous anesthetic agent for induction and maintenance of anesthesia. Due to its potential for abuse, monitoring its use, particularly in non-medical settings, has become a significant concern.[1][2] Hair analysis provides a long-term window of detection for drug use, making it an ideal matrix for monitoring chronic exposure to propofol. Propofol is extensively metabolized in the body, with the primary metabolite being propofol glucuronide.[3][4] This metabolite is a reliable marker for propofol ingestion and is the target analyte in hair analysis for assessing propofol use.[2] This application note provides a detailed protocol for the quantification of this compound in human hair samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Metabolic Pathway of Propofol

Propofol is primarily metabolized in the liver via glucuronidation by UDP-glucuronosyltransferase enzymes, with UGT1A9 being the main enzyme involved, to form this compound.[3][5] A smaller fraction of propofol is hydroxylated by cytochrome P450 enzymes (mainly CYP2B6) to 2,6-diisopropyl-1,4-quinol, which is then conjugated to form glucuronide and sulfate (B86663) metabolites.[4][6] Less than 1% of propofol is excreted unchanged in the urine.[3][5]

Propofol Metabolism Figure 1: Metabolic Pathway of Propofol Propofol Propofol Propofol_Glucuronide This compound (Major Metabolite) Propofol->Propofol_Glucuronide UDP-glucuronosyltransferase (UGT1A9) Quinol 2,6-diisopropyl-1,4-quinol Propofol->Quinol Cytochrome P450 (CYP2B6) Quinol_Metabolites Quinol Glucuronides and Sulfate Conjugates Quinol->Quinol_Metabolites Conjugation

Figure 1: Metabolic Pathway of Propofol

Experimental Protocol

This protocol outlines a validated method for the extraction and quantification of this compound from hair samples.

1. Sample Preparation

  • Decontamination: Wash hair samples (approximately 10-50 mg) sequentially with distilled water and methanol (B129727) to remove external contaminants.[1][7]

  • Pulverization: Finely pulverize the washed and dried hair samples to increase the surface area for efficient extraction.[8] This can be achieved using a ball mill.

2. Extraction

Several extraction methods have been reported, with methanolic extraction being common.[7][9] Solid-phase extraction (SPE) can also be employed for cleaner extracts.[10]

  • Methanolic Extraction:

    • Incubate the pulverized hair sample in methanol (e.g., 1 mL) overnight (approximately 16 hours) at room temperature.[1][7]

    • Centrifuge the sample to pellet the hair debris.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., mobile phase) for LC-MS/MS analysis.[1]

    • Filter the reconstituted sample through a 0.22 µm membrane filter.[1]

  • Solid-Phase Extraction (SPE):

    • Digest the hair sample in sodium hydroxide (B78521) solution.[10]

    • Load the digested sample onto a mixed-mode anion exchange cartridge.[10]

    • Wash the cartridge with water and ethyl acetate (B1210297) to remove interferences.[10]

    • Elute this compound with 2% formic acid in ethyl acetate.[10]

    • Evaporate the eluate and reconstitute for analysis.

3. LC-MS/MS Analysis

  • Instrumentation: A liquid chromatograph coupled with a triple quadrupole mass spectrometer is typically used.

  • Chromatographic Conditions:

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in negative mode is preferred for this compound.[2]

    • Multiple Reaction Monitoring (MRM): Monitor the precursor-to-product ion transitions for this compound and an internal standard (e.g., this compound-d17). A common transition for this compound is m/z 353 → 175, 113.[1][7]

Experimental Workflow Figure 2: Experimental Workflow for this compound Quantification in Hair cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Wash Wash Hair Sample (Water & Methanol) Dry Dry Hair Sample Wash->Dry Pulverize Pulverize Hair Dry->Pulverize Extract Methanolic Extraction (Overnight) Pulverize->Extract Centrifuge Centrifuge Extract->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute Residue Evaporate->Reconstitute Filter Filter Reconstitute->Filter LCMS LC-MS/MS Analysis (ESI Negative Mode) Filter->LCMS

Figure 2: Experimental Workflow for this compound Quantification in Hair

Quantitative Data

The following table summarizes the quantitative data from various validated methods for the determination of this compound in hair.

ParameterMethod 1[1][7]Method 2[2]Method 3[9][11]Method 4[10][12]Method 5[13]
Instrumentation LC-MS/MSLC-MS/MSLC-MS/MSLC-MS/MSLC-MS/MS
Extraction Method Methanolic ExtractionMethanolic ExtractionMethanolic ExtractionSolid-Phase ExtractionNot Specified
Limit of Detection (LOD) 2 pg/mg20 pg/10 mg hair (2 pg/mg)Not Reported0.2 pg/mg7.8 pg/mg
Lower Limit of Quantification (LLOQ) 5 pg/mg50 pg/10 mg hair (5 pg/mg)5 pg/mg0.5 pg/mg10 pg/mg
Linearity Range Not SpecifiedUp to 1,410 pg/mgUp to 5,000 pg/mg0.5 - 500 pg/mgNot Specified
Recovery Not SpecifiedNot Specified>91%91.7 - 98.7%Not Specified
Intra-day Precision (%CV) Not Specified<15%1.26 - 4.50%<15%Not Specified
Inter-day Precision (%CV) Not Specified<15%1.26 - 4.50%<15%Not Specified
Observed Concentrations 7 - 122 pg/mgUp to 1,410 pg/mgNot ReportedNot ReportedNot Reported

Method Validation

A comprehensive validation of the analytical method should be performed according to international guidelines. Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity and Range: The range over which the method provides results that are directly proportional to the concentration of the analyte. Calibration curves should have a correlation coefficient (R²) of ≥0.99.[1]

  • Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision). Intra- and inter-day precision and accuracy should be within ±15%.[10]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The effect of co-eluting substances from the hair matrix on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix and in processed samples under different storage conditions.

Conclusion

The quantification of this compound in hair is a reliable method for monitoring long-term propofol use. The presented LC-MS/MS protocol, with appropriate validation, provides a sensitive and specific tool for forensic and clinical applications. The choice of extraction method and optimization of LC-MS/MS parameters are critical for achieving accurate and reproducible results. The provided quantitative data from various studies can serve as a reference for method development and data interpretation.

References

Application Note: Quantification of Propofol Glucuronide in Biological Matrices by GC-MS after Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Propofol (B549288) (2,6-diisopropylphenol) is a widely used intravenous anesthetic agent characterized by its rapid onset and short duration of action. Monitoring its metabolism is crucial in clinical and forensic toxicology. The primary metabolic pathway for propofol is conjugation with glucuronic acid in the liver, forming propofol glucuronide, which is then excreted in the urine. Direct analysis of this polar, non-volatile metabolite by gas chromatography-mass spectrometry (GC-MS) is not feasible. Therefore, a robust analytical method involving enzymatic hydrolysis of the glucuronide conjugate, followed by derivatization of the liberated propofol, is required. This application note details a comprehensive protocol for the extraction, derivatization, and quantitative analysis of this compound from urine samples using GC-MS. The described method is intended for researchers, scientists, and drug development professionals.

Principle

The analytical procedure involves three key steps:

  • Enzymatic Hydrolysis: The urine sample is treated with β-glucuronidase to cleave the glucuronic acid moiety from this compound, releasing the parent propofol.

  • Extraction: The hydrolyzed sample is then subjected to liquid-liquid extraction (LLE) to isolate the free propofol from the aqueous matrix.

  • Derivatization and Analysis: The extracted propofol is derivatized using a silylating agent, typically N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to increase its volatility and thermal stability for GC-MS analysis. The resulting trimethylsilyl (B98337) (TMS) derivative of propofol is then quantified by GC-MS in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.

Experimental Protocols

1. Sample Preparation: Enzymatic Hydrolysis and Extraction

This protocol describes the enzymatic hydrolysis of this compound in a urine matrix, followed by liquid-liquid extraction of the liberated propofol.

  • Materials and Reagents:

    • Urine sample

    • β-glucuronidase (from Helix pomatia or recombinant)

    • Phosphate (B84403) buffer (pH 5.0)

    • Internal Standard (IS): Propofol-d17

    • Dichloromethane/Ethyl acetate (B1210297) mixture (8:2, v/v)

    • Sodium sulfate (B86663) (anhydrous)

    • Centrifuge tubes (15 mL)

    • Vortex mixer

    • Centrifuge

    • Evaporator (e.g., nitrogen stream)

  • Procedure:

    • Pipette 1 mL of the urine sample into a 15 mL centrifuge tube.

    • Add a known amount of the internal standard (Propofol-d17) to the sample.

    • Add 1 mL of phosphate buffer (pH 5.0) to the tube.

    • Add a sufficient amount of β-glucuronidase solution (e.g., 25 µL of a 100,000 units/mL solution)[1].

    • Vortex the mixture for 30 seconds.

    • Incubate the sample in a water bath at an optimized temperature (e.g., 40-60°C) for a sufficient duration (e.g., 1-2 hours) to ensure complete hydrolysis[1][2].

    • After incubation, allow the sample to cool to room temperature.

    • Add 5 mL of the dichloromethane/ethyl acetate (8:2, v/v) extraction solvent to the tube[3].

    • Vortex vigorously for 2 minutes to ensure thorough mixing.

    • Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

    • Carefully transfer the upper organic layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.

    • The dried residue is now ready for derivatization.

2. Derivatization of Propofol for GC-MS Analysis

This protocol details the silylation of the extracted propofol to form its volatile trimethylsilyl (TMS) derivative.

  • Materials and Reagents:

    • Dried sample extract from the previous step.

    • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

    • Ethyl acetate (or other suitable solvent)

    • GC vials with inserts

    • Heating block or oven

  • Procedure:

    • Reconstitute the dried extract in 50 µL of ethyl acetate.

    • Add 50 µL of BSTFA + 1% TMCS to the reconstituted sample in the GC vial[4].

    • Cap the vial tightly and vortex for 10 seconds.

    • Heat the vial at 70-80°C for 20-30 minutes to facilitate the derivatization reaction[4][5].

    • Allow the vial to cool to room temperature before placing it in the GC-MS autosampler for analysis.

GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) is used for the analysis.

  • GC Conditions (Typical):

    • Column: HP-5MS (or equivalent) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Injector Temperature: 250°C.

    • Injection Mode: Splitless.

    • Oven Temperature Program:

      • Initial temperature: 70°C, hold for 2 minutes.

      • Ramp to 280°C at 10°C/min.

      • Hold at 280°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Conditions (Typical):

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Ions to Monitor (for TMS-derivatized Propofol): m/z 235, 250, 73[3].

    • Ions to Monitor (for TMS-derivatized Propofol-d17): m/z 252, 267, 73[3].

Data Presentation

The following table summarizes quantitative data for the analysis of propofol by GC-MS. It is important to note that these values are compiled from various studies and may not all originate from the analysis of hydrolyzed this compound but are representative of the analytical performance for derivatized propofol.

ParameterValueMatrixReference
Linearity Range 0.02 - 10 µg/mLBlood[6]
0.1 - 2.0 µg/mLBiological Samples[7]
Limit of Detection (LOD) 0.005 µg/mLBlood[6]
Limit of Quantification (LOQ) 0.3 ng/mLUrine[3]
5 ng/mLBlood[3]
25 ng/mLPlasma[8]
Intra-day Precision (%RSD) < 4.8%Blood[6]
3.7% - 11.6%Plasma[8]
Inter-day Precision (%RSD) < 4.8%Blood[6]
Accuracy -5.8% - 11.7%Plasma[8]
Recovery 96.6% - 99.4%Plasma[8]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis urine_sample Urine Sample add_is Add Internal Standard (Propofol-d17) urine_sample->add_is hydrolysis Enzymatic Hydrolysis (β-glucuronidase) add_is->hydrolysis extraction Liquid-Liquid Extraction hydrolysis->extraction evaporation Evaporation to Dryness extraction->evaporation reconstitution Reconstitute in Solvent evaporation->reconstitution add_bstfa Add BSTFA + 1% TMCS reconstitution->add_bstfa heating Heat at 70-80°C add_bstfa->heating gcms_analysis GC-MS Analysis (SIM) heating->gcms_analysis

Caption: Experimental workflow for GC-MS analysis of this compound.

logical_relationship propofol_glucuronide This compound (in Urine) hydrolysis Hydrolysis (β-glucuronidase) propofol_glucuronide->hydrolysis propofol Free Propofol hydrolysis->propofol derivatization Derivatization (BSTFA) propofol->derivatization tms_propofol TMS-Propofol (Volatile Derivative) derivatization->tms_propofol gcms GC-MS Detection tms_propofol->gcms

Caption: Analyte transformation for GC-MS analysis.

References

Application Note: Propofol Glucuronide as an Internal Standard for Accurate Quantification by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propofol (B549288) (2,6-diisopropylphenol) is a widely used intravenous anesthetic agent for the induction and maintenance of general anesthesia.[1] Accurate and reliable quantification of propofol and its metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology.[2][3] Propofol is rapidly metabolized in the liver into inactive, hydrophilic compounds, with Propofol Glucuronide being a major metabolite.[1] Given the analytical variability inherent in sample preparation and mass spectrometric analysis, the use of an internal standard is essential for achieving accurate and precise quantification.[4][5][6][7] A stable isotope-labeled internal standard, such as this compound-d17, is the ideal choice as it shares near-identical chemical and physical properties with the analyte, ensuring consistent behavior during extraction and ionization.[5] This application note provides a detailed protocol for the use of this compound as an internal standard for the quantitative analysis of propofol and its metabolites by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the analysis of this compound and related analytes using a stable isotope-labeled internal standard.

AnalyteInternal StandardMatrixPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zLimit of Detection (LOD)Limit of Quantification (LOQ)
This compoundThis compound-d17Hair353175, 1132 pg/mg5 pg/mg
This compoundThis compound-d17Urine353175, 113Not Specified100 ng/mL
PropofolThymolPlasmaNot SpecifiedNot SpecifiedNot Specified10 ng/mL
This compoundPhenyl-beta-d-glucuronidePlasmaNot SpecifiedNot SpecifiedNot Specified20 ng/mL

Experimental Protocols

This section outlines the methodologies for sample preparation and LC-MS/MS analysis for the quantification of propofol and its metabolites using this compound as an internal standard.

Materials and Reagents
  • Propofol and its metabolites standards (this compound, 4-hydroxypropofol, etc.)

  • This compound-d17 (internal standard)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Ammonium (B1175870) acetate

  • Solid-phase extraction (SPE) cartridges (e.g., Oasis MAX)

  • Biological matrix (e.g., urine, plasma, hair)

Sample Preparation: Dilute-and-Analyze for Urine

This method is suitable for rapid screening and quantification in urine samples.[2][3]

  • Thaw frozen urine samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • In a clean microcentrifuge tube, combine 100 µL of urine with 900 µL of a solution containing the internal standard (this compound-d17) in methanol/water.

  • Vortex the mixture thoroughly.

  • Centrifuge the sample at 10,000 x g for 5 minutes to pellet any precipitates.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Sample Preparation: Solid-Phase Extraction (SPE) for Plasma

This protocol is designed for cleaner sample extracts from complex matrices like plasma.[8]

  • To 500 µL of plasma, add the internal standard solution.

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS injection.

LC-MS/MS Analysis

The following are general conditions that can be optimized for specific instrumentation.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is commonly used for the separation of propofol and its metabolites.[8] For the analysis of glucuronide metabolites, a Hydrophilic Interaction Liquid Chromatography (HILIC) column can also be employed.[8]

    • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to elute the analytes of interest.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40 °C.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode is often used for the detection of this compound.[1][9]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.[1]

    • MRM Transitions:

      • This compound: 353 → 175, 113[10][11]

      • This compound-d17 (Internal Standard): 370 → 175, 113[10][11]

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (Urine, Plasma, Hair) Add_IS Addition of This compound-d17 (IS) Sample->Add_IS Extraction Extraction (Dilute-and-Analyze or SPE) Add_IS->Extraction Centrifuge Centrifugation / Evaporation Extraction->Centrifuge Reconstitution Reconstitution Centrifuge->Reconstitution Injection LC Injection Reconstitution->Injection Separation Chromatographic Separation (e.g., C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MRM Mode) Ionization->Detection Integration Peak Integration (Analyte and IS) Detection->Integration Ratio Calculate Peak Area Ratio (Analyte / IS) Integration->Ratio Calibration Calibration Curve (Ratio vs. Concentration) Ratio->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: Experimental workflow for the quantification of propofol metabolites.

This workflow diagram illustrates the key stages involved in the quantitative analysis of propofol and its metabolites using this compound as an internal standard, from sample preparation through to data analysis. The use of a stable isotope-labeled internal standard at the beginning of the process is critical for correcting variations throughout the entire analytical procedure, thereby ensuring high accuracy and precision in the final reported concentrations.

References

Application Notes and Protocols for Propofol Glucuronide Assay in Whole Blood Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propofol (B549288) (2,6-diisopropylphenol) is a widely used intravenous anesthetic agent for induction and maintenance of anesthesia.[1] Its rapid metabolism and clearance are key to its favorable pharmacokinetic profile. The primary metabolic pathway involves conjugation with glucuronic acid to form propofol glucuronide, which is then excreted in the urine.[2][3][4][5] Accurate quantification of propofol and its main metabolite, this compound, in whole blood is crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology.[6]

These application notes provide a detailed protocol for the simultaneous determination of propofol and this compound in whole blood samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[6]

Metabolic Pathway of Propofol

Propofol is extensively metabolized in the liver, primarily through two main pathways: direct glucuronidation and oxidation followed by conjugation.[2][3] The major metabolite is this compound, formed by the action of UDP-glucuronosyltransferases (UGTs).[3][5] A smaller fraction of propofol is first hydroxylated by cytochrome P450 enzymes (mainly CYP2B6 and CYP2C9) to 2,6-diisopropyl-1,4-quinol, which is then conjugated with glucuronic acid or sulfate.[2][3][4]

Propofol Metabolic Pathway Propofol Propofol Propofol_Glucuronide This compound (Major Metabolite) Propofol->Propofol_Glucuronide UGTs Hydroxylated_Propofol 2,6-diisopropyl-1,4-quinol Propofol->Hydroxylated_Propofol CYP2B6, CYP2C9 Conjugated_Metabolites Quinol Glucuronides & Quinol Sulfate Hydroxylated_Propofol->Conjugated_Metabolites UGTs, SULTs Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Whole_Blood Whole Blood Sample Protein_Precipitation Protein Precipitation (Methanol/Acetonitrile) Whole_Blood->Protein_Precipitation SPE Solid-Phase Extraction (SPE) Protein_Precipitation->SPE Concentration Evaporation & Reconstitution SPE->Concentration LC_MSMS LC-MS/MS Analysis Concentration->LC_MSMS Data_Processing Data Processing & Quantification LC_MSMS->Data_Processing

References

Application Notes and Protocols for the Simultaneous Analysis of Propofol and its Glucuronide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the simultaneous quantitative analysis of the anesthetic agent propofol (B549288) and its primary phase II metabolite, propofol glucuronide, in various biological matrices. The protocols described herein are based on robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques, ensuring high sensitivity and selectivity for both clinical and forensic applications.

Introduction

Propofol (2,6-diisopropylphenol) is a widely used intravenous anesthetic agent with a rapid onset and short duration of action. Accurate quantification of propofol and its major metabolite, this compound, is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in forensic toxicology to investigate potential misuse.[1][2] The methods outlined below provide comprehensive protocols for sample preparation and LC-MS/MS analysis in common biological matrices such as whole blood, plasma, and urine.

Metabolic Pathway of Propofol

Propofol is extensively metabolized in the liver, primarily through conjugation with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to form this compound. This process increases the water solubility of the compound, facilitating its excretion via the kidneys.

Propofol Propofol UGT UDP-glucuronosyltransferases (UGT1A9) Propofol->UGT Glucuronidation Propofol_Glucuronide This compound UGT->Propofol_Glucuronide

Fig. 1: Metabolic conversion of propofol to this compound.

Experimental Protocols

This section details the sample preparation and analytical conditions for the simultaneous determination of propofol and this compound.

Protocol 1: Analysis in Human Whole Blood

This protocol is adapted for the analysis of both ante-mortem and post-mortem whole blood samples and involves protein precipitation followed by solid-phase extraction (SPE) for sample cleanup.[3][4]

Sample Preparation Workflow

cluster_prep Sample Preparation start Whole Blood Sample precip Protein Precipitation (Methanol/Acetonitrile) start->precip vortex_centrifuge1 Vortex & Centrifuge precip->vortex_centrifuge1 spe Solid-Phase Extraction (SPE) vortex_centrifuge1->spe concentrate Concentrate Extract (in Dimethyl Sulphoxide) spe->concentrate reconstitute Reconstitute for Analysis concentrate->reconstitute end Inject into LC-MS/MS reconstitute->end

Fig. 2: Workflow for whole blood sample preparation.

Detailed Steps:

  • Protein Precipitation: To a 200 µL aliquot of whole blood, add a mixture of methanol (B129727) and acetonitrile (B52724) to precipitate proteins.[3][4]

  • Vortex and Centrifuge: Vortex the mixture thoroughly and then centrifuge to pellet the precipitated proteins.

  • Solid-Phase Extraction (SPE): Load the supernatant onto a pre-conditioned SPE cartridge. Wash the cartridge to remove interferences and then elute the analytes.

  • Concentration and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in a suitable solvent, such as dimethyl sulphoxide, for LC-MS/MS analysis.[3][4]

LC-MS/MS Conditions:

  • LC System: Ultra-Performance Liquid Chromatography (UPLC) system.[3]

  • Column: A suitable reversed-phase column, such as a C18 column.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile or methanol).[5]

  • Ionization: Electrospray Ionization (ESI), operated in both positive and negative ion modes to detect both analytes.[5]

  • Detection: Tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Protocol 2: Analysis in Human Urine (Dilute-and-Analyze)

This simplified "dilute-and-analyze" method is suitable for high-throughput screening of propofol metabolites in urine.[2][6][7]

Sample Preparation Workflow

cluster_prep Sample Preparation start Urine Sample add_is Add Internal Standard (Stable Isotope Labeled) start->add_is dilute Dilute with Mobile Phase add_is->dilute vortex Vortex dilute->vortex end Inject into LC-MS/MS vortex->end

Fig. 3: Workflow for urine "dilute-and-analyze" sample preparation.

Detailed Steps:

  • Internal Standard Addition: Add a stable isotope-labeled internal standard to an aliquot of the urine sample.[2][6]

  • Dilution: Dilute the sample with the initial mobile phase (e.g., a mixture of 1 mM ammonium fluoride (B91410) in water and methanol).[6]

  • Vortex: Vortex the sample to ensure homogeneity.

  • Analysis: Directly inject the diluted sample into the LC-MS/MS system.

LC-MS/MS Conditions:

  • LC System: High-Performance Liquid Chromatography (HPLC) or UPLC system.[6]

  • Mobile Phase: A starting mobile phase of 1 mM ammonium fluoride in water and methanol (80:20, v/v) is a good starting point.[6]

  • Ionization: Electrospray Ionization (ESI) in negative mode is often preferred for glucuronide analysis.[8]

  • Detection: Tandem mass spectrometer operating in MRM mode.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for the LC-MS/MS analysis of propofol and this compound. Note that these values may vary depending on the specific instrumentation and laboratory conditions.

Table 1: Mass Spectrometry Parameters (MRM Transitions)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Propofol177.1135.1Negative ESI
This compound353.2177.1Negative ESI

Note: The specific m/z values may need to be optimized on the instrument used.

Table 2: Method Validation Parameters

MatrixAnalyteLLOQLinearity RangeMean Extraction Recovery (%)Reference
Whole BloodPropofol0.01 mg/L0.01 - 8.5 mg/L85[3][4]
This compound0.02 mg/LNot Specified81[3][4]
UrineThis compound100 ng/mL100 - 10,000 ng/mLNot Applicable (Dilute-and-Analyze)[2][6][7]
HairPropofol10 pg/mgNot SpecifiedNot Specified[1]
This compound10 pg/mgNot SpecifiedNot Specified[1]

Conclusion

The described LC-MS/MS methods provide sensitive and reliable approaches for the simultaneous quantification of propofol and its glucuronide metabolite in various biological matrices. The choice of sample preparation protocol will depend on the matrix, required sensitivity, and laboratory throughput. Proper method validation is essential to ensure accurate and precise results for both clinical and forensic investigations.

References

Application Notes and Protocols: Propofol Glucuronide as a Biomarker for Propofol Abuse

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propofol (B549288) (2,6-diisopropylphenol) is a short-acting intravenous anesthetic agent widely used for the induction and maintenance of general anesthesia and sedation.[1] However, its potential for abuse has become a significant concern, particularly among healthcare professionals.[2][3] Due to its rapid metabolism and short half-life, detection of the parent drug in biological samples is challenging for monitoring abuse.[3] Propofol glucuronide, the primary metabolite of propofol, has a longer detection window and serves as a reliable biomarker for both recent and chronic propofol use.[2][3][4] These application notes provide detailed protocols for the detection and quantification of this compound in urine and hair samples, along with data for interpretation.

Metabolic Pathway of Propofol

Propofol is extensively metabolized in the liver, primarily through glucuronidation by UDP-glucuronosyltransferase (UGT) enzymes to form this compound.[1][5] A smaller fraction is hydroxylated by cytochrome P450 enzymes (CYP2B6 and CYP2C9) to 2,6-diisopropyl-1,4-quinol, which is then conjugated to form glucuronide and sulfate (B86663) metabolites.[1][6] this compound is the most abundant metabolite and is excreted in the urine.[6]

Propofol Metabolism propofol Propofol pg This compound (Major Metabolite) propofol->pg UDP-glucuronosyltransferase (UGT1A9) quinol 2,6-diisopropyl-1,4-quinol propofol->quinol Cytochrome P450 (CYP2B6, CYP2C9) urine Urinary Excretion pg->urine quinol_conj Quinol Glucuronide & Quinol Sulfate Conjugates quinol->quinol_conj Conjugation quinol_conj->urine Urine Sample Preparation start Urine Sample Collection dilute Dilute Urine Sample (e.g., 1:10 with internal standard solution) start->dilute vortex Vortex Mix dilute->vortex centrifuge Centrifuge (optional, if particulate matter is present) vortex->centrifuge transfer Transfer Supernatant to Autosampler Vial centrifuge->transfer end Inject into LC-MS/MS transfer->end Hair Sample Preparation start Collect Hair Sample (proximal segment) wash Wash with Water and Methanol to remove external contamination start->wash dry Dry the hair sample wash->dry pulverize Pulverize or cut into small pieces dry->pulverize extract Extract with Methanol or Digest with NaOH pulverize->extract centrifuge Centrifuge to pellet debris extract->centrifuge spe Solid Phase Extraction (SPE) (optional, for cleanup) centrifuge->spe evaporate Evaporate to dryness centrifuge->evaporate Directly after extraction spe->evaporate reconstitute Reconstitute in mobile phase evaporate->reconstitute end Inject into LC-MS/MS reconstitute->end

References

Application Notes and Protocols for the Analysis of Propofol Glucuronide in Post-Mortem Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Propofol (B549288) (2,6-diisopropylphenol) is a widely utilized intravenous anesthetic for inducing and maintaining anesthesia.[1] Its rapid onset and short duration of action have also led to its abuse, resulting in accidental overdoses and fatalities, particularly among healthcare professionals.[1][2] In a post-mortem context, the analysis of propofol and its metabolites is crucial for determining the cause of death. Propofol is rapidly metabolized in the liver, primarily through conjugation to form propofol glucuronide, which is then excreted by the kidneys.[3] Less than 1% of the parent drug is excreted unchanged in urine.[1][3]

The interpretation of post-mortem propofol concentrations can be challenging. Blood levels in fatal cases may fall within or below the accepted therapeutic range, and post-mortem redistribution can lead to significant variations in tissue concentrations.[3][4][5] Therefore, the analysis of its main metabolite, this compound, provides a more comprehensive toxicological profile and a longer detection window, aiding in the investigation of potential propofol administration prior to death.[6][7] This document outlines detailed protocols for the extraction and analysis of this compound in various post-mortem specimens.

Data Presentation

Quantitative Analysis of Propofol and this compound in Post-Mortem Samples

The following tables summarize reported concentrations of propofol and its glucuronide metabolite in various post-mortem matrices from forensic case studies. These values can serve as a reference for toxicological interpretation.

Table 1: Propofol and this compound Concentrations in Post-Mortem Blood

AnalyteConcentrationMethodReference
Propofol (Free)0.90 µg/mLNot Specified[4]
Propofol (Total after hydrolysis)1.00 µg/mLNot Specified[4]
Propofol5.3 µg/mLGC/MS[3]
Propofol0.026 µg/mLGC/MS[3]
Propofol2.5 µg/mL (Femoral)Headspace GC and GC/MS[3]
Propofol LLOQ (Post-Mortem)0.02 mg/LUPLC-MS/MS[4][8]
This compound LLOQ (Post-Mortem)0.04 mg/LUPLC-MS/MS[4][8]

Table 2: Propofol Concentrations in Post-Mortem Tissues and Other Fluids

MatrixConcentrationMethodReference
Liver5.70 mg/kgNot Specified[4]
Brain1.13 mg/kgNot Specified[4]
Vitreous Humor0.08 µg/mLNot Specified[4]
Urine5.4 µg/mLGC/MS[3]
Brain7.6 - 8.1 µg/gGC/MS[3]
Liver27 µg/gGC/MS[3]
Bile0.25 µg/mLGC/MS[3]
Liver22 µg/gHeadspace GC and GC/MS[3]
Kidney3.6 µg/gHeadspace GC and GC/MS[3]
Brain11.3 µg/gHeadspace GC and GC/MS[3]

Table 3: this compound Concentrations in Post-Mortem Hair

AnalyteConcentration RangeMethodReference
This compound7 to 122 pg/mgLC-MS/MS[9]
This compoundUp to 1,410 pg/mgLC-MS/MS[10]
This compound LLOQ0.5 pg/mgLC-MS/MS[11]
This compound LOD0.2 pg/mgLC-MS/MS[11]

Visualizations

Propofol Propofol Liver Liver Metabolism (Glucuronidation via UGT1A9) Propofol->Liver Phase II Metabolism PG Propofol-1-O-β-D-Glucuronide (Major Metabolite) Liver->PG Kidney Renal Excretion PG->Kidney Urine Excreted in Urine Kidney->Urine

Caption: Metabolic pathway of propofol to this compound.

cluster_prep Sample Preparation cluster_analysis Analysis Sample Post-Mortem Sample (Blood, Tissue, Hair) Homogenization Homogenization (for tissue samples) Sample->Homogenization if applicable Precipitation Protein Precipitation (e.g., Methanol (B129727)/Acetonitrile) Sample->Precipitation Homogenization->Precipitation SPE Solid Phase Extraction (SPE) (Clean-up) Precipitation->SPE LCMS LC-MS/MS Analysis SPE->LCMS Quant Quantification (vs. Calibrants & Internal Standards) LCMS->Quant Data Data Interpretation Quant->Data

Caption: General workflow for this compound analysis.

Experimental Protocols

Protocol 1: Analysis of Propofol and this compound in Post-Mortem Whole Blood

This protocol is adapted from a validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method.[8]

1. Sample Preparation and Extraction: a. Protein Precipitation: To a 100 µL whole blood sample, add a mixture of methanol and acetonitrile (B52724) to precipitate proteins. b. Internal Standard: Add an appropriate deuterated internal standard (e.g., propofol-d17 (B562994) glucuronide). c. Vortex and Centrifuge: Mix the sample thoroughly and centrifuge to pellet the precipitated proteins. d. Solid Phase Extraction (SPE): i. Condition an appropriate SPE cartridge (e.g., mixed-mode anion exchange). ii. Load the supernatant from the previous step onto the cartridge. iii. Wash the cartridge with solvents like water and ethyl acetate (B1210297) to remove interferences.[4][11] iv. Elute the analytes. For this compound, an acidic elution solvent (e.g., 2% formic acid in ethyl acetate) is effective.[4][11] e. Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., dimethyl sulfoxide (B87167) or mobile phase).[8]

2. LC-MS/MS Analysis: a. Instrumentation: A UPLC system coupled with a tandem mass spectrometer. b. Column: A suitable C18 column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm).[6] c. Mobile Phase: A gradient elution using a combination of an aqueous buffer (e.g., with ammonium (B1175870) fluoride) and an organic solvent like methanol or acetonitrile.[6] d. Ionization: Electrospray ionization (ESI) in negative mode is typically used for this compound.[10] e. Detection: Multiple Reaction Monitoring (MRM) mode.

  • This compound Transition: m/z 353 → 175, 113.[9][12]
  • Internal Standard (Propofol-d17 Glucuronide): m/z 370 → 175, 113.[9][12]

3. Quantification and Validation: a. Calibration: Prepare matrix-matched calibrants using blank post-mortem blood.[8] b. Validation Parameters: The method should be validated for linearity, limit of detection (LOD), lower limit of quantification (LLOQ), accuracy, precision, recovery, and matrix effects.[4][8][11] c. Stability: Note that while this compound is generally stable, propofol itself can show instability in blood stored at -20°C. Storage at 5°C or -80°C is recommended for better stability of the parent drug.[8][13]

Protocol 2: Analysis of this compound in Post-Mortem Hair

This protocol is for determining chronic exposure to propofol and is based on established methods for hair analysis.[10][11]

1. Sample Preparation and Decontamination: a. Segmentation: If required, segment the hair shaft to create a timeline of exposure. b. Washing: Wash the hair samples sequentially with distilled water and methanol to remove external contamination.[9][12] c. Drying: Allow the washed hair to dry completely at room temperature.

2. Extraction: a. Digestion/Extraction: i. Method A (Alkaline Digestion): Digest the hair sample in a sodium hydroxide (B78521) solution.[11] ii. Method B (Methanol Extraction): Incubate the hair sample in methanol for an extended period (e.g., 16 hours) at room temperature.[9][10][12] b. Internal Standard: Add a deuterated internal standard. c. Centrifugation/Filtration: After extraction, centrifuge the sample and collect the supernatant. Filter the extract through a 0.22 µm membrane filter before analysis.[9][12]

3. Clean-up (if using Method A): a. Solid Phase Extraction (SPE): i. Use a mixed-mode anion exchange cartridge. ii. Load the digested hair sample. iii. Wash with water and ethyl acetate. iv. Elute with 2% formic acid in ethyl acetate.[11] b. Evaporation and Reconstitution: Evaporate the eluate and reconstitute in the mobile phase.

4. LC-MS/MS Analysis: a. The instrumental parameters are similar to those described in Protocol 1 for blood analysis. b. Ionization: ESI in negative mode.[10] c. MRM Transitions: Use the same precursor-to-product ion transitions for this compound and its internal standard as listed in Protocol 1.[9][12]

5. Quantification and Validation: a. Calibration: Prepare calibration standards in a blank hair matrix. b. Validation: Validate the method for all standard parameters including selectivity, linearity, LLOQ, accuracy, precision, and recovery.[11] The LOD and LLOQ for hair analysis are typically in the low pg/mg range.[11][12]

References

Application Notes and Protocols for the Sample Preparation of Propofol Glucuronide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of Propofol (B549288) Glucuronide, a major metabolite of the anesthetic agent Propofol. The following sections offer a comparative overview of various extraction techniques, step-by-step experimental procedures, and a visual representation of a common workflow. These methodologies are crucial for accurate quantification in diverse biological matrices, aiding in clinical and forensic investigations as well as drug development studies.

Data Presentation: Comparison of Sample Preparation Techniques

The selection of an appropriate sample preparation technique is critical for achieving reliable and reproducible results in the analysis of Propofol Glucuronide. The choice of method often depends on the biological matrix, the required sensitivity, and the available analytical instrumentation. The following table summarizes quantitative data from various studies to facilitate an easy comparison of common techniques.

Preparation TechniqueBiological MatrixRecovery Rate (%)Lower Limit of Quantification (LLOQ)Key Findings
Solid-Phase Extraction (SPE) Hair91.7 - 98.7[1]0.5 pg/mg[1]Efficiently removes interfering substances with low matrix effect.[1]
Whole Blood81[2]0.02 - 0.04 mg/L[2]Combined with protein precipitation for effective cleanup.[2]
Plasma>85[3]5 - 2000 ng/mL (Linearity Range)[3]Automated SPE offers high-throughput analysis.[3]
Simple Methanol (B129727) Extraction Hair>91[4]5 pg/mg[4]A simple and rapid method suitable for LC-MS/MS analysis.[4]
Protein Precipitation (PPT) Whole Blood85 (for Propofol)[2]0.01 mg/L (for Propofol)[2]A straightforward method, often followed by SPE for cleaner extracts.[2]
"Dilute-and-Analyze" UrineNot explicitly stated, but validation was successful[5]100 ng/mL[5]A simple and rapid approach for urine samples with minimal sample handling.[5]

Experimental Protocols

The following are detailed methodologies for key sample preparation techniques cited in the literature for the analysis of this compound.

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Hair

This protocol is adapted from a method utilizing a mixed-mode anion exchange cartridge for the extraction of this compound from hair samples.[1]

Materials:

  • Mixed-mode anion exchange SPE cartridges

  • Sodium hydroxide (B78521) solution (1 M)

  • Deionized water

  • Ethyl acetate (B1210297)

  • 2% Formic acid in ethyl acetate

  • Vortex mixer

  • Centrifuge

  • SPE manifold

Procedure:

  • Sample Digestion: Weigh 10-20 mg of hair sample into a glass tube. Add 1 mL of 1 M sodium hydroxide solution. Incubate at 60°C for 30 minutes to digest the hair matrix.

  • Cartridge Conditioning: Condition the mixed-mode anion exchange SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water.

  • Sample Loading: After digestion, centrifuge the sample at 3000 x g for 5 minutes. Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of deionized water to remove polar interferences. Follow with a wash using 2 mL of ethyl acetate to remove non-polar interferences.

  • Elution: Elute the this compound from the cartridge by applying 2 mL of 2% formic acid in ethyl acetate.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

Protocol 2: Protein Precipitation (PPT) for this compound from Whole Blood

This protocol describes a protein precipitation method using a mixture of methanol and acetonitrile (B52724) for the extraction of Propofol and its glucuronide from whole blood.[2]

Materials:

  • Methanol

  • Acetonitrile

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Aliquoting: Pipette 200 µL of whole blood sample into a microcentrifuge tube.

  • Protein Precipitation: Add 600 µL of a cold ( -20°C) mixture of methanol and acetonitrile (1:1, v/v) to the sample.

  • Mixing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant, which contains the this compound.

  • Further Processing (Optional): The supernatant can be directly injected for LC-MS/MS analysis or subjected to further cleanup using SPE for enhanced purity.[2]

Protocol 3: "Dilute-and-Analyze" for this compound in Urine

This is a simplified and rapid method for the analysis of this compound in urine samples.[5]

Materials:

  • Internal standard solution (e.g., this compound-d17)

  • Deionized water or mobile phase for dilution

  • Vortex mixer

Procedure:

  • Sample Aliquoting: Pipette 20 µL of the urine sample into a vial.

  • Internal Standard Addition: Add a known amount of the internal standard solution to the sample.

  • Dilution: Dilute the sample with 180 µL of deionized water or the initial mobile phase of the LC method.

  • Mixing: Vortex the sample for 10 seconds to ensure homogeneity.

  • Analysis: The diluted sample is now ready for direct injection into the LC-MS/MS system.

Mandatory Visualization

The following diagram illustrates a general workflow for the Solid-Phase Extraction (SPE) of this compound from a biological matrix.

SPE_Workflow cluster_prep Sample Pre-treatment cluster_analysis Analysis Sample Biological Sample (e.g., Hair, Plasma) Digestion Digestion / Lysis (if necessary) Sample->Digestion Centrifugation Centrifugation Digestion->Centrifugation Conditioning 1. Cartridge Conditioning Loading 2. Sample Loading Conditioning->Loading Washing 3. Washing Loading->Washing Elution 4. Elution Washing->Elution Evaporation Evaporation Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Caption: General workflow for Solid-Phase Extraction (SPE) of this compound.

References

Application Note: Mobile Phase Optimization for the Chromatographic Analysis of Propofol Glucuronide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Propofol (B549288) (2,6-diisopropylphenol) is a widely used intravenous anesthetic agent that undergoes extensive metabolism in the body. The primary metabolic pathway is conjugation with glucuronic acid to form Propofol Glucuronide, a more polar, water-soluble compound that is excreted in urine.[1][2] Accurate and robust quantification of this compound is critical for pharmacokinetic, toxicological, and forensic studies.

This application note provides a systematic approach to optimizing the mobile phase for the reversed-phase high-performance liquid chromatography (RP-HPLC) analysis of this compound. The goal is to achieve a reliable and efficient separation with excellent peak shape, resolution, and sensitivity, suitable for coupling with mass spectrometry (MS) or other detection methods.

Key Principles of Mobile Phase Optimization

In reversed-phase chromatography, the mobile phase composition is the most powerful tool for controlling retention and selectivity. For an acidic and polar metabolite like this compound, several mobile phase parameters are critical for optimization.

  • Organic Modifier: The choice and concentration of the organic solvent (e.g., acetonitrile (B52724) or methanol) directly influence the retention time. Methanol has been shown to provide better retention for polar Phase II metabolites compared to acetonitrile.[3]

  • Aqueous Phase pH: The pH of the mobile phase controls the ionization state of the analyte and any residual silanols on the stationary phase. Suppressing the ionization of acidic silanols by using an acidic mobile phase (e.g., pH 3-4) can significantly reduce peak tailing for acidic compounds like this compound.[4][5]

  • Additives and Buffers: Small amounts of additives like formic acid, ammonium (B1175870) formate, or ammonium fluoride (B91410) can improve peak shape, enhance ionization for MS detection, and provide pH stability.[2][6]

dot

cluster_params Mobile Phase Parameters cluster_outcomes Chromatographic Outcomes p1 Organic Modifier (Methanol vs. ACN) o1 Retention Time (tR) p1->o1 Affects Polarity Interaction o3 Resolution (Rs) p1->o3 p2 Aqueous Phase pH (e.g., 3.0, 5.0, 7.0) p2->o1 o2 Peak Shape (Tailing Factor) p2->o2 Suppresses Silanol Ionization p3 Buffer/Additive (Formate, Acetate) p3->o2 Improves Shape o4 Sensitivity (S/N) p3->o4 Enhances Ionization (MS) p4 Gradient Profile (% Organic vs. Time) p4->o1 Controls Elution p4->o3 start Start: Define Analytical Goal p1 Protocol 1: Screen Organic Modifier (Methanol vs. Acetonitrile) start->p1 d1_res Methanol provides better retention for polar glucuronide p1->d1_res p2 Protocol 2: Optimize Aqueous Phase pH (e.g., pH 2.7, 4.5, 7.8) p1->p2 d2_res Acidic pH (~2.7-4.5) yields best peak shape (Tailing Factor < 1.2) p2->d2_res p3 Protocol 3: Refine Gradient Profile (Adjust slope and time) p2->p3 end Final Optimized Method p3->end

References

Application Note: Ultrasensitive Detection of Propofol Glucuronide in Low-Volume Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Propofol (B549288) (2,6-diisopropylphenol) is a widely used intravenous anesthetic agent for inducing and maintaining anesthesia and sedation.[1] Due to its rapid onset and short duration of action, monitoring its metabolic fate is crucial in clinical and forensic toxicology. Propofol is extensively metabolized in the body, primarily in the liver, through glucuronidation to form its major, inactive metabolite, propofol glucuronide.[2][3] The enzyme UDP-glucuronosyltransferase 1A9 (UGT1A9) is predominantly responsible for this conversion.[3]

The quantification of this compound is essential for understanding propofol's pharmacokinetics, monitoring patient exposure, and investigating potential abuse. A significant challenge arises when sample volumes are limited, such as in pediatric or neonatal studies, animal research involving microsampling, or when using techniques like Dried Blood Spot (DBS). This application note provides detailed protocols and methodologies for the sensitive and reliable detection of this compound in low-volume biological samples using state-of-the-art analytical techniques.

Metabolic Pathway of Propofol

Propofol undergoes extensive phase II metabolism to form water-soluble, inactive metabolites that are subsequently excreted, primarily in the urine.[4][5] The primary metabolic route is direct O-glucuronidation of the parent propofol molecule.[2] A secondary, minor pathway involves hydroxylation by cytochrome P450 enzymes (mainly CYP2B6 and CYP2C9) to form 2,6-diisopropyl-1,4-quinol, which is then conjugated with glucuronic acid or sulfate.[2][5] For analytical purposes, targeting the direct glucuronide metabolite is a robust strategy for confirming propofol administration.

Propofol_Metabolism Propofol Propofol PG This compound (Major Metabolite) Propofol->PG UGT1A9 (Liver, Kidney) Quinol 2,6-diisopropyl-1,4-quinol (Minor Pathway Intermediate) Propofol->Quinol CYP2B6, CYP2C9 Quinol_Conj Quinol Glucuronides and Sulfates Quinol->Quinol_Conj Conjugation

Figure 1: Simplified metabolic pathway of propofol.

Analytical Methodologies for Low-Volume Samples

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of this compound due to its high sensitivity and selectivity, making it ideal for low-volume samples.[6][7] Other methods like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) have also been utilized.[8][9]

Table 1: Comparison of Analytical Methods for Propofol and its Metabolites

ParameterLC-MS/MSGC-MSHPLC-FLD
Typical Sample Type Plasma, Urine, Hair, DBSPlasma, MicrodialysateBlood, Plasma
Sample Volume 30 µL - 200 µL30 µL - 1 mL200 µL - 400 µL
Limit of Quantification Can reach low pg/mg or ng/L levels[10][11]~25 ng/mL (plasma)[12]; 50 ng/L (microdialysate)[11]~5-7 ng/mL (blood)[9][13]
Throughput HighModerateModerate
Metabolite Detection Excellent for thermally labile glucuronides[6]Often requires derivatizationGood for native propofol
Selectivity Very HighHighModerate

Experimental Workflow and Protocols

A typical workflow for the analysis of this compound from low-volume samples involves sample collection (e.g., via microsampling), extraction of the analyte, and subsequent instrumental analysis.

Experimental_Workflow cluster_0 Sample Collection & Preparation cluster_1 Analysis & Data Processing A Low-Volume Sample Collection (e.g., 50 µL Blood for DBS) B Sample Pre-treatment (e.g., Dried Blood Spot Punching) A->B C Analyte Extraction (e.g., Methanol (B129727) Extraction) B->C D Centrifugation & Supernatant Transfer C->D E LC-MS/MS Analysis (Negative Ionization Mode) D->E Inject Extract F Data Acquisition (MRM Scan) E->F G Quantification (Internal Standard Calibration) F->G H Result Reporting (pg/mg or ng/mL) G->H

Figure 2: General workflow for this compound analysis.

Protocol 1: LC-MS/MS Analysis from Low-Volume Plasma (50-100 µL)

This protocol is designed for the quantification of this compound from small volumes of plasma or serum.

  • Sample Preparation (Protein Precipitation):

    • Pipette 50 µL of plasma sample, calibration standards, or quality controls into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of internal standard working solution (e.g., Propofol-d17 Glucuronide).

    • Add 150 µL of ice-cold acetonitrile (B52724) (or methanol) to precipitate proteins.

    • Vortex for 30 seconds.

    • Incubate at 4°C for 10 minutes, then centrifuge at 14,000 x g for 10 minutes.

    • Carefully transfer the supernatant to a new tube or HPLC vial for analysis.

  • LC-MS/MS Conditions:

    • LC System: UPLC/HPLC system.

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).[7]

    • Mobile Phase A: 0.1% Formic Acid in Water (or 5 mM Ammonium Formate).

    • Mobile Phase B: Acetonitrile or Methanol.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Gradient: Start with a low percentage of B, ramp up to elute the analyte, then re-equilibrate. (Method development required).

    • Injection Volume: 5 - 10 µL.

    • Mass Spectrometer: Triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.[10]

    • MRM Transitions: Monitor precursor-to-product ion transitions for this compound (e.g., m/z 353 → 175) and its internal standard.[14]

Protocol 2: Analysis from Dried Blood Spots (DBS)

This protocol utilizes DBS cards, a powerful microsampling technique requiring only a small drop of blood.[15]

  • Sample Preparation (DBS Extraction):

    • Spot 30-50 µL of whole blood onto a DBS card and allow it to dry completely at room temperature for at least 2 hours.[16]

    • Using a manual or automated puncher, excise the entire blood spot (or a fixed-diameter sub-punch) and place it into a 1.5 mL tube.

    • Add 10 µL of internal standard working solution directly onto the punched spot.

    • Add 500 µL of methanol as the extraction solvent.[10]

    • Vortex for 1 minute, then sonicate for 15 minutes.

    • Centrifuge at 14,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube, evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase composition.

    • Transfer to an HPLC vial for analysis.

  • LC-MS/MS Conditions:

    • Follow the LC-MS/MS conditions as detailed in Protocol 1.

Table 2: Quantitative Performance Data from Literature

MethodMatrixSample VolumeLLOQLinearity RangeReference
LC-MS/MSHair10 mg50 pg/10 mgN/A[10]
LC-MS/MSUrineN/AN/A100 - 10,000 ng/mL[7]
LC-MS/MSHairN/A5 pg/mgUp to 5000 pg/mg[17]
GC-MSPlasma200 µL25 ng/mL0.1 - 20 mg/L[12]
HPLC-FLDNeonatal Blood200 µL6.9 ng/mL0.005 - 20 µg/mL[13]
GC-MSMicrodialysate30 µL0.05 µg/L (50 ng/L)0.05 - 200 µg/L[11]

Troubleshooting

Effective analysis requires careful attention to detail. Common issues include low signal intensity, poor peak shape, or high background noise.

Troubleshooting P1 Low Signal / No Peak C1 Inefficient Extraction P1->C1 C2 Ion Suppression (Matrix Effect) P1->C2 C3 MS Tuning/Source Issues P1->C3 P2 Poor Peak Shape (Tailing/Fronting) C4 Column Overload P2->C4 C6 Incompatible Reconstitution Solvent P2->C6 P3 High Background Noise P3->C2 C5 Contaminated Mobile Phase or LC System P3->C5 S1 Optimize extraction solvent/time; Check recovery C1->S1 S2 Dilute sample; Improve sample cleanup; Adjust chromatography C2->S2 S3 Clean ion source; Re-tune instrument C3->S3 S4 Inject less volume or dilute sample C4->S4 S5 Prepare fresh mobile phase; Flush system C5->S5 S6 Reconstitute in initial mobile phase conditions C6->S6

Figure 3: Troubleshooting guide for LC-MS/MS analysis.

Conclusion

The protocols outlined in this application note demonstrate that this compound can be reliably and sensitively quantified in low-volume biological samples. The use of LC-MS/MS combined with microsampling techniques like DBS offers a powerful solution for pharmacokinetic studies, clinical monitoring, and forensic analysis, particularly in volume-restricted populations. Careful optimization of sample preparation and instrumental parameters is key to achieving the low limits of detection required for these applications.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Propofol Glucuronide Extraction from Hair

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the recovery of propofol (B549288) glucuronide from hair samples.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective solvent for extracting propofol glucuronide from hair?

A1: Methanol (B129727) is a widely used and effective solvent for extracting this compound from hair.[1][2][3] Studies have demonstrated high recovery rates using a simple methanol extraction method.[1]

Q2: What is a typical incubation time and temperature for the extraction process?

A2: A common protocol involves incubating the hair sample in methanol for 16 hours at room temperature.[2]

Q3: Is it necessary to wash the hair samples before extraction?

A3: Yes, washing the hair samples is a crucial step to remove external contaminants. A typical washing procedure involves sequential rinsing with distilled water and methanol.[2]

Q4: What is the purpose of pulverizing or digesting the hair sample?

A4: Pulverizing or digesting the hair sample increases the surface area, which can improve the efficiency of the extraction process.[1][4] Some methods utilize micropulverization to create a fine powder, while others employ chemical digestion, for instance, with sodium hydroxide (B78521).[1][5][6]

Q5: When should I consider using Solid Phase Extraction (SPE)?

A5: SPE is a valuable technique for sample clean-up and can significantly improve recovery and reduce matrix effects, especially when dealing with complex matrices like hair. A mixed-mode anion exchange cartridge has been shown to be effective for this compound extraction, with reported recovery rates between 91.7% and 98.7%.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Recovery of this compound Incomplete extraction from the hair matrix.1. Optimize Sample Preparation: Ensure hair samples are finely cut or pulverized to increase the surface area for extraction.[1][4] 2. Consider Digestion: Employ a chemical digestion step using sodium hydroxide to break down the hair matrix before extraction.[5][6] 3. Increase Extraction Time: Extend the incubation time with the extraction solvent (e.g., methanol) to 16 hours or longer.[2] 4. Evaluate Extraction Solvent: While methanol is common, consider testing other organic solvents or solvent mixtures. 5. Implement Solid Phase Extraction (SPE): Use a mixed-mode anion exchange cartridge for a more efficient extraction and clean-up, which has been shown to yield high recovery.[5]
High Variability in Results Inconsistent sample preparation or extraction procedure.1. Standardize Washing Procedure: Ensure a consistent and thorough washing protocol for all samples to remove external contamination.[2] 2. Homogenize Samples: If pulverizing, ensure a consistent particle size across all samples.[4] 3. Precise Pipetting: Use calibrated pipettes for all solvent and reagent additions. 4. Consistent Incubation: Maintain a constant temperature and duration for the extraction incubation for all samples.[2]
Matrix Effects in LC-MS/MS Analysis Co-elution of interfering substances from the hair matrix.1. Improve Sample Clean-up: Incorporate an SPE step to remove interfering compounds. A mixed-mode anion exchange cartridge can be effective.[5] 2. Optimize Chromatographic Separation: Adjust the LC gradient, mobile phase composition, or column chemistry to better separate this compound from matrix components. 3. Use an Internal Standard: A deuterated internal standard, such as this compound-d17, can help to compensate for matrix effects.[2]
Contamination External contamination of the hair sample or carryover during analysis.1. Thorough Decontamination: Implement a rigorous washing procedure for the hair samples, for example, with distilled water and methanol.[2] 2. Blank Samples: Analyze blank hair samples and solvent blanks to identify sources of contamination. 3. Cleanliness: Ensure all labware and equipment are thoroughly cleaned between samples.

Quantitative Data Summary

Table 1: Comparison of this compound Extraction Methods and Recovery Rates

Extraction Method Key Steps Reported Recovery Rate Reference
Simple Methanol ExtractionWashing, micropulverization, methanol extraction> 91%[1]
Methanol ExtractionWashing, 16-hour methanol extraction at room temperatureNot explicitly stated, but method was successfully validated and applied[2]
Solid Phase Extraction (SPE)Digestion in NaOH, SPE with mixed-mode anion exchange cartridge91.7% - 98.7%[5]
Centrifugal Filter MethodDissolving in NaOH, centrifugal filtration, liquid-liquid extraction with ethyl acetate (B1210297)> 88%[6]

Experimental Protocols

Protocol 1: Simple Methanol Extraction

This protocol is adapted from a method for the rapid and sensitive determination of this compound in hair.[1]

  • Decontamination: Wash 10 mg of hair with distilled water and then with methanol. Allow the hair to dry completely.

  • Pulverization: Finely cut or pulverize the decontaminated hair to increase the surface area.

  • Extraction: Add a known volume of methanol to the hair sample.

  • Incubation: Vortex the sample and incubate at room temperature for an extended period (e.g., 16 hours).[2]

  • Centrifugation: Centrifuge the sample to pellet the hair debris.

  • Evaporation: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

Protocol 2: Solid Phase Extraction (SPE)

This protocol is based on a method utilizing a mixed-mode anion exchange cartridge for improved recovery.[5]

  • Decontamination: Wash the hair sample with distilled water and methanol and allow it to dry.

  • Digestion: Digest the hair sample in a sodium hydroxide solution.

  • SPE Cartridge Conditioning: Condition a mixed-mode anion exchange SPE cartridge according to the manufacturer's instructions.

  • Sample Loading: Load the digested hair sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with water and then with ethyl acetate to remove interfering substances.

  • Elution: Elute the this compound from the cartridge using 2% formic acid in ethyl acetate.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue for LC-MS/MS analysis.

Visualizations

experimental_workflow start Start: Hair Sample decontamination Decontamination (Water & Methanol Wash) start->decontamination sample_prep Sample Preparation decontamination->sample_prep pulverization Pulverization sample_prep->pulverization Option 1 digestion Digestion (NaOH) sample_prep->digestion Option 2 extraction Extraction pulverization->extraction digestion->extraction methanol_extraction Methanol Extraction extraction->methanol_extraction Method A spe Solid Phase Extraction (SPE) extraction->spe Method B analysis LC-MS/MS Analysis methanol_extraction->analysis spe->analysis

Caption: Experimental workflow for this compound extraction from hair.

troubleshooting_low_recovery start Low this compound Recovery check_prep Is Sample Preparation Adequate? start->check_prep optimize_prep Action: Pulverize or Digest Hair Sample check_prep->optimize_prep No check_extraction Is Extraction Method Optimal? check_prep->check_extraction Yes optimize_prep->check_extraction optimize_extraction Action: Increase Extraction Time or Change Solvent check_extraction->optimize_extraction No consider_spe Consider Solid Phase Extraction (SPE) check_extraction->consider_spe Yes end Improved Recovery optimize_extraction->end consider_spe->end

References

Propofol Glucuronide stability issues during sample storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Propofol Glucuronide during sample storage. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental workflows.

Troubleshooting Guide & FAQs

This section addresses specific issues related to this compound stability in a question-and-answer format.

Q1: I am seeing variable or lower than expected concentrations of this compound in my stored samples. Is this a stability issue?

A1: While degradation is a possibility for any analyte, this compound is known to be a highly stable metabolite. Studies have consistently shown that it does not exhibit significant instability under a wide range of storage conditions, including various temperatures and durations.[1] In fact, one study noted no pronounced instability of this compound over a 4-month period, irrespective of the storage conditions. If you are observing inconsistencies, consider the following troubleshooting steps:

  • Re-evaluate the stability of the parent drug, Propofol: Propofol itself is known to be unstable under certain conditions, particularly at -20°C.[1] Ensure that your sample handling and storage protocols are optimized for Propofol if you are measuring both compounds.

  • Assess your analytical method: Issues such as inconsistent extraction recovery, matrix effects, or problems with instrument calibration can lead to variable results. The mean true extraction recovery for this compound has been reported to be around 81%.[1]

  • Check for proper sample collection and handling: Ensure that samples were collected and processed consistently. For blood samples, the type of anticoagulant used can affect the stability of the parent drug, Propofol, which could indirectly impact the overall metabolic profile.[1]

Q2: What is the optimal temperature for long-term storage of samples containing this compound?

A2: this compound is stable across a range of temperatures. Studies have shown its stability at ambient temperature, 5°C, -20°C, and -80°C.[1] However, since the parent drug, Propofol, is often measured alongside its metabolite and is unstable at -20°C, it is best practice to store samples at -80°C for long-term storage to ensure the stability of both compounds.

Q3: Does the pH of the sample matrix affect the stability of this compound?

A3: While the stability of some glucuronide conjugates can be pH-dependent, there is no direct evidence in the reviewed literature to suggest that this compound is unstable at physiological pH ranges typically encountered in plasma or urine samples. It is a robust metabolite, and significant degradation due to minor pH variations during storage is unlikely.

Q4: I have subjected my samples to multiple freeze-thaw cycles. Could this have degraded the this compound?

A4: While specific quantitative data on the effect of multiple freeze-thaw cycles on this compound is limited, its overall high stability suggests that it is likely resistant to degradation from a few freeze-thaw cycles. However, as a general best practice in bioanalysis, it is advisable to minimize the number of freeze-thaw cycles for any sample. If you anticipate needing to access samples multiple times, consider aliquoting them upon initial processing.

Q5: Are there any recommended additives to improve the stability of this compound in stored samples?

A5: Currently, there is no indication that additives are necessary to ensure the stability of this compound, as it is inherently stable.[1] Additives such as antioxidants are sometimes used to stabilize the parent Propofol in blood samples, but these are not required for the glucuronide metabolite.

Quantitative Data on this compound Stability

The following tables summarize the available quantitative and qualitative data on the stability of this compound.

Table 1: Quantitative Stability of this compound in Human Hair Matrix

AnalyteConcentration (pg/mg)Benchtop Stability (12 hours) - Accuracy (%)Autosampler Stability (72 hours) - Accuracy (%)
This compound1599.0103.9
This compound10099.696.7
This compound400099.598.4

Data adapted from a study on the determination of this compound in human hair. The accuracy values indicate no significant loss of the analyte under these conditions.

Table 2: Summary of Qualitative Stability Findings for this compound in Blood/Plasma

Storage ConditionDurationFinding
Ambient, 5°C, -20°C, -80°CUp to 4 monthsNo pronounced instability observed.
Various storage conditionsNot specifiedThis compound did not show instability under the tested conditions.

Experimental Protocols

Below is a detailed methodology for conducting a stability assessment of this compound in a biological matrix (e.g., plasma) based on established bioanalytical method validation guidelines.

Objective: To evaluate the stability of this compound in plasma under various storage conditions (freeze-thaw, benchtop, and long-term).

Materials:

  • Blank human plasma

  • This compound reference standard

  • Internal standard (e.g., deuterated this compound)

  • Validated LC-MS/MS method for the quantification of this compound

Procedure:

  • Preparation of Quality Control (QC) Samples:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Spike blank plasma with the stock solution to prepare low and high concentration QC samples. A common practice is to use concentrations near the lower and upper limits of the expected calibration range.

  • Freeze-Thaw Stability:

    • Analyze one set of low and high concentration QC samples immediately after preparation (time zero).

    • Store another set of QC samples at -80°C for 24 hours and then thaw them at room temperature.

    • Repeat the freeze-thaw cycle for a predetermined number of cycles (e.g., 3 to 5 cycles).

    • After the final thaw, analyze the samples and compare the concentrations to the time-zero samples.

  • Benchtop (Short-Term) Stability:

    • Thaw a set of low and high concentration QC samples and keep them at room temperature for a specified period (e.g., 4, 8, or 24 hours), simulating the time samples might be on the bench during processing.

    • Analyze the samples and compare the concentrations to the time-zero samples.

  • Long-Term Stability:

    • Store multiple sets of low and high concentration QC samples at the intended long-term storage temperature (e.g., -80°C).

    • Analyze one set at various time points (e.g., 1, 3, 6, and 12 months).

    • Compare the concentrations at each time point to the initial concentrations.

  • Data Analysis:

    • Calculate the mean concentration and standard deviation for each set of QC samples.

    • Determine the percentage recovery at each stability condition compared to the time-zero samples.

    • The stability is considered acceptable if the mean concentration of the stability samples is within ±15% of the nominal concentration.

Visualizations

G cluster_collection Sample Collection & Processing cluster_storage Sample Storage & Stability Testing cluster_analysis Sample Analysis Collect Collect Blood Sample Centrifuge Centrifuge to Separate Plasma Collect->Centrifuge Store Store Plasma Aliquots at -80°C Centrifuge->Store FT_Stability Freeze-Thaw Stability Store->FT_Stability BT_Stability Benchtop Stability Store->BT_Stability LT_Stability Long-Term Stability Store->LT_Stability Extract Sample Extraction FT_Stability->Extract BT_Stability->Extract LT_Stability->Extract LCMS LC-MS/MS Analysis Extract->LCMS Data Data Interpretation LCMS->Data

Caption: Experimental workflow for assessing this compound stability.

G Propofol Propofol Propofol_Glucuronide This compound Propofol->Propofol_Glucuronide Glucuronidation UGT1A9 UDP-glucuronosyltransferase (UGT1A9) UGT1A9->Propofol_Glucuronide

Caption: Simplified metabolic pathway of Propofol to this compound.

References

Technical Support Center: Optimizing Enzymatic Hydrolysis of Propofol Glucuronide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to optimize the enzymatic hydrolysis of Propofol (B549288) Glucuronide (PPFG) for accurate analytical quantification.

Frequently Asked Questions (FAQs)

Q1: Why is enzymatic hydrolysis of Propofol Glucuronide necessary?

A1: Propofol is extensively metabolized in the body, with a significant portion conjugated with glucuronic acid to form this compound (PPFG), a more water-soluble compound that can be easily excreted in urine.[1][2] For many analytical methods, particularly gas chromatography-mass spectrometry (GC-MS) and certain liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications, detecting the parent propofol molecule is preferred.[3] Enzymatic hydrolysis cleaves the glucuronic acid from PPFG, releasing the free propofol for easier detection and quantification. This step is crucial for improving the sensitivity and accuracy of analytical tests.[3][4]

Q2: Which enzyme is best for hydrolyzing this compound?

A2: The most commonly used enzyme is β-glucuronidase. It is available from various sources, including Escherichia coli (E. coli), Helix pomatia (Roman snail), bovine liver, and abalone, as well as recombinant forms.[5][6] The choice of enzyme can significantly impact hydrolysis efficiency and depends on the specific requirements of your assay. Recombinant enzymes often offer higher purity, faster reaction times, and may function efficiently at room temperature.[7][8][9] Enzymes from sources like Helix pomatia may also contain sulfatase activity, which is generally not required for PPFG hydrolysis.[10]

Q3: What are the critical factors influencing the hydrolysis reaction?

A3: The efficiency of the enzymatic hydrolysis of this compound is primarily influenced by four key parameters:

  • pH: β-glucuronidases have optimal pH ranges for activity. Operating outside this range can drastically reduce efficiency.[9][11]

  • Temperature: Enzyme activity is temperature-dependent. While some modern recombinant enzymes work well at room temperature, others require incubation at elevated temperatures (e.g., 37°C to 70°C).[4][7][12]

  • Incubation Time: The reaction needs sufficient time to proceed to completion. Inadequate incubation can lead to incomplete hydrolysis.[4][7]

  • Enzyme Concentration: A sufficient concentration of the enzyme is necessary to effectively hydrolyze the amount of PPFG in the sample within the desired timeframe.[6]

Q4: Can I analyze this compound directly without hydrolysis?

A4: Yes, some modern LC-MS/MS methods are sensitive enough to directly measure this compound without the need for hydrolysis.[13][14] This "dilute-and-analyze" approach simplifies sample preparation. However, if your analytical method is optimized for the parent propofol, or if you need to account for all forms of propofol, enzymatic hydrolysis remains a critical step.

Troubleshooting Guide

Issue 1: Incomplete or Low Hydrolysis Efficiency

Potential Cause Troubleshooting Steps
Suboptimal pH Verify the pH of your reaction mixture. Urine samples can have a wide pH range (4.5 to 8.0), which can alter the final pH of the reaction.[15] Always use a suitable buffer to maintain the optimal pH for your chosen enzyme. A shift of just 0.5 pH units can significantly impact enzyme performance.[15] Refer to the enzyme manufacturer's specifications for the recommended buffer and pH.
Incorrect Temperature Ensure your incubator is calibrated and maintaining the correct temperature. For enzymes requiring elevated temperatures, pre-warm your samples and buffer. For room temperature enzymes, ensure the ambient temperature is within the recommended range.[8]
Insufficient Incubation Time Increase the incubation time. While some recombinant enzymes can complete hydrolysis in as little as 5-15 minutes, others, especially crude preparations, may require several hours or even overnight incubation.[7][9] It is advisable to perform a time-course experiment to determine the optimal incubation time for your specific conditions.
Inadequate Enzyme Concentration Increase the amount of β-glucuronidase added to the sample. High concentrations of this compound in a sample may require a higher enzyme concentration for complete hydrolysis.[3] Follow the manufacturer's guidelines for the recommended units of enzyme per volume of sample.
Enzyme Inhibition Biological samples like urine can contain endogenous or exogenous substances that inhibit β-glucuronidase activity.[15] Diluting the urine sample with buffer (e.g., a 3-fold dilution) can help mitigate the effect of these inhibitors.[9]
Poor Enzyme Quality/Activity Ensure the enzyme has been stored correctly (typically at 2-8°C or -20°C) and has not expired.[10][12] Enzyme activity can decrease over time, especially with improper storage. If in doubt, test the enzyme activity with a known standard.

Issue 2: High Variability Between Samples

Potential Cause Troubleshooting Steps
Inconsistent Sample pH As mentioned, urine pH varies greatly between individuals and can affect enzyme activity.[15] Ensure consistent and adequate buffering for all samples to bring them into the optimal pH range of the enzyme.
Presence of Inhibitors The concentration and type of inhibitors can vary significantly from one sample to another.[15] Implementing a sample dilution strategy can help normalize the matrix effects across different samples.
Inaccurate Pipetting Ensure accurate and consistent pipetting of the sample, buffer, internal standards, and enzyme solution. Small variations in volume can lead to significant differences in results.

Data Presentation: Comparison of β-Glucuronidase Enzymes

The selection of a β-glucuronidase enzyme is a critical step. The following table summarizes the general characteristics of enzymes from different sources. Note that optimal conditions can be substrate-dependent, and it is always recommended to consult the manufacturer's specific product information.

Enzyme SourceTypical Optimal pHTypical Optimal Temperature (°C)General Incubation TimeKey Characteristics
E. coli 6.0 - 7.0[10]37 - 48°C[16]15 minutes to several hoursHigh specific activity; generally free of sulfatase activity.[10][16]
Abalone 4.5[11]55 - 65°C30 minutes to several hoursGood overall efficiency for many drug glucuronides.[17]
Helix pomatia ~5.040 - 55°CCan require long incubation (e.g., 24 hours)[7]Contains both β-glucuronidase and sulfatase activity. Generally has lower efficiency compared to recombinant enzymes.[7]
Recombinant (general) 6.5 - 8.5 (can vary)[11]Room Temperature to 55°C5 - 60 minutes[7][8]High purity, high efficiency, and often faster hydrolysis at lower temperatures.[7][9]

Experimental Protocols

Protocol 1: General Enzymatic Hydrolysis of this compound in Urine

This protocol provides a general guideline. It should be optimized based on the specific β-glucuronidase enzyme used and the analytical method that follows.

  • Sample Preparation:

    • Allow all reagents and samples to reach room temperature.

    • To 200 µL of urine sample in a microcentrifuge tube, add 200 µL of the appropriate buffer (e.g., 0.1M ammonium (B1175870) acetate (B1210297) for abalone-derived enzymes, or a manufacturer-provided buffer for recombinant enzymes) to adjust the pH to the optimal range for the chosen enzyme.[4]

    • Add an internal standard if required by the subsequent analytical method.

  • Enzyme Addition:

    • Add the specified amount of β-glucuronidase solution (e.g., 25 µL of a 6250 units/mL solution).[4] The exact amount will depend on the enzyme's specific activity and the expected concentration of PPFG.

    • Vortex the mixture gently for 10-15 seconds.[12]

  • Incubation:

    • Incubate the samples at the optimal temperature for the chosen enzyme (e.g., 55°C or 65°C for some enzymes, or room temperature for certain recombinant enzymes) for the predetermined optimal time (e.g., 30 or 60 minutes).[4]

  • Termination of Reaction and Sample Cleanup:

    • After incubation, stop the reaction. This can be achieved by adding a precipitating agent like cold acetonitrile (B52724) or an acid like 4% aqueous phosphoric acid.[4][18]

    • Vortex the sample and then centrifuge to pellet the precipitated proteins and enzyme.

    • The supernatant can then be further processed (e.g., through solid-phase extraction) or directly injected into the analytical instrument (e.g., LC-MS/MS), depending on the requirements of the analytical method.[3]

Visualizations

Hydrolysis_Workflow cluster_prep Sample Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Urine Urine Sample Buffer Add Buffer & Internal Standard Urine->Buffer 200 µL Enzyme Add β-Glucuronidase Buffer->Enzyme Incubate Incubate (Temp & Time) Enzyme->Incubate Vortex Terminate Terminate Reaction & Protein Precipitation Incubate->Terminate Analyze LC-MS/MS or GC-MS Analysis Terminate->Analyze Cleanup (e.g., SPE)

Caption: Experimental workflow for the enzymatic hydrolysis of this compound.

Troubleshooting_Tree Start Incomplete Hydrolysis Observed Check_pH Is the reaction pH optimal for the enzyme? Start->Check_pH Check_Temp Is the incubation temperature correct? Check_pH->Check_Temp Yes Solution_Buffer Action: Use appropriate buffer to adjust pH. Check_pH->Solution_Buffer No Check_Time Is the incubation time sufficient? Check_Temp->Check_Time Yes Solution_Temp Action: Calibrate incubator and pre-warm samples. Check_Temp->Solution_Temp No Check_Enzyme Is the enzyme concentration adequate? Check_Time->Check_Enzyme Yes Solution_Time Action: Increase incubation time; run time-course. Check_Time->Solution_Time No Check_Inhibitors Could inhibitors be present in the matrix? Check_Enzyme->Check_Inhibitors Yes Solution_Enzyme Action: Increase enzyme units per sample volume. Check_Enzyme->Solution_Enzyme No Solution_Inhibitors Action: Dilute urine sample with buffer. Check_Inhibitors->Solution_Inhibitors Yes

Caption: Troubleshooting decision tree for incomplete enzymatic hydrolysis.

References

Technical Support Center: Analysis of Propofol Glucuronide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to ion suppression during the analysis of Propofol (B549288) Glucuronide by Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Guides

Issue: Poor sensitivity or low signal intensity for Propofol Glucuronide in biological samples compared to standards.

  • Question: Why is the peak area of my this compound analyte significantly lower in plasma/urine/hair samples than in my neat standards?

  • Answer: This is a classic sign of ion suppression, a type of matrix effect.[1][2] Endogenous components from your biological matrix (like salts, lipids, or proteins) are likely co-eluting with your analyte and interfering with its ionization in the mass spectrometer's source, leading to a reduced signal.[1][3]

Issue: Inconsistent and irreproducible results between samples.

  • Question: I'm observing high variability (%RSD) in my quantitative results for this compound across different sample injections. What could be the cause?

  • Answer: High variability is often a consequence of inconsistent matrix effects between different biological samples.[2] The composition and concentration of interfering substances can vary from sample to sample, leading to different degrees of ion suppression and, therefore, fluctuating analytical results.[4] The use of a stable isotope-labeled internal standard, such as this compound-d17, is highly recommended to compensate for this variability.[1][5][6]

Issue: Poor peak shape or peak splitting for the this compound analyte.

  • Question: My this compound peak is showing tailing, fronting, or splitting. What should I investigate?

  • Answer: While this can be a chromatographic issue, it can also be related to matrix effects. High concentrations of co-eluting matrix components can interfere with the analyte's interaction with the stationary phase or cause ionization issues within the MS source that manifest as poor peak shapes.[3] Reviewing your sample preparation to remove more interferences and optimizing your chromatographic gradient are key troubleshooting steps.[1][2][7]

Frequently Asked Questions (FAQs)

1. What is ion suppression and how does it affect this compound analysis?

Ion suppression is a matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte (this compound) in the LC-MS ion source.[1][2] This leads to a decreased instrument response for the analyte, which can result in poor sensitivity, inaccuracy, and poor precision in quantitative analysis.[2]

2. What are the most effective sample preparation techniques to reduce ion suppression for this compound?

Solid-Phase Extraction (SPE) is a highly effective technique for cleaning up complex biological samples and reducing matrix effects.[1][8][9] Specifically, mixed-mode anion exchange cartridges have been successfully used to extract this compound from hair samples, yielding high recovery and minimal matrix effects.[8] Other techniques like Liquid-Liquid Extraction (LLE) and protein precipitation can also be employed, though they may be less effective at removing all interfering components compared to SPE.[2]

3. How can I optimize my LC method to minimize ion suppression?

Chromatographic optimization is crucial. The goal is to achieve baseline separation between this compound and any interfering matrix components.[1][10] You can try adjusting the mobile phase composition, the gradient elution profile, or using a different column chemistry (e.g., a phenyl column has shown good separation for propofol and its metabolites).[11] The use of an ammonium (B1175870) fluoride (B91410) buffer in the mobile phase has also been reported to increase the ion response for propofol metabolites.[10]

4. Is an internal standard necessary for accurate quantification of this compound?

Yes, using an internal standard is critical for accurate and precise quantification. The most reliable choice is a stable isotope-labeled (SIL) internal standard, such as this compound-d17.[5][6] A SIL internal standard co-elutes with the analyte and experiences similar degrees of ion suppression.[1] By monitoring the ratio of the analyte to the internal standard, the variability caused by matrix effects can be effectively compensated for.[1]

5. How can I assess the extent of matrix effects in my assay?

The post-extraction addition method is a common way to quantify matrix effects.[12] This involves comparing the response of an analyte spiked into a blank, extracted matrix sample to the response of the analyte in a neat solution at the same concentration.[12] The matrix effect can be calculated using the formula: Matrix Effect (%) = ((Response in Matrix / Response in Neat Solution) - 1) * 100.[10] A value close to 0% indicates minimal matrix effect, a negative value indicates ion suppression, and a positive value indicates ion enhancement.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the analysis of this compound, highlighting the effectiveness of different sample preparation and analytical methods in minimizing matrix effects.

Table 1: Matrix Effect and Recovery Data for this compound Analysis

MatrixSample Preparation MethodMatrix Effect (%)Recovery (%)Reference
HairSolid-Phase Extraction (Mixed-Mode Anion Exchange)87.5 - 90.3 (low suppression)91.7 - 98.7[8]
SerumSolid-Phase Extraction (Strata-X Strong Anion Exchange)7.0 (accuracy difference)> 85[11]

Table 2: Linearity and Limits of Detection for this compound

MatrixAnalytical MethodLinear RangeLLOQReference
HairLC-MS/MS-0.5 pg/mg[8]
HairLC-MS/MS-5 pg/mg[5][6]
UrineLC-MS/MS100–10,000 ng/mL-[10]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Hair

This protocol is based on a method using a mixed-mode anion exchange cartridge.[8]

  • Sample Digestion: Digest a known weight of hair sample in a sodium hydroxide (B78521) solution.

  • Cartridge Conditioning: Condition a mixed-mode anion exchange SPE cartridge according to the manufacturer's instructions.

  • Sample Loading: Load the digested hair sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with water to remove hydrophilic interferences.

    • Wash the cartridge with ethyl acetate (B1210297) to remove lipophilic interferences.

  • Elution: Elute the this compound from the cartridge using 2% formic acid in ethyl acetate.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound

This is a generalized protocol based on common practices.[10][11]

  • Chromatographic Column: Waters ACQUITY UPLC BEH C18, 1.7 µm (2.1 × 50 mm) or similar.[10]

  • Mobile Phase A: Water with a suitable buffer (e.g., ammonium fluoride).[10]

  • Mobile Phase B: Acetonitrile or Methanol.[11]

  • Gradient Elution: Develop a gradient to separate this compound from matrix components. An example gradient:

    • 0-0.2 min: 20% B

    • 0.2-3.0 min: 20-90% B

    • 3.0-3.8 min: Hold at 90% B

    • 3.8-4.0 min: Return to 20% B[10]

  • Injection Volume: 10 µL.[10]

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.[10][11]

    • Source Temperature: 150 °C.[10]

    • Capillary Voltage: 2.4 kV.[10]

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: m/z 353 → 175, 113[5][6]

      • This compound-d17 (Internal Standard): m/z 370 → 175, 113[5][6]

Visualizations

IonSuppressionMechanism cluster_LC LC Eluent cluster_MS MS Ion Source Analyte This compound Droplet Charged Droplet Analyte->Droplet Enters ESI Source Matrix Matrix Components (Lipids, Salts, etc.) Matrix->Droplet Co-elutes Ion_Analyte [Analyte-H]- Droplet->Ion_Analyte Analyte Ionization (Ideal) Ion_Matrix [Matrix-H]- Droplet->Ion_Matrix Competition for Charge & Droplet Surface Area Detector Mass Analyzer Ion_Analyte->Detector Reduced Signal Ion_Matrix->Ion_Analyte Suppresses Formation

Caption: Mechanism of Ion Suppression in the MS Source.

Caption: Troubleshooting workflow for ion suppression.

ExperimentalWorkflow Sample 1. Biological Sample Collection (Plasma, Urine, Hair) Spike 2. Spike with Internal Standard (this compound-d17) Sample->Spike Preparation 3. Sample Preparation (e.g., Solid-Phase Extraction) Spike->Preparation Analysis 4. LC-MS/MS Analysis (Negative ESI, MRM Mode) Preparation->Analysis Data 5. Data Processing (Analyte/IS Ratio Calculation) Analysis->Data Quantification 6. Quantification (Using Calibration Curve) Data->Quantification

Caption: General experimental workflow for analysis.

References

Selection of appropriate internal standard for Propofol Glucuronide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Propofol (B549288) Glucuronide.

Frequently Asked Questions (FAQs)

Q1: What is the most appropriate internal standard for the quantification of Propofol Glucuronide?

A1: The most suitable internal standard for the analysis of this compound is its stable isotope-labeled (SIL) counterpart, This compound-d17 [1][2][3]. Using a SIL internal standard is the gold standard in quantitative mass spectrometry-based bioanalysis[4]. It offers nearly identical chemical and physical properties to the analyte, ensuring that it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects and variability in the analytical process[4][5].

Q2: Why is a stable isotope-labeled (SIL) internal standard preferred over a structural analog?

A2: A SIL internal standard, such as this compound-d17, is preferred because it co-elutes with the analyte (this compound) and experiences similar ionization efficiency and potential ion suppression in the mass spectrometer's source[4][5]. This co-elution and identical chemical behavior lead to a more accurate and precise quantification, as the ratio of the analyte to the internal standard remains constant even if there are variations in sample extraction recovery or matrix-induced signal suppression[5]. Structural analogs, while sometimes used, may have different chromatographic retention times and ionization efficiencies, leading to less reliable results.

Q3: Can I use Propofol-d17 as an internal standard for this compound?

A3: While Propofol-d17 is the appropriate internal standard for the parent drug, Propofol, it is not ideal for the quantification of this compound[6][7]. The significant structural and polarity differences between Propofol and its glucuronide metabolite mean they will behave differently during sample preparation (especially solid-phase extraction) and chromatographic separation. This can lead to inaccurate quantification of the glucuronide. It is always best to use an internal standard that is as structurally and chemically similar to the analyte of interest as possible.

Troubleshooting Guide

Issue 1: High variability in results and poor precision.

  • Possible Cause: Inconsistent sample preparation, significant matrix effects, or an inappropriate internal standard.

  • Solution:

    • Verify Internal Standard Usage: Ensure you are using this compound-d17 as the internal standard. Add it to all samples, calibrators, and quality controls (QCs) at the very beginning of the sample preparation process[2].

    • Optimize Sample Preparation: If using solid-phase extraction (SPE), ensure the cartridges are conditioned, loaded, washed, and eluted consistently. For "dilute-and-shoot" methods, ensure accurate and consistent dilution ratios.

    • Evaluate Matrix Effects: A stable isotope-labeled internal standard like this compound-d17 should compensate for most matrix effects. However, if variability persists, you may need to further clean up your sample or optimize your chromatographic separation to move the analyte peak away from co-eluting interferences. One study noted average matrix effects for this compound and its d17 internal standard to be 13.7% and 4.9% respectively, which were considered acceptable[6].

Issue 2: Low signal intensity or poor sensitivity (high LLOQ).

  • Possible Cause: Suboptimal mass spectrometry (MS) or liquid chromatography (LC) conditions, or inefficient extraction.

  • Solution:

    • Optimize MS Parameters: Infuse a standard solution of this compound to optimize the precursor and product ion selection (MRM transitions) and collision energy. Commonly used transitions for this compound are m/z 353 → 175 and 353 → 113. For this compound-d17, the transitions are m/z 370 → 175 and 370 → 113[1][3].

    • Enhance Ionization: this compound is often analyzed in negative ion mode electrospray ionization (ESI). Ensure the mobile phase composition is conducive to efficient ionization. The use of an ammonium (B1175870) fluoride (B91410) buffer in the mobile phase has been reported to increase ion response sensitivity[6].

    • Improve Extraction Recovery: Evaluate your sample preparation method. If recovery is low, consider a different SPE sorbent or a liquid-liquid extraction (LLE) protocol.

Issue 3: Inaccurate quantification (poor accuracy).

  • Possible Cause: Cross-talk between analyte and internal standard MRM transitions, incorrect calibration curve, or instability of the analyte.

  • Solution:

    • Check for Cross-Talk: Ensure that the MRM transition for this compound is not detecting any signal from the this compound-d17 standard, and vice versa.

    • Calibration Curve Review: Prepare fresh calibration standards and ensure the calibration curve is linear and covers the expected concentration range of your samples. A weighted linear regression (e.g., 1/x or 1/x²) is often used.

    • Assess Analyte Stability: this compound is generally stable in biological matrices under typical storage conditions (e.g., -20°C or -80°C)[8]. However, it's good practice to perform freeze-thaw and bench-top stability experiments during method validation to confirm stability in your specific matrix and conditions.

Experimental Protocols

Protocol 1: "Dilute-and-Analyze" for Urine Samples

This method is suitable for rapid screening and quantification where high sample throughput is required and matrix effects are manageable with a SIL-IS.

  • Sample Preparation:

    • Thaw urine samples, calibrators, and quality controls at room temperature and vortex to mix.

    • To a 96-well plate, add 20 µL of the urine sample, calibrator, or QC.

    • Add 200 µL of an internal standard working solution (this compound-d17 in a suitable solvent like methanol (B129727) or mobile phase) to each well[6].

    • Seal the plate, vortex for 1 minute, and centrifuge at 3000 x g for 5 minutes.

    • Inject the supernatant directly onto the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) for Hair or Plasma Samples

This method provides a cleaner extract, reducing matrix effects and improving sensitivity.

  • Sample Preparation (Hair):

    • Wash hair samples with distilled water and methanol to remove external contamination.

    • Extract the washed and dried hair in methanol overnight at room temperature[1][3].

    • Centrifuge the extract and evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable buffer and add the this compound-d17 internal standard[1][3].

  • Solid-Phase Extraction:

    • Condition an appropriate SPE cartridge (e.g., mixed-mode anion exchange) with methanol followed by water.

    • Load the reconstituted sample onto the cartridge.

    • Wash the cartridge with water and then methanol to remove interferences.

    • Elute the analyte and internal standard with an appropriate solvent (e.g., 2% formic acid in ethyl acetate).

    • Evaporate the eluate to dryness and reconstitute in mobile phase for LC-MS/MS analysis.

Data Presentation

Table 1: Comparison of Internal Standards for this compound Analysis

Internal StandardTypeRationale for UseCommon MatricesKey Advantages
This compound-d17 Stable Isotope-LabeledIdeal choice; chemically and physically almost identical to the analyte.Urine, Hair, Blood[1][2][6]High accuracy and precision, effectively compensates for matrix effects and extraction variability.
Propofol-d17 Stable Isotope-Labeled (Parent)Not recommended for this compound.Blood, Plasma[6][7]Appropriate for parent drug (Propofol) analysis but not for the glucuronide metabolite due to different physicochemical properties.
Structural Analog (e.g., Thymol) Structurally SimilarNot ideal; used when a SIL-IS is unavailable.Blood[9]Can partially compensate for variability but is less accurate than a SIL-IS due to differences in retention time and ionization.

Table 2: Typical LC-MS/MS Parameters for this compound Analysis

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
This compound MRM Transition m/z 353 → 175, 113[1][3]
This compound-d17 MRM Transition m/z 370 → 175, 113[1][3]
Typical Column C18 Reverse-Phase
Mobile Phase Example A: 1 mM Ammonium Fluoride in Water, B: 1 mM Ammonium Fluoride in Methanol[6]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Urine, Hair, Plasma) Add_IS Add Internal Standard (this compound-d17) Sample->Add_IS Extraction Extraction ('Dilute-and-Analyze' or SPE) Add_IS->Extraction LC_Separation LC Separation (Reverse-Phase C18) Extraction->LC_Separation MS_Detection MS/MS Detection (Negative ESI, MRM) LC_Separation->MS_Detection Integration Peak Integration (Analyte & IS) MS_Detection->Integration Calibration Calibration Curve (Ratio vs. Concentration) Integration->Calibration Quantification Quantification (Calculate Unknowns) Calibration->Quantification Final_Result Final_Result Quantification->Final_Result Final Concentration

Caption: Workflow for the quantification of this compound.

Troubleshooting_Logic Start Poor Analytical Result (Inaccuracy, Imprecision) Check_IS Is this compound-d17 used as Internal Standard? Start->Check_IS Check_Prep Is sample preparation consistent and optimized? Check_IS->Check_Prep Yes Solution_IS Action: Use the correct SIL Internal Standard. Check_IS->Solution_IS No Check_MS Are MS/MS parameters (MRM, voltages) optimized? Check_Prep->Check_MS Yes Solution_Prep Action: Re-validate extraction procedure. Check_Prep->Solution_Prep No Check_LC Is chromatography adequate? (Peak shape, separation) Check_MS->Check_LC Yes Solution_MS Action: Optimize MS parameters via infusion. Check_MS->Solution_MS No Solution_LC Action: Optimize mobile phase and gradient. Check_LC->Solution_LC No

Caption: Decision tree for troubleshooting poor analytical results.

References

Technical Support Center: Analysis of Propofol Glucuronide in Decomposed Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of propofol (B549288) glucuronide in challenging matrices. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered when working with decomposed samples. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is propofol glucuronide a better target analyte than propofol in decomposed samples?

A1: Propofol, an anesthetic agent, is rapidly metabolized in the body, primarily into this compound.[1][2] This metabolite is more water-soluble and generally exhibits greater stability in post-mortem samples compared to the parent drug, propofol.[3] Propofol itself is more prone to degradation and post-mortem redistribution, which can complicate the interpretation of toxicological results.[4][5][6] Therefore, analyzing for this compound can provide a more reliable indication of propofol administration, especially in samples with extended post-mortem intervals.

Q2: What are the main challenges associated with analyzing this compound in decomposed tissues?

A2: The primary challenges stem from the complexity of the sample matrix. Decomposition introduces a host of interfering endogenous substances, such as lipids, proteins, and products of bacterial decay, which can lead to significant matrix effects during analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7] These effects can manifest as ion suppression or enhancement, leading to inaccurate quantification.[8] Other challenges include:

  • Low analyte recovery due to binding to degraded tissue components.

  • Inconsistent results due to the heterogeneous nature of decomposed tissues.

  • Potential for microbial degradation of the analyte itself.

  • Reduced efficiency of enzymatic hydrolysis due to the presence of inhibitors in the decomposed matrix.

Q3: Which analytical technique is most suitable for the quantification of this compound in post-mortem samples?

A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of this compound in complex biological matrices like decomposed tissues.[9][10][11][12] Unlike gas chromatography-mass spectrometry (GC-MS), which requires derivatization for thermally labile compounds like glucuronides, LC-MS/MS can directly analyze the metabolite.[12] The high selectivity of MS/MS helps to distinguish the analyte from the numerous interfering compounds present in decomposed samples.

Q4: Is enzymatic hydrolysis necessary for the analysis of this compound?

A4: The necessity of enzymatic hydrolysis depends on the analytical approach. If the goal is to quantify the total propofol concentration (free propofol + propofol released from the glucuronide conjugate), then enzymatic hydrolysis with β-glucuronidase is required to cleave the glucuronic acid moiety from this compound, allowing for the detection of the parent drug. However, for a more direct and often more stable measurement in decomposed samples, direct quantification of the intact this compound conjugate is recommended. This approach avoids any potential variability or inefficiencies in the hydrolysis step, which can be a concern in complex matrices.

Q5: How does post-mortem redistribution (PMR) affect propofol and this compound concentrations?

A5: Post-mortem redistribution refers to the movement of drugs within the body after death, which can lead to changes in drug concentrations in different tissues and fluids.[7][13] Propofol, being lipophilic, has a high volume of distribution and is more susceptible to PMR, potentially leading to artificially elevated concentrations in central blood compartments compared to peripheral sites.[4] this compound, being more polar and water-soluble, is generally less affected by PMR. Therefore, analyzing for this compound in peripheral blood samples (e.g., femoral blood) is recommended for a more accurate reflection of the drug concentration at the time of death.

Troubleshooting Guides

Issue 1: Low Recovery of this compound
Potential Cause Troubleshooting Step Rationale
Incomplete tissue homogenization Ensure thorough homogenization of the tissue sample using a bead beater or rotor-stator homogenizer. Visually inspect for any remaining solid tissue particles.Incomplete homogenization prevents the efficient release of the analyte from the tissue matrix into the extraction solvent.
Inefficient extraction solvent Optimize the extraction solvent. A mixture of organic solvent (e.g., methanol (B129727), acetonitrile) and an aqueous buffer is often effective. Consider a multi-step extraction.The choice of solvent is critical for disrupting analyte-matrix interactions and solubilizing the this compound.
Suboptimal Solid-Phase Extraction (SPE) protocol Review and optimize the SPE procedure, including the choice of sorbent (e.g., mixed-mode anion exchange), conditioning, loading, washing, and elution steps.[14][15]Each step of the SPE process is crucial for effective cleanup and elution of the target analyte. Improper pH or solvent strength can lead to significant analyte loss.
Analyte binding to plasticware Use low-binding microcentrifuge tubes and pipette tips. Silanized glassware can also be considered.Propofol and its metabolites can adsorb to certain plastic surfaces, leading to reduced recovery.
Issue 2: High Matrix Effects (Ion Suppression or Enhancement)
Potential Cause Troubleshooting Step Rationale
Co-elution of interfering substances Optimize the chromatographic separation by adjusting the mobile phase gradient, using a different column chemistry (e.g., C18, biphenyl), or employing a longer column.[7]Improving the separation of this compound from matrix components reduces their competition for ionization in the MS source.[8]
Insufficient sample cleanup Implement a more rigorous sample preparation method. This may involve combining protein precipitation with SPE or using a more selective SPE sorbent.Decomposed samples contain a high load of interfering substances that require extensive cleanup to minimize matrix effects.[7]
Matrix components from specific tissues Develop and validate matrix-matched calibrators and quality control samples for each tissue type being analyzed (e.g., blood, liver).Different tissues have unique compositions that can cause varying degrees of matrix effects. Matrix-matched standards help to compensate for these differences.
Use of an inappropriate internal standard Utilize a stable isotope-labeled internal standard (e.g., this compound-d17).[11]A stable isotope-labeled internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during quantification.[8]
Issue 3: Inconsistent or Irreproducible Results
Potential Cause Troubleshooting Step Rationale
Sample heterogeneity Homogenize a larger portion of the tissue sample to obtain a more representative aliquot for analysis.Decomposed tissues can be highly heterogeneous. Analyzing a larger, well-mixed sample can improve the reproducibility of the results.
Variable enzymatic hydrolysis efficiency If performing hydrolysis, validate the efficiency of the β-glucuronidase enzyme in the specific decomposed matrix. Consider using a higher enzyme concentration or a longer incubation time.[16][17]Endogenous substances in decomposed samples can inhibit enzyme activity, leading to incomplete hydrolysis and variable results.
Analyte instability in processed samples Perform stability tests on extracted samples stored under different conditions (e.g., temperature, duration) to ensure the analyte is stable until analysis.This compound may degrade in the final extract if not stored properly or if the analysis is delayed.
Carryover on the LC-MS/MS system Implement a rigorous wash sequence for the autosampler and injection port between samples.High concentrations of matrix components in decomposed samples can lead to carryover and affect subsequent analyses.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Decomposed Blood

This protocol is a general guideline and should be optimized and validated for your specific laboratory conditions and instrumentation.

  • Sample Pre-treatment:

    • Thaw the decomposed blood sample at room temperature.

    • Vortex the sample to ensure homogeneity.

    • Pipette 1 mL of the homogenized blood into a centrifuge tube.

    • Add an appropriate amount of a stable isotope-labeled internal standard (e.g., this compound-d17).

    • Add 2 mL of acetonitrile (B52724) to precipitate proteins.

    • Vortex for 1 minute, then centrifuge at 4000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube.

  • Solid-Phase Extraction (using a mixed-mode anion exchange cartridge):

    • Conditioning: Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.

    • Loading: Load the supernatant from the pre-treatment step onto the conditioned cartridge.

    • Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of methanol to remove polar and non-polar interferences, respectively.

    • Elution: Elute the this compound with 2 mL of 2% formic acid in methanol.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Parameters for this compound Analysis
Parameter Condition
LC Column C18 or Biphenyl column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with a low percentage of B, ramp up to a high percentage of B to elute the analyte, then return to initial conditions for re-equilibration. (Specific gradient to be optimized based on the column and system).
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
MS/MS Transitions This compound: m/z 353 -> 177, 221 (example transitions, should be optimized) this compound-d17 (IS): m/z 370 -> 194, 238 (example transitions, should be optimized)

Data Presentation

The stability of this compound is a critical factor in the interpretation of results from decomposed samples. While specific degradation kinetics in various decomposed tissues are not extensively documented, the available literature consistently indicates that this compound is significantly more stable than its parent compound, propofol.

Table 1: Stability of Propofol vs. This compound in Stored Blood Samples

Compound Storage Condition Observation Reference
Propofol-20°C in fluoride/citrate preserved bloodSignificant decline after 2 weeks[3]
This compound-20°C in fluoride/citrate preserved bloodOnly a slight decrease after 1 year[3]
This compoundVarious storage conditions for up to 4 monthsNo pronounced instability observed[3]

Table 2: Validation Parameters for this compound Analysis in Different Matrices (Example Data)

Parameter Hair Ante-mortem Blood Post-mortem Blood
LLOQ 5 pg/mg0.02 mg/L0.04 mg/L
Recovery >91%81%Not specified
Matrix Effect (%CV) <10.6%Not specifiedNot specified
Reference [18][19][19]

Note: Data for decomposed tissues is limited, and these values from less challenging matrices serve as a baseline for method development.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_qc Quality Control sample Decomposed Tissue Sample (e.g., Blood, Liver) homogenization Homogenization sample->homogenization protein_precipitation Protein Precipitation (e.g., with Acetonitrile) homogenization->protein_precipitation centrifugation1 Centrifugation protein_precipitation->centrifugation1 supernatant_collection Supernatant Collection centrifugation1->supernatant_collection spe Solid-Phase Extraction (SPE) supernatant_collection->spe evaporation Evaporation to Dryness spe->evaporation reconstitution Reconstitution evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data_processing Data Processing & Quantification lcms->data_processing calibrators Matrix-Matched Calibrators calibrators->lcms qc_samples QC Samples (Low, Mid, High) qc_samples->lcms

Caption: Experimental workflow for the analysis of this compound in decomposed samples.

Troubleshooting Decision Tree for Low Analyte Signal

troubleshooting_low_signal start Low or No Analyte Signal check_is Is the Internal Standard (IS) signal also low? start->check_is is_low YES check_is->is_low is_normal NO check_is->is_normal instrument_issue Potential Instrument or Extraction Issue is_low->instrument_issue troubleshoot_extraction Review sample extraction and SPE steps for errors. Check for instrument clogs. instrument_issue->troubleshoot_extraction analyte_issue Potential Analyte-Specific Issue is_normal->analyte_issue check_degradation Investigate analyte degradation. Assess matrix effects (ion suppression). analyte_issue->check_degradation optimize_cleanup Improve sample cleanup to reduce matrix suppression. Check sample storage and handling. check_degradation->optimize_cleanup

Caption: Troubleshooting decision tree for low analyte signal in LC-MS/MS analysis.

References

Addressing variability in Propofol Glucuronide analytical results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical challenges in quantifying Propofol (B549288) Glucuronide (PG). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address variability in analytical results.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues encountered during the analysis of Propofol Glucuronide.

ProblemPossible CauseRecommended Solution
Low PG Recovery Sample Degradation: PG is susceptible to hydrolysis back to propofol, especially under certain storage conditions.Store samples at -80°C for long-term stability. Propofol has shown instability at -20°C.[1] Avoid repeated freeze-thaw cycles.
Inefficient Extraction: The high polarity of PG can make it difficult to extract from biological matrices using traditional liquid-liquid extraction.[2]Use solid-phase extraction (SPE) with a mixed-mode or anion exchange sorbent for better recovery. A detailed protocol is provided below.
Protein Binding: A significant fraction of glucuronides can be protein-bound in plasma, leading to poor recovery if not addressed.[2]Perform protein precipitation with acetonitrile (B52724) or methanol (B129727) prior to extraction.
High Variability in Results (Poor Precision) Matrix Effects: Co-eluting endogenous components from the biological matrix can cause ion suppression or enhancement in the mass spectrometer, leading to inconsistent results.[3][4]1. Improve Sample Cleanup: Utilize a more rigorous SPE protocol or explore alternative sample preparation techniques. 2. Optimize Chromatography: Adjust the gradient, mobile phase composition, or column chemistry to separate PG from interfering matrix components. 3. Use a Stable Isotope-Labeled Internal Standard: A deuterated internal standard (e.g., this compound-d17) can compensate for matrix effects.[5]
Inconsistent Hydrolysis (if measuring total propofol) Ensure the pH of the incubation buffer is optimal for the specific β-glucuronidase enzyme used (e.g., pH 4.0-4.5 for molluskan β-glucuronidase). Also, ensure complete and consistent enzymatic hydrolysis by optimizing incubation time and temperature.
Peak Tailing or Poor Peak Shape Secondary Interactions: The analyte may be interacting with active sites on the column or other components of the chromatographic system.1. Adjust Mobile Phase pH: Ensure the pH is appropriate to maintain a consistent ionization state of PG. 2. Use a High-Quality Column: Employ a column with good end-capping and proven performance for polar analytes.
In-source Fragmentation MS Conditions: Glucuronides can undergo fragmentation in the mass spectrometer's ion source, leading to the parent drug's ion, which can interfere with the analysis of the parent compound if measured simultaneously.[6][7][8][9]Optimize MS source parameters such as cone voltage and source temperature to minimize in-source fragmentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of variability in this compound analytical results?

A1: The most common cause of variability is the "matrix effect," where components in the biological sample (like plasma or urine) interfere with the ionization of this compound in the mass spectrometer.[3][4] This can lead to either suppressed or enhanced signals, resulting in inaccurate and imprecise measurements. Employing a stable isotope-labeled internal standard and optimizing sample cleanup are crucial steps to mitigate this.

Q2: How can I improve the recovery of this compound from plasma samples?

A2: To improve recovery, a combination of protein precipitation followed by solid-phase extraction (SPE) is recommended.[10] Protein precipitation, typically with acetonitrile, removes a large portion of proteins that PG may be bound to. Subsequent SPE with a mixed-mode or anion exchange cartridge effectively isolates the polar PG from other matrix components.[10]

Q3: What are the optimal storage conditions for samples containing this compound?

A3: For long-term storage, it is recommended to keep samples at -80°C. Studies have shown that propofol itself can be unstable at -20°C, while this compound has demonstrated better stability under various storage conditions.[1][11] To be safe and preserve both the parent drug and its metabolite, -80°C is the preferred temperature.

Q4: Is it better to directly measure this compound or to hydrolyze it and measure total propofol?

A4: Direct measurement of intact this compound is generally preferred for higher accuracy, precision, and selectivity, especially when using LC-MS/MS.[12] This approach avoids the potential for incomplete or variable enzymatic hydrolysis, which can introduce errors. Direct measurement also allows for the differentiation of the parent drug from its metabolite.

Q5: What type of internal standard should I use for this compound analysis?

A5: The use of a stable isotope-labeled internal standard, such as this compound-d17, is highly recommended.[5][13] This type of internal standard has nearly identical chemical and physical properties to the analyte and will co-elute, allowing it to effectively compensate for variations in sample preparation, matrix effects, and instrument response.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol is a general guideline and may require optimization for your specific application and instrumentation.

  • Sample Pre-treatment:

    • Thaw plasma samples on ice.

    • To 500 µL of plasma, add 1 mL of acetonitrile to precipitate proteins.

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube.

  • SPE Cartridge Conditioning:

    • Use a mixed-mode anion exchange SPE cartridge (e.g., Oasis MAX).

    • Condition the cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of water.

  • Sample Loading:

    • Load the pre-treated sample supernatant onto the conditioned SPE cartridge.

    • Allow the sample to pass through the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in water to remove neutral and basic interferences.

    • Wash the cartridge with 1 mL of methanol to remove lipids and other non-polar interferences.

  • Elution:

    • Elute the this compound with 1 mL of 2% formic acid in methanol.

  • Dry Down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Parameters for this compound Quantification

These are typical starting parameters and should be optimized for your specific instrument.

ParameterSetting
LC Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Negative Mode
MS/MS Transition This compound: m/z 353 -> 177this compound-d17 (IS): m/z 370 -> 177
Source Temperature 150°C
Capillary Voltage 2.4 kV

Data Presentation

Table 1: LC-MS/MS Validation Parameters for this compound in Urine
ParameterResult
Linearity Range 100 - 10,000 ng/mL[1][3][14]
Coefficient of Variation (CV%) 6.5%[1][3][14]
Bias (%) -4.2%[1][3][14]
Matrix Effect PG: 13.7%, PG-d17: 4.9%[1]
Table 2: Recovery and Matrix Effect Data for Propofol and this compound in Serum
AnalyteRecovery (%)Matrix Effect (% Accuracy Difference)
Propofol >85%5.4%
This compound >85%7.0%

Data from a study evaluating matrix effects at a concentration of 1000 ng/mL.[5]

Visualizations

Propofol_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Propofol Propofol 2,6-diisopropyl-1,4-quinol 2,6-diisopropyl-1,4-quinol (4-hydroxypropofol) Propofol->2,6-diisopropyl-1,4-quinol CYP2B6, CYP2C9 Propofol_Glucuronide This compound Propofol->Propofol_Glucuronide UGT1A9 Quinol_Glucuronide Quinol Glucuronides 2,6-diisopropyl-1,4-quinol->Quinol_Glucuronide UGTs Quinol_Sulfate Quinol Sulfate 2,6-diisopropyl-1,4-quinol->Quinol_Sulfate SULTs SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction (SPE) Plasma Plasma Sample Precipitation Protein Precipitation (Acetonitrile) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Loading 2. Sample Loading Supernatant->Loading Conditioning 1. Conditioning (Methanol, Water) Conditioning->Loading Washing 3. Washing (5% NH4OH, Methanol) Loading->Washing Elution 4. Elution (2% Formic Acid in Methanol) Washing->Elution Analysis LC-MS/MS Analysis Elution->Analysis Dry down & Reconstitute

References

Technical Support Center: Optimization of Solid Phase Extraction for Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Solid Phase Extraction (SPE). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their SPE methods for complex matrices. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you overcome common challenges and achieve reliable and reproducible results.

Troubleshooting Guides

This section addresses specific issues you may encounter during your SPE experiments in a question-and-answer format.

Issue 1: Low Analyte Recovery

Question: My analyte recovery is consistently low (<70%). What are the potential causes and how can I troubleshoot this?

Answer: Low analyte recovery is a common problem in SPE and can be caused by several factors throughout the extraction process. The first step in troubleshooting is to determine where the analyte is being lost by collecting and analyzing the fractions from each step (load, wash, and elution).[1]

Troubleshooting Workflow for Low Analyte Recovery

Here is a logical workflow to pinpoint and address the cause of low recovery:

LowRecoveryWorkflow Start Start: Low Analyte Recovery AnalyzeFractions Analyze Load, Wash, and Elution Fractions. Where is the analyte being lost? Start->AnalyzeFractions AnalyteInLoad Analyte found in Load Fraction (Breakthrough) AnalyzeFractions->AnalyteInLoad Breakthrough AnalyteInWash Analyte found in Wash Fraction AnalyzeFractions->AnalyteInWash Premature Elution AnalyteNotEluted Analyte not in Load or Wash, but low in Elution Fraction AnalyzeFractions->AnalyteNotEluted Strong Retention LoadSolutions Potential Solutions: - Decrease sample solvent strength - Ensure proper sorbent conditioning - Adjust sample pH for optimal retention - Increase sorbent mass to avoid overload - Select a more retentive sorbent AnalyteInLoad->LoadSolutions WashSolutions Potential Solutions: - Decrease wash solvent strength - Use a less polar/non-polar wash solvent - Ensure sorbent bed is adequately dried before washing (for non-polar elution) AnalyteInWash->WashSolutions ElutionSolutions Potential Solutions: - Increase elution solvent strength - Optimize elution solvent mixture - Increase elution solvent volume - Incorporate a 'soak' step with the elution solvent - Choose a less retentive sorbent AnalyteNotEluted->ElutionSolutions

Caption: A troubleshooting workflow for diagnosing and resolving low SPE recovery.

Potential Causes and Solutions for Low Recovery:

  • Inappropriate Sorbent Selection: The chosen sorbent may not have the correct retention mechanism for your analyte. For instance, using a non-polar sorbent (like C18) for a highly polar compound can lead to poor retention.[2]

    • Solution: Select a sorbent based on the analyte's properties (polarity, pKa). For polar analytes, consider polymeric or polar-functionalized sorbents. For ionizable compounds, ion-exchange or mixed-mode sorbents are often more effective.

  • Incorrect Sample pH: The pH of the sample can significantly impact the ionization state of the analyte, affecting its retention on the sorbent. For reversed-phase SPE, analytes should ideally be in a neutral, non-ionized state to maximize hydrophobic retention.[3][4] For ion-exchange SPE, the analyte and sorbent must be in their charged forms.[5]

    • Solution: Adjust the sample pH to at least 2 pH units below the pKa for a basic analyte and 2 pH units above the pKa for an acidic analyte in reversed-phase SPE to ensure it is in its neutral form.

  • Wash Solvent is Too Strong: An overly aggressive wash solvent can prematurely elute the analyte of interest along with the interferences.[6]

    • Solution: Optimize the wash solvent by testing a series of solvents with decreasing elution strength. The ideal wash solvent is the strongest one that does not elute the analyte.[7]

  • Incomplete Elution: The elution solvent may not be strong enough to disrupt the interaction between the analyte and the sorbent, leaving the analyte on the column.[8]

    • Solution: Increase the strength of the elution solvent (e.g., by increasing the percentage of organic solvent in a reversed-phase system). You can also try a different elution solvent or increase the elution volume.[9]

  • Column Overload: Exceeding the capacity of the SPE cartridge can lead to analyte breakthrough during the loading step.

    • Solution: Reduce the sample volume or concentration, or use a cartridge with a larger sorbent mass.

Issue 2: Poor Reproducibility

Question: I am observing inconsistent results between samples. What could be causing this lack of reproducibility?

Answer: Poor reproducibility in SPE can stem from subtle variations in the experimental procedure.

Logical Flow for Troubleshooting Poor Reproducibility

ReproducibilityWorkflow Start Start: Poor Reproducibility CheckMethod Review SPE Protocol for Consistency Start->CheckMethod InconsistentFlow Inconsistent Flow Rates? CheckMethod->InconsistentFlow SorbentDrying Sorbent Bed Drying Out? CheckMethod->SorbentDrying InconsistentVolumes Inconsistent Solvent/Sample Volumes? CheckMethod->InconsistentVolumes FlowSolutions Solutions: - Use a vacuum manifold with consistent vacuum pressure - Ensure sample viscosity is uniform - Pre-filter samples to remove particulates InconsistentFlow->FlowSolutions Yes DryingSolutions Solutions: - Do not let the sorbent dry out between conditioning, equilibration, and loading steps (for silica-based sorbents) - Ensure consistent drying times when a drying step is required SorbentDrying->DryingSolutions Yes VolumeSolutions Solutions: - Use calibrated pipettes - Ensure consistent and complete transfer of all liquids InconsistentVolumes->VolumeSolutions Yes

Caption: A workflow for identifying and addressing sources of poor reproducibility in SPE.

Common Causes of Poor Reproducibility:

  • Inconsistent Flow Rates: Variations in the flow rate during sample loading, washing, and elution can affect the interaction time between the analyte and the sorbent, leading to inconsistent results.

  • Sorbent Bed Drying: For silica-based sorbents, allowing the sorbent bed to dry out between the conditioning, equilibration, and sample loading steps can deactivate the stationary phase and lead to poor recovery and reproducibility.[5]

  • Inconsistent Sample Pre-treatment: Variations in sample pre-treatment, such as pH adjustment or dilution, can lead to inconsistent analyte retention.

  • Variable Matrix Effects: The composition of complex matrices can vary between samples, leading to inconsistent ion suppression or enhancement in LC-MS analysis.[10]

Issue 3: High Matrix Effects

Question: I am observing significant ion suppression/enhancement in my LC-MS/MS analysis after SPE. How can I reduce these matrix effects?

Answer: Matrix effects are a significant challenge when analyzing complex samples. While SPE is designed to remove interfering matrix components, some may still co-elute with the analyte.

Strategies for Reducing Matrix Effects

MatrixEffectWorkflow Start Start: High Matrix Effects OptimizeSPE Optimize SPE Method Start->OptimizeSPE OptimizeLC Optimize LC Method Start->OptimizeLC InternalStandard Use a Stable Isotope-Labeled Internal Standard (SIL-IS) Start->InternalStandard SPE_Solutions Solutions: - Use a more selective sorbent (e.g., mixed-mode) - Optimize wash solvent to remove more interferences - Consider a different SPE mechanism (e.g., ion-exchange vs. reversed-phase) OptimizeSPE->SPE_Solutions LC_Solutions Solutions: - Modify the chromatographic gradient to separate the analyte from co-eluting matrix components - Try a different analytical column with alternative selectivity OptimizeLC->LC_Solutions

Caption: A multi-pronged approach to mitigating matrix effects in LC-MS/MS analysis.

Key Strategies to Minimize Matrix Effects:

  • Optimize the Wash Step: A more rigorous or selective wash step can remove a greater amount of matrix components.[6]

  • Use a More Selective Sorbent: Mixed-mode or other highly selective sorbents can provide better cleanup of complex matrices compared to standard reversed-phase sorbents.[11]

  • Employ a Different Retention Mechanism: Switching from a non-polar to a polar or ion-exchange mechanism can alter the selectivity and result in a cleaner extract.[12]

  • Optimize Chromatographic Conditions: Modifying the LC gradient or using a column with a different chemistry can help to chromatographically separate the analyte from co-eluting matrix components.[10]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction during data analysis.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right SPE sorbent for my application?

A1: The choice of sorbent depends on the physicochemical properties of your analyte and the nature of the sample matrix.[2]

  • For non-polar analytes in a polar matrix (e.g., drugs in plasma): Reversed-phase sorbents like C18, C8, or polymeric sorbents are a good starting point.[12]

  • For polar analytes in a non-polar matrix: Normal-phase sorbents such as silica (B1680970) or diol are suitable.[12]

  • For ionizable (acidic or basic) analytes: Ion-exchange sorbents (e.g., SAX, SCX) or mixed-mode sorbents that combine reversed-phase and ion-exchange properties offer higher selectivity.

Q2: What is the purpose of the conditioning and equilibration steps?

A2:

  • Conditioning: This step wets the sorbent and activates the stationary phase, ensuring consistent interaction with the analyte. Methanol (B129727) is commonly used for conditioning reversed-phase sorbents.[12]

  • Equilibration: This step introduces a solvent that is similar in composition to the sample matrix, which prepares the sorbent for sample loading and maximizes analyte retention.[12] For silica-based sorbents, it is crucial not to let the sorbent dry out between these steps and sample loading.[5]

Q3: How can I determine the optimal volume for my wash and elution solvents?

A3: The optimal volumes depend on the sorbent mass and the strength of the solvents.

  • Wash Volume: Use a sufficient volume to thoroughly wash the sorbent bed and remove interferences. This is typically 1-2 column volumes.

  • Elution Volume: Use the smallest volume that allows for complete elution of the analyte to obtain a more concentrated extract.[9] It is often beneficial to elute with two smaller aliquots rather than one large one.[13]

Q4: Can I reuse my SPE cartridges?

A4: It is generally not recommended to reuse SPE cartridges, especially in regulated bioanalysis, as this can lead to cross-contamination and inconsistent results. Most SPE cartridges are intended for single use.

Q5: What flow rate should I use for the different SPE steps?

A5: A typical flow rate for sample loading is around 1 mL/min.[14] A slower flow rate can improve retention, especially for ion-exchange mechanisms. For washing and elution, a slightly higher flow rate can be used, but it's important to ensure sufficient contact time for efficient removal of interferences and complete elution of the analyte.

Data Presentation

The following tables summarize quantitative data from various studies to illustrate the impact of different parameters on SPE performance.

Table 1: Effect of Wash Solvent Composition on Analyte Recovery

This table demonstrates the importance of optimizing the wash solvent to maximize interference removal without losing the analyte of interest. The data is adapted from a study on the extraction of testosterone (B1683101) from plasma using C18-E and Strata-X SPE sorbents.[6]

Methanol in Wash Solvent (%)Testosterone Recovery on C18-E (%)Testosterone Recovery on Strata-X (%)
10>95>95
20>95>95
30>95>95
40~90>95
50~70>95
60~40~90
70<20~75
80<10~50
90<5<20
100<5<10

Table 2: Comparison of Analyte Recoveries with Different d-SPE Sorbents for Pesticide Analysis in Rapeseeds

This table, adapted from a study on pesticide analysis, shows the recovery of various pesticides using different dispersive SPE (d-SPE) cleanup sorbents.[15]

d-SPE SorbentAverage Analyte Recovery (%)Percentage of Analytes with Recovery >70%
PSA/C187565
Z-Sep8278
Z-Sep+8581
EMR-Lipid9194

Table 3: Impact of Sample pH on the Retention of Acidic and Basic Compounds on a Reversed-Phase Sorbent

This table illustrates how adjusting the sample pH can significantly alter the retention of ionizable compounds on a C8 sorbent. The data is conceptualized based on the principles described in the literature.[3]

Analyte (pKa)Sample pHExpected Retention on C8 SorbentRationale
Ibuprofen (Acidic, ~4.2)2.2HighAnalyte is protonated (neutral), increasing hydrophobic interaction.
Ibuprofen (Acidic, ~4.2)6.2LowAnalyte is deprotonated (charged), decreasing hydrophobic interaction.
Alprenolol (Basic, ~9.5)7.5LowAnalyte is protonated (charged), decreasing hydrophobic interaction.
Alprenolol (Basic, ~9.5)11.5HighAnalyte is deprotonated (neutral), increasing hydrophobic interaction.

Experimental Protocols

This section provides detailed methodologies for key SPE experiments cited in this guide.

Protocol 1: Extraction of Basic Drugs from Human Plasma using Polymeric SPE

This protocol is adapted from a method for the extraction of basic or neutral drugs from human plasma.[16]

  • Sample Pre-treatment:

  • SPE Procedure (using a polymeric cation exchange sorbent):

    • Condition: Condition the SPE cartridge with 500 µL of methanol.

    • Equilibrate: Equilibrate the cartridge with 500 µL of water.

    • Load: Load the pre-treated sample onto the SPE cartridge.

    • Wash: Wash the cartridge with 500 µL of 5% methanol in water.

    • Elute: Elute the analytes with 500 µL of methanol.

  • Post-Elution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of a suitable solvent for LC-MS/MS analysis (e.g., 80:20 0.1% formic acid in water:methanol).

Protocol 2: Multi-Residue Analysis of Veterinary Drugs in Milk

This protocol is based on a method for the determination of various veterinary drug residues in milk.[17]

  • Sample Pre-treatment:

    • To 5 g of milk in a centrifuge tube, add 5 mL of 0.1M EDTA-Na₂ + 2% acetic acid.

    • Vortex for 5 minutes to deproteinize the milk.

    • Centrifuge at ≥ 3500 g for 5 minutes.

  • SPE Procedure (using a polymeric SPE cartridge):

    • Condition: Condition the SPE cartridge with 3 mL of methanol.

    • Equilibrate: Equilibrate the cartridge with 3 mL of ultrapure water.

    • Load: Apply the supernatant from the pre-treatment step to the SPE cartridge.

    • Wash 1: Wash the cartridge with 3 mL of ultrapure water.

    • Wash 2: Wash the cartridge with 3 mL of 10% methanol.

    • Dry: Dry the cartridge under vacuum for 5-10 minutes.

    • Wash 3: Wash the cartridge with 3 mL of hexane.

    • Dry: Dry the cartridge under vacuum for 1 minute.

    • Elute: Elute the analytes with 3 mL of acetone.

  • Post-Elution:

    • Evaporate the eluate to dryness at 35-40°C under a gentle stream of nitrogen.

    • Reconstitute in 1 mL of methanol:water (50:50, v/v).

    • Filter the extract before LC-MS/MS analysis.

Protocol 3: Analysis of Pesticides in Rapeseeds using QuEChERS and d-SPE

This protocol is a generalized procedure based on the principles of QuEChERS with a d-SPE cleanup, as described in the literature for complex food matrices.[15][18]

  • QuEChERS Extraction:

    • Homogenize a representative sample of rapeseeds.

    • To 10 g of the homogenized sample in a 50 mL centrifuge tube, add 10 mL of acetonitrile (B52724).

    • Add the appropriate QuEChERS extraction salts (e.g., MgSO₄, NaCl).

    • Shake vigorously for 1 minute.

    • Centrifuge at ≥ 4000 rpm for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer an aliquot (e.g., 1 mL) of the acetonitrile supernatant to a d-SPE tube containing the appropriate sorbent mixture (e.g., PSA, C18, and/or a specialized lipid removal sorbent like EMR-Lipid).

    • Vortex for 30 seconds.

    • Centrifuge at high speed for 5 minutes.

  • Final Extract:

    • The resulting supernatant is the final extract, ready for analysis by GC-MS/MS or LC-MS/MS.

References

Dealing with interferences in Propofol Glucuronide assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Propofol (B549288) Glucuronide assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during the analysis of Propofol Glucuronide.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of interference in this compound assays?

The most frequently encountered interferences in this compound (PG) assays, particularly those using liquid chromatography-tandem mass spectrometry (LC-MS/MS), are matrix effects, lipemia, and potential cross-reactivity from co-administered drugs.

  • Matrix Effects: Biological matrices like urine and plasma contain endogenous compounds that can co-elute with this compound and its internal standard, leading to ion suppression or enhancement in the mass spectrometer. This can significantly impact the accuracy and precision of quantification.[1]

  • Lipemia: Propofol is administered in a lipid emulsion, which can lead to high concentrations of lipids (lipemia) in patient samples.[1] This turbidity can interfere with sample processing and analysis, potentially leading to inaccurate results. In some cases, severely lipemic samples are more prone to hemolysis.

  • Co-administered Drugs: Patients receiving propofol are often administered other drugs, such as opioids (e.g., fentanyl) and benzodiazepines (e.g., midazolam).[2][3] While comprehensive interference studies for all possible drug combinations are not always available, it is crucial to validate the assay's selectivity and specificity in the presence of commonly co-administered compounds.

Q2: My assay is showing poor recovery of this compound. What are the likely causes?

Poor recovery of this compound can stem from several factors during sample preparation and analysis:

  • Inefficient Solid-Phase Extraction (SPE): The choice of SPE sorbent and the elution solvent are critical. For this compound, a mixed-mode anion exchange cartridge is often effective.[4][5] Incomplete elution or premature breakthrough of the analyte can lead to low recovery.

  • Suboptimal Enzymatic Hydrolysis (if performed): If your assay involves the cleavage of the glucuronide moiety, the efficiency of the β-glucuronidase enzyme is paramount. Factors such as incorrect pH, the presence of enzyme inhibitors in the urine matrix, and the specific activity of the enzyme towards this compound can all lead to incomplete hydrolysis and thus, an underestimation of the total drug concentration.

  • Analyte Instability: While this compound is generally stable, repeated freeze-thaw cycles or prolonged storage at inappropriate temperatures could potentially lead to degradation.

Q3: I am observing significant ion suppression in my LC-MS/MS analysis. How can I mitigate this?

Ion suppression is a common manifestation of matrix effects. Here are several strategies to address it:

  • Improve Sample Cleanup: A more rigorous sample preparation method, such as a well-optimized Solid-Phase Extraction (SPE) protocol, can remove many of the interfering matrix components.[4][5]

  • Chromatographic Separation: Adjusting the HPLC or UPLC gradient, or trying a different column chemistry (e.g., HILIC for polar metabolites), can help to chromatographically separate this compound from co-eluting interferences.

  • Dilution: A simple "dilute-and-shoot" approach can be effective, especially for urine samples with high concentrations of interfering substances.[1] However, this may compromise the limit of quantification.

  • Use of a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (e.g., this compound-d17) that co-elutes with the analyte can help to compensate for matrix effects, as it will be similarly affected by suppression or enhancement.

Troubleshooting Guides

Issue 1: Inconsistent Results or Poor Reproducibility

Symptoms: High coefficient of variation (%CV) between replicate injections or between different samples.

Possible Causes & Solutions:

CauseRecommended Action
Matrix Effects Evaluate matrix effects by comparing the response of the analyte in neat solution versus post-extraction spiked matrix. If significant suppression or enhancement is observed, optimize the sample cleanup procedure (see Issue 2).
Inconsistent Sample Preparation Ensure precise and consistent execution of the sample preparation protocol, particularly pipetting and extraction steps. Automation of sample preparation can improve reproducibility.
LC-MS/MS System Instability Check the stability of the LC flow rate and the MS spray. A dirty ion source can lead to erratic signal. Perform system maintenance and calibration.
Issue 2: Suspected Interference from Lipemia

Symptoms: Visibly turbid or milky plasma/serum samples; inconsistent analytical results, particularly in samples from patients receiving propofol infusions.

Possible Causes & Solutions:

CauseRecommended Action
High Concentration of Lipids The primary method for removing lipid interference is ultracentrifugation.[6][7] High-speed centrifugation can also be effective.[7][8] See the detailed protocol below.
Analyte Sequestration in Lipid Layer Be aware that highly lipophilic compounds can be partially removed with the lipid layer during centrifugation.[9][10] It is crucial to validate the recovery of this compound after the delipidation process.

Quantitative Data on Interferences

Table 1: Matrix Effects in Urine for Propofol and its Metabolites

AnalyteAverage Matrix Effect (%)
Propofol1.9
Propofol-d17-4.4
This compound (PG)13.7
This compound-d174.9
4-hydroxypropofol 1-glucuronide (1-QG)-12.0
4-hydroxypropofol 4-glucuronide (4-QG)0.2
4-hydroxypropofol 4-sulfate (4-QS)27.0
Data from a study using a dilute-and-shoot LC-MS/MS method in 12 different urine specimens.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Hair

This protocol is adapted from a validated method for the determination of this compound in hair samples.[4][5]

  • Sample Preparation:

    • Decontaminate 20-30 mg of hair by washing with water and then methanol (B129727).

    • Dry the hair sample completely.

    • Digest the hair sample in 1 mL of 1 M sodium hydroxide (B78521) solution at 95°C for 30 minutes.

    • Cool the sample and neutralize with 1 M hydrochloric acid.

  • SPE Cartridge Conditioning:

    • Use a mixed-mode anion exchange cartridge.

    • Condition the cartridge sequentially with 2 mL of methanol and 2 mL of water.

  • Sample Loading:

    • Load the digested and neutralized hair sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 2 mL of water to remove hydrophilic interferences.

    • Wash the cartridge with 2 mL of ethyl acetate (B1210297) to remove lipophilic interferences.

    • Dry the cartridge under vacuum for 5 minutes.

  • Elution:

    • Elute the this compound with 2 mL of 2% formic acid in ethyl acetate.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Ultracentrifugation for Removal of Lipemia from Plasma/Serum

This is a general protocol for clearing lipemic samples, which should be validated for this compound analysis in your specific laboratory.[6][7][11]

  • Sample Transfer:

    • Transfer the lipemic plasma or serum sample into an appropriate ultracentrifuge tube.

  • Centrifugation:

    • Centrifuge the sample at a high speed (e.g., >100,000 x g) for a sufficient time to separate the lipid layer (e.g., 15-30 minutes) at a controlled temperature (e.g., 4°C). High-speed microcentrifuges (e.g., >10,000 x g) can also be effective.[7][8]

  • Lipid Layer Removal:

    • After centrifugation, a solid layer of fat will be visible at the top of the tube.

    • Carefully aspirate and discard the top lipid layer using a clean pipette tip.

  • Collection of Cleared Sample:

    • Collect the clear infranatant (the sample below the lipid layer) for analysis.

  • Validation:

    • It is essential to validate this procedure by assessing the recovery of this compound in spiked lipemic samples that have undergone ultracentrifugation.

Visualizations

Propofol_Metabolism_Pathway Propofol Propofol Propofol_Glucuronide Propofol_Glucuronide Propofol->Propofol_Glucuronide UGT1A9 Hydroxypropofol Hydroxypropofol Propofol->Hydroxypropofol CYP2B6, CYP2C9 Quinol_Glucuronide Quinol_Glucuronide Hydroxypropofol->Quinol_Glucuronide UGTs Quinol_Sulfate Quinol_Sulfate Hydroxypropofol->Quinol_Sulfate SULTs

Caption: Major metabolic pathways of propofol.

Troubleshooting_Workflow start Inaccurate or Imprecise This compound Results check_sample Visually Inspect Sample for Lipemia/Hemolysis start->check_sample lipemic Lipemic/Hemolyzed Sample check_sample->lipemic Yes not_lipemic Clear Sample check_sample->not_lipemic No delipidate Perform Ultracentrifugation or High-Speed Centrifugation lipemic->delipidate check_qc Review QC and Internal Standard Performance not_lipemic->check_qc reanalyze1 Re-analyze Cleared Sample delipidate->reanalyze1 qc_fail QC/IS Failure check_qc->qc_fail Fail qc_pass QC/IS Pass check_qc->qc_pass Pass check_lcms Check LC-MS/MS System Performance qc_fail->check_lcms investigate_matrix Investigate Matrix Effects (Post-column infusion, dilution series) qc_pass->investigate_matrix optimize_cleanup Optimize Sample Cleanup (e.g., SPE protocol) investigate_matrix->optimize_cleanup reanalyze2 Re-analyze with Optimized Method optimize_cleanup->reanalyze2

Caption: Troubleshooting workflow for inaccurate this compound results.

References

Validation & Comparative

A Comparative Guide to the Validation of LC-MS/MS Methods for Propofol Glucuronide Quantification in Urine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of propofol (B549288) glucuronide in urine. Propofol glucuronide is a major metabolite of the anesthetic agent propofol, and its detection in urine is a key indicator of propofol use or misuse.[1][2][3] This document outlines detailed experimental protocols and presents key validation parameters from various studies to assist researchers in selecting and implementing a suitable analytical method.

Comparative Analysis of Validated LC-MS/MS Methods

The selection of an appropriate LC-MS/MS method is critical for accurate and reliable quantification of this compound. The following table summarizes the performance characteristics of different validated methods, offering a direct comparison of their key validation parameters.

Table 1: Comparison of Validation Parameters for this compound LC-MS/MS Assays in Urine

ParameterMethod 1Method 2Alternative Method (GC-MS)
Linearity Range 100–10,000 ng/mL[1][2][3]Not SpecifiedNot Applicable
Lower Limit of Quantitation (LLOQ) 2.01 ng/mL (MRM mode)[4][5][6]1.17 ng/mL (SIM mode)[4][5][6]0.51 ng/mL (for propofol, SIM mode)[4][5][6]
Precision (%CV) Average 6.5%[1][2][3]Not SpecifiedNot Specified
Accuracy (%Bias) Average -4.2%[1][2][3]Not SpecifiedNot Specified
Sample Preparation Dilute-and-analyze[1][2][3]Centrifugation and dilution[4][5]Acidic hydrolysis, LLE, and TMS derivatization[4][5]
Ionization Mode Electrospray Negative Ionization[1]Negative Ion Mode[4][5]Not Applicable

Detailed Experimental Protocols

A well-defined experimental protocol is fundamental for the successful validation and implementation of an LC-MS/MS method. Below is a representative protocol synthesized from established methodologies.

Protocol: Quantification of this compound in Urine by LC-MS/MS

1. Sample Preparation (Dilute-and-Analyze Method) [1][2][3]

  • Allow urine samples (calibrators, controls, and unknown specimens) to thaw to room temperature.

  • Vortex the samples to ensure homogeneity.

  • In a 96-well plate, add 20 µL of the urine sample.

  • To each well, add 200 µL of the internal standard diluent (containing a stable isotope-labeled this compound).

  • For samples with concentrations expected to exceed the upper limit of quantification (ULOQ), perform a pre-dilution with analyte-negative urine.

2. LC-MS/MS Instrumentation and Conditions [1]

  • LC System: Waters ACQUITY UPLC I-Class (FTN) system

  • Mass Spectrometer: Xevo® TQD tandem mass spectrometer

  • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm (2.1 × 50 mm)

  • Column Temperature: 30 °C

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile (addition of triethylamine (B128534) to the mobile phase can enhance detection sensitivity)[4]

  • Gradient Elution:

    • 0-0.2 min: 20% B

    • 0.2-3.0 min: 20-90% B

    • 3.0-3.8 min: Hold at 90% B

    • 3.8-4.0 min: Return to 20% B

  • Injection Volume: 10 µL

  • Mass Spectrometry Mode: Electrospray negative ionization

  • Source Temperature: 150 °C

  • Capillary Voltage: 2.4 kV

3. Data Acquisition and Analysis

  • Monitor the appropriate precursor-to-product ion transitions for this compound and its internal standard.

  • Integrate the peak areas and calculate the concentration of this compound in the unknown samples using the calibration curve.

Methodology Workflow and Visualization

To provide a clear overview of the analytical process, the following diagram illustrates the experimental workflow for the validation of the LC-MS/MS method for this compound in urine.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Validation urine_sample Urine Sample Collection dilution Dilution with Internal Standard urine_sample->dilution lc_separation Chromatographic Separation dilution->lc_separation Injection ms_detection Mass Spectrometric Detection lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition quantification Quantification & Calibration data_acquisition->quantification validation Method Validation quantification->validation

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

Alternative Methodologies: A Brief Comparison

While LC-MS/MS is a highly sensitive and specific method, Gas Chromatography-Mass Spectrometry (GC-MS) has also been utilized for the analysis of propofol and its metabolites.[4][5]

GC-MS Method Overview:

  • Sample Preparation: Typically involves more extensive sample preparation, including acidic hydrolysis to cleave the glucuronide moiety, followed by liquid-liquid extraction (LLE) and trimethylsilyl (B98337) (TMS) derivatization.[4][5]

  • Sensitivity: Can achieve very low limits of detection, particularly in selected ion monitoring (SIM) mode.[4][5]

  • Throughput: The extensive sample preparation makes it generally lower throughput compared to the "dilute-and-analyze" LC-MS/MS methods.

The choice between LC-MS/MS and GC-MS will depend on the specific requirements of the study, including the desired sensitivity, sample throughput, and available instrumentation. For high-throughput clinical and forensic toxicology laboratories, the simple sample preparation and high sensitivity of LC-MS/MS often make it the preferred method for quantifying this compound in urine.[1]

References

A Comparative Guide to the Analysis of Propofol Glucuronide: GC-MS vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of propofol (B549288) glucuronide, the primary metabolite of the anesthetic agent propofol, is crucial in clinical and forensic toxicology, as well as in pharmacokinetic studies. The choice of analytical methodology is paramount for achieving reliable and sensitive detection. This guide provides an objective comparison of two powerful techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the analysis of propofol glucuronide, supported by experimental data and detailed protocols.

At a Glance: Key Differences

FeatureGC-MSLC-MS/MS
Analyte Compatibility Indirect analysis requiring hydrolysis and derivatization.Direct analysis of the intact glucuronide conjugate.
Sample Preparation More complex, involving enzymatic or acidic hydrolysis, extraction, and derivatization.[1][2]Often simpler, with "dilute-and-shoot" methods for urine or straightforward solid-phase extraction (SPE).[3][4]
Sensitivity Generally lower for the indirect analysis of the parent drug after hydrolysis.High sensitivity for direct measurement of this compound.[4][5][6]
Throughput Lower, due to lengthy sample preparation steps.Higher, with simpler sample preparation and faster analysis times.
Simultaneous Analysis Can analyze propofol and some other metabolites after derivatization.[1][7]Capable of simultaneously quantifying propofol and its phase I and II metabolites in a single run.[3][8]

Fundamental Principles and Analytical Challenges

Propofol is extensively metabolized in the body, with the major metabolic pathway being glucuronidation to form this compound.[9] This conjugate is highly polar and thermally labile, posing a significant challenge for GC-MS analysis, which requires analytes to be volatile and thermally stable.[8] Consequently, direct analysis of this compound by GC-MS is not feasible. The common approach involves cleaving the glucuronide moiety through hydrolysis to liberate free propofol, which is then derivatized to enhance its volatility and chromatographic performance before GC-MS analysis.[1][2]

In contrast, LC-MS/MS is ideally suited for the analysis of polar and non-volatile compounds. It allows for the direct measurement of intact this compound without the need for hydrolysis or derivatization, simplifying sample preparation and providing a more accurate reflection of the metabolite's concentration in the biological matrix.[3][8]

Quantitative Performance Data

The following tables summarize the quantitative performance of GC-MS and LC-MS/MS for the analysis of propofol and this compound from various studies.

Table 1: GC-MS Performance for Propofol (following hydrolysis of glucuronide)

MatrixDerivatizationLLOQ (ng/mL)Linearity (ng/mL)Reference
Blood-10100 - 10,000[7]
UrineTMS0.51 (SIM)Not Specified[1][2]
Plasma-2525 - 5,000[10]

TMS: Trimethylsilyl, SIM: Selected Ion Monitoring

Table 2: LC-MS/MS Performance for this compound

MatrixLLOQLinearityReference
Hair5 pg/mgNot Specified[5][11]
Urine2.01 ng/mL (MRM)Not Specified[1][2]
Urine100 ng/mL100 - 10,000 ng/mL[3][12]
Hair0.5 pg/mgNot Specified[4]
Whole Blood0.02 mg/LNot Specified[13]
Hair10 pg/mgNot Specified[6]

MRM: Multiple Reaction Monitoring

Experimental Protocols

GC-MS Methodology for this compound (Indirect Analysis)

A common workflow for the analysis of this compound using GC-MS involves the following steps:

  • Enzymatic Hydrolysis: The urine or blood sample is incubated with β-glucuronidase to cleave the glucuronide from propofol.[7]

  • Extraction: The liberated propofol is extracted from the aqueous matrix using a suitable organic solvent, such as heptane, through liquid-liquid extraction (LLE).[5]

  • Derivatization: The hydroxyl group of propofol is often derivatized, for instance, by silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to increase its volatility and improve peak shape.[1][2]

  • GC-MS Analysis: The derivatized sample is injected into the GC-MS system. Separation is typically achieved on a non-polar capillary column, and detection is performed in selected ion monitoring (SIM) mode for enhanced sensitivity.

LC-MS/MS Methodology for this compound (Direct Analysis)

The direct analysis of this compound by LC-MS/MS generally follows a more streamlined protocol:

  • Sample Preparation: For urine samples, a simple "dilute-and-shoot" approach is often sufficient, where the sample is diluted with the initial mobile phase and injected directly.[3] For more complex matrices like blood or hair, solid-phase extraction (SPE) is commonly employed to remove interferences and concentrate the analyte.[4][5][13]

  • LC Separation: The sample extract is injected onto a reverse-phase C18 column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium (B1175870) formate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is used to separate this compound from other matrix components.

  • MS/MS Detection: The eluent from the LC is directed to the mass spectrometer, typically a triple quadrupole instrument. Detection is performed in negative ion mode using multiple reaction monitoring (MRM) for high selectivity and sensitivity. Common precursor-to-product ion transitions for this compound are m/z 353 → 175 and 353 → 113.[5][11]

Visualizing the Workflows and Decision Logic

To further clarify the experimental processes and the rationale for selecting a particular method, the following diagrams are provided.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Urine/Blood) Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Sample->Hydrolysis Extraction Liquid-Liquid Extraction Hydrolysis->Extraction Derivatization Silylation (e.g., BSTFA) Extraction->Derivatization GCMS GC-MS Analysis (SIM Mode) Derivatization->GCMS LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Urine/Blood/Hair) Dilution Dilution ('Dilute-and-Shoot') Sample->Dilution SPE Solid-Phase Extraction (SPE) Sample->SPE LCMSMS LC-MS/MS Analysis (MRM Mode) Dilution->LCMSMS SPE->LCMSMS Decision_Tree Start Start: Analyze This compound DirectAnalysis Need for Direct Analysis of Intact Metabolite? Start->DirectAnalysis HighSensitivity High Sensitivity Required? DirectAnalysis->HighSensitivity No LCMSMS Choose LC-MS/MS DirectAnalysis->LCMSMS Yes HighThroughput High Sample Throughput Needed? HighSensitivity->HighThroughput No HighSensitivity->LCMSMS Yes HighThroughput->LCMSMS Yes GCMS Consider GC-MS (with hydrolysis & derivatization) HighThroughput->GCMS No

References

Inter-Laboratory Comparison of Propofol Glucuronide Quantification: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of various methodologies for the quantification of Propofol (B549288) Glucuronide (PG), the primary metabolite of the anesthetic agent propofol. The determination of PG levels in biological matrices is crucial for monitoring propofol use and misuse in both clinical and forensic settings.[1][2][3][4][5] This document summarizes key performance characteristics of different analytical methods and details the experimental protocols to assist laboratories in selecting and implementing the most suitable assay for their specific needs.

Comparative Analysis of Quantification Methods

The quantification of Propofol Glucuronide is predominantly achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a technique known for its high sensitivity and specificity.[1][2][6] The following tables summarize the performance of various LC-MS/MS-based methods for PG quantification in different biological matrices as reported in peer-reviewed literature.

Table 1: Performance Characteristics of this compound Quantification in Hair

ParameterMethod 1[1]Method 2[6]Method 3[7]Method 4[8]
Analytical Method LC-MS/MSLC-MS/MSLC-MS/MS with derivatizationLC-MS/MS
Limit of Detection (LOD) 20 pg/10 mg hair2 pg/mg7.8 pg/mg0.2 pg/mg
Limit of Quantification (LOQ) 50 pg/10 mg hair5 pg/mg10 pg/mg0.5 pg/mg
**Linearity (R²) **Satisfactory0.9997Not specified0.998
Precision SatisfactoryNot specified< 15% (Intra & Inter-day)< 15% (Intra & Inter-day)
Accuracy SatisfactoryNot specified< 15% (Intra & Inter-day)< 15% (Intra & Inter-day)
Recovery SatisfactoryNot specifiedNot specified91.7-98.7%
Internal Standard Not specifiedThis compound-d17Not specifiedNot specified

Table 2: Performance Characteristics of this compound Quantification in Urine and Whole Blood

ParameterMethod 1 (Urine)[2]Method 2 (Whole Blood)[9]
Analytical Method LC-MS/MSUPLC-MS/MS
Limit of Quantification (LOQ) 100 ng/mL0.02 mg/L (ante-mortem), 0.04 mg/L (post-mortem)
Linearity 100–10,000 ng/mLNot specified
Precision (CV%) 6.5%< 10%
Bias (%) -4.2%±6%
Recovery Not applicable (Dilute-and-analyze)81%
Internal Standard Stable isotopeIsotope dilution

Experimental Protocols

This compound Metabolic Pathway

Propofol undergoes extensive metabolism in the body, primarily through glucuronidation to form this compound. This process is a key pathway for its elimination.

Propofol Propofol Metabolism Phase II Metabolism (Glucuronidation) Propofol->Metabolism UGT1A9 PG This compound Metabolism->PG Elimination Renal Excretion PG->Elimination cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Hair, Urine, Blood) Extraction Extraction Sample->Extraction Cleanup Clean-up Extraction->Cleanup Concentration Concentration Cleanup->Concentration LC LC Separation Concentration->LC MS MS/MS Detection LC->MS Quant Quantification MS->Quant Report Reporting Quant->Report

References

Propofol Glucuronide vs. Parent Propofol for Drug Monitoring: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of analyte for monitoring propofol (B549288) administration is critical for obtaining accurate and meaningful data. While the parent drug, propofol, is the active anesthetic agent, its primary metabolite, propofol glucuronide, presents several advantages as a biomarker, particularly for assessing compliance and detecting misuse.

This guide provides a comprehensive comparison of propofol and its major metabolite, this compound, for drug monitoring purposes. It includes a summary of their pharmacokinetic properties, a detailed look at analytical methodologies, and experimental data to support the selection of the most appropriate analyte for specific research and clinical applications.

Executive Summary

The monitoring of propofol, a short-acting intravenous anesthetic, is essential in various contexts, from ensuring therapeutic levels during surgery to detecting abuse. While direct measurement of propofol in blood or plasma provides a real-time snapshot of the active drug concentration, monitoring its main metabolite, this compound, offers a significantly longer detection window, making it a more reliable marker for determining prior use or misuse. This is primarily due to the rapid metabolism and clearance of the parent drug compared to its more water-soluble and renally cleared glucuronide conjugate.

Comparative Data: Propofol vs. This compound

FeaturePropofolThis compoundReferences
Analyte Type Parent Drug (Active)Major Metabolite (Inactive)[1]
Primary Matrix Whole Blood, PlasmaUrine, Hair[2][3][4]
Detection Window Short (up to 15 hours in plasma)Long (up to 28 days in urine)[5][6][7]
Primary Application Real-time anesthetic depth monitoringRetrospective use/misuse detection, compliance monitoring[5][8]
Analytical Challenges Adhesion to surfaces, instability in blood samplesRequires sensitive detection methods (e.g., LC-MS/MS)[9][10][11]
Stability in Blood Less stable, concentration can decline at -20°CMore stable under various storage conditions[10][11]

Signaling and Metabolic Pathways

Propofol is extensively metabolized in the body, primarily in the liver, through glucuronidation. The enzyme UDP-glucuronosyltransferase (UGT) conjugates propofol to glucuronic acid, forming the water-soluble and inactive metabolite, this compound. This process facilitates its elimination from the body via the kidneys.

propofol_metabolism propofol Propofol (Active Drug) liver Liver (Primary Site of Metabolism) propofol->liver ugt UDP-glucuronosyltransferase (UGT1A9) liver->ugt propofol_g This compound (Inactive Metabolite) ugt->propofol_g Glucuronidation kidney Kidneys propofol_g->kidney urine Excretion in Urine kidney->urine

Propofol Metabolism Pathway

Experimental Protocols

Accurate quantification of propofol and this compound is paramount for reliable drug monitoring. The most widely accepted and robust analytical method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Protocol: Quantification of Propofol and this compound in Whole Blood by LC-MS/MS

This protocol is adapted from validated methods for the simultaneous determination of propofol and its glucuronide metabolite.[10]

1. Sample Preparation:

  • Protein Precipitation: To 100 µL of whole blood, add 300 µL of a cold (-20°C) mixture of methanol (B129727) and acetonitrile (B52724) (1:1, v/v) to precipitate proteins.

  • Internal Standard: Add an appropriate internal standard (e.g., deuterated propofol and this compound) prior to protein precipitation.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Transfer the clear supernatant to a new tube.

2. Solid Phase Extraction (SPE) for Clean-up:

  • Conditioning: Condition a mixed-mode SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the supernatant from the previous step onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the analytes with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate propofol and this compound.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for this compound and positive or negative for propofol.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for propofol, this compound, and their respective internal standards.

Protocol: Quantification of this compound in Urine by LC-MS/MS

For urine analysis, a simpler "dilute-and-shoot" method is often sufficient due to the higher concentrations of the metabolite and the cleaner matrix.[4][12]

1. Sample Preparation:

  • Dilution: Dilute the urine sample (e.g., 1:10) with the initial mobile phase.

  • Internal Standard: Add an appropriate internal standard (e.g., deuterated this compound).

  • Vortex and Centrifuge: Vortex the mixture and centrifuge to pellet any particulates.

  • Transfer: Transfer the supernatant to an autosampler vial.

2. LC-MS/MS Analysis:

  • The LC-MS/MS parameters are similar to those described for blood analysis, with adjustments to the gradient and MRM transitions as needed for optimal detection of this compound.

Experimental Workflow

The general workflow for the analysis of propofol and its metabolites involves several key steps from sample collection to data analysis.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing sample_collection Sample Collection (Blood or Urine) protein_precipitation Protein Precipitation (for Blood) sample_collection->protein_precipitation dilution Dilution (for Urine) sample_collection->dilution spe Solid Phase Extraction (Optional Clean-up) protein_precipitation->spe lcms LC-MS/MS Analysis spe->lcms dilution->lcms data_acquisition Data Acquisition (MRM Mode) lcms->data_acquisition quantification Quantification data_acquisition->quantification reporting Reporting of Results quantification->reporting

Analytical Workflow Diagram

Discussion and Conclusion

The choice between monitoring parent propofol and its glucuronide metabolite is contingent on the primary objective of the analysis.

For real-time monitoring of anesthetic depth , measuring the parent propofol in blood or plasma is the only viable option as its concentration directly correlates with the pharmacological effect. However, the inherent instability of propofol in biological samples and its lipophilic nature, which can lead to analytical challenges, must be carefully managed.[8][9][10]

For retrospective analysis, such as in forensic toxicology or monitoring for drug abuse , this compound is the superior biomarker.[3][5] Its significantly longer half-life and persistence in urine provide a much wider window for detection, increasing the likelihood of identifying prior propofol administration.[5][6][7] Furthermore, propofol itself is often undetectable in urine, making the metabolite the only reliable indicator in this matrix.[4][12] The greater stability of this compound in stored samples also enhances the reliability of retrospective analyses.[10]

References

Propofol Glucuronide: A More Reliable Long-Term Biomarker of Exposure Than Propofol

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The detection of propofol (B549288) exposure over extended periods is a critical aspect of forensic toxicology, clinical monitoring, and drug development. While the parent drug, propofol, can be detected in various biological matrices, its major metabolite, propofol glucuronide, has emerged as a more reliable and sensitive long-term biomarker, particularly in hair samples. This guide provides an objective comparison of this compound and propofol as long-term biomarkers of exposure, supported by experimental data and detailed methodologies.

Executive Summary

Analysis of hair samples for drugs of abuse offers a wide window of detection, reflecting a history of exposure over months. For propofol, evidence strongly suggests that its main metabolite, this compound, is a superior long-term biomarker compared to the parent drug. Studies have consistently shown that this compound is detected more frequently and at higher concentrations in hair samples from individuals with a history of propofol use.[1] This is attributed to its greater incorporation into the hair matrix and potentially higher stability. This guide will delve into the comparative performance of these two analytes, providing quantitative data and detailed experimental protocols to aid researchers in their study design and data interpretation.

Comparative Performance: this compound vs. Propofol in Hair

The validation of a biomarker hinges on its analytical performance, including its limit of detection (LOD), limit of quantification (LOQ), and the concentration ranges observed in relevant populations. The following table summarizes these key parameters for this compound and propofol based on various studies utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) for hair analysis.

ParameterThis compoundPropofolKey Findings
Limit of Detection (LOD) 2 - 7.8 pg/mg3.6 pg/mgBoth analytes can be detected at very low concentrations in hair.
Limit of Quantification (LOQ) 5 - 50 pg/mg10 pg/mgThis compound has a slightly wider range of reported LOQs.
Concentration in Hair Up to 1,410 pg/mgGenerally lower than this compoundThis compound is consistently found at higher concentrations in hair, indicating greater incorporation.[1]
Detection Frequency Detected in all positive cases in some studiesDetected in a smaller subset of cases where this compound was presentThis compound is a more frequently detected marker of propofol use.[1]

Signaling Pathway and Metabolism

The metabolic pathway of propofol is a key factor in understanding why this compound is a more abundant and reliable long-term biomarker. After administration, propofol is rapidly metabolized in the liver, primarily through glucuronidation.

propofol_metabolism Propofol Propofol Propofol_Glucuronide Propofol_Glucuronide Propofol->Propofol_Glucuronide UDP-glucuronosyltransferase (UGT) Excretion Excretion Propofol_Glucuronide->Excretion Urine

Caption: Simplified metabolic pathway of propofol to this compound.

Experimental Protocols

Accurate and reliable detection of propofol and its metabolites in hair requires validated analytical methods. The following is a detailed protocol for the simultaneous extraction and analysis of propofol and this compound in hair using LC-MS/MS.

Sample Preparation and Extraction

The following workflow outlines the key steps in preparing hair samples for analysis.

hair_sample_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Wash Wash Hair Sample (e.g., with water and methanol) Dry Dry Hair Sample Wash->Dry Weigh Weigh ~10 mg of Hair Dry->Weigh Pulverize Pulverize Hair Weigh->Pulverize Add_Solvent Add Extraction Solvent (e.g., Methanol) Pulverize->Add_Solvent Incubate Incubate (e.g., 16h at room temperature) Add_Solvent->Incubate Centrifuge Centrifuge Incubate->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute Residue Evaporate->Reconstitute Filter Filter Reconstitute->Filter LCMSMS LC-MS/MS Analysis Filter->LCMSMS

Caption: General workflow for hair sample preparation and extraction.

Detailed Extraction Method:

  • Decontamination: Wash hair samples (approximately 10-50 mg) sequentially with water and methanol (B129727) to remove external contaminants.

  • Drying and Pulverization: Dry the washed hair samples and pulverize them to increase the surface area for efficient extraction.

  • Extraction: Immerse the pulverized hair in a suitable solvent, most commonly methanol. The extraction is typically performed overnight (e.g., 16 hours) at room temperature with agitation.

  • Purification: After incubation, centrifuge the sample and transfer the supernatant to a new tube. Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry is the gold standard for the sensitive and specific quantification of propofol and this compound in hair.

Typical LC-MS/MS Parameters:

ParameterThis compoundPropofol
Chromatography Column Reversed-phase (e.g., C8 or C18)Reversed-phase (e.g., C18)
Mobile Phase Gradient elution with ammonium (B1175870) formate (B1220265) and acetonitrile (B52724)Gradient elution with acetonitrile and water
Ionization Mode Electrospray Ionization (ESI) - NegativeElectrospray Ionization (ESI) - Positive or Negative
Precursor Ion (m/z) 353177 (Negative) or 179 (Positive)
Product Ions (m/z) 175, 113Varies depending on ionization mode

Note: For propofol analysis, derivatization may be required to improve its chromatographic and mass spectrometric properties.[1]

Discussion and Conclusion

The available scientific literature strongly supports the validation of this compound as a superior long-term biomarker of propofol exposure compared to the parent drug when analyzing hair samples. The higher concentrations and more frequent detection of this compound provide a more robust and reliable indication of past propofol use.[1] This is particularly crucial in forensic investigations and clinical settings where a definitive history of exposure is required.

While propofol itself can be detected in hair, its lower incorporation rate and potential for environmental contamination make it a less reliable standalone marker. The simultaneous analysis of both compounds can provide a more comprehensive picture, but for long-term monitoring, this compound is the analyte of choice.

Further research is warranted to establish standardized cutoff concentrations to differentiate between therapeutic administration and abuse. Additionally, more extensive studies on the long-term stability of this compound in stored hair samples would further strengthen its position as a leading biomarker in the field.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Propofol Glucuronide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of different analytical methods for the quantification of Propofol (B549288) Glucuronide, a key metabolite of the anesthetic agent Propofol. The determination of Propofol Glucuronide is crucial in pharmacokinetic studies, drug monitoring, and forensic toxicology to establish Propofol use.[1][2][3][4] This document outlines the experimental protocols and presents quantitative performance data from various validated methods, primarily focusing on Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), which are the predominant techniques for this analyte.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method for this compound quantification depends on factors such as the required sensitivity, the nature of the biological matrix, and the available instrumentation. While Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for the parent drug, Propofol, it is not ideal for thermally unstable metabolites like glucuronides.[5] Consequently, LC-MS/MS has become the method of choice for the sensitive and selective analysis of this compound.[5][6]

The following tables summarize the performance characteristics of various validated LC-MS/MS and UPLC-MS/MS methods for the determination of this compound in different biological matrices.

Table 1: Performance Characteristics of LC-MS/MS Methods for this compound Analysis in Hair

ParameterMethod 1Method 2Method 3
Instrumentation LC-MS/MSLC-MS/MSLC-MS/MS
Matrix HairHairHair
Linearity Range 5.0 - 5000 pg/mg5 - 5000 pg/mgNot Specified
Limit of Detection (LOD) Not SpecifiedNot Specified2 pg/mg[1][7]
Lower Limit of Quantification (LLOQ) 5 pg/mg[8]50 pg/10 mg hair[2]5 pg/mg[1][7]
Correlation Coefficient (R²) > 0.99Not Specified0.9997[1][7]
Precision (%CV) 1.26 - 4.50% (Intra- and Inter-day)[8]SatisfactoryNot Specified
Accuracy (%RE) -4.24 to 4.4%[8]SatisfactoryNot Specified
Recovery > 91%[8]SatisfactoryNot Specified

Table 2: Performance Characteristics of UPLC-MS/MS Methods for this compound Analysis in Urine

ParameterMethod 1
Instrumentation Waters ACQUITY UPLC I-Class with Xevo TQD MS
Matrix Urine
Linearity Range 100 - 10,000 ng/mL[9][10]
Limit of Detection (LOD) Not Specified
Lower Limit of Quantification (LLOQ) 100 ng/mL
Correlation Coefficient (R²) Not Specified (Linear model validated)[9][10]
Precision (%CV) 6.5% (Average)[9][10]
Accuracy (% Bias) -4.2 ng/mL[9][10]
Recovery Not Specified (Dilute-and-analyze method)

Experimental Protocols

Detailed methodologies are crucial for the replication and cross-validation of analytical methods. Below are the experimental protocols for the key methods cited in this guide.

Method 1: LC-MS/MS for this compound in Hair
  • Sample Preparation:

    • Wash hair samples with distilled water and methanol (B129727).[1][7]

    • Extract this compound from 10 mg of pulverized hair using methanol with ultrasonication.[8] An alternative method involves extraction in methanol for 16 hours at room temperature.[1][7]

    • Centrifuge the methanolic extract.[1][7]

    • Evaporate the supernatant to dryness.[1][7]

    • Reconstitute the residue and filter through a 0.22 μm membrane filter before analysis.[1][7]

    • This compound-d17 is used as an internal standard.[1][7]

  • Chromatographic Conditions:

    • LC System: Not specified in detail in the provided abstracts.

    • Column: Reversed-phase C8 column.[8]

    • Mobile Phase: A gradient of ammonium (B1175870) formate (B1220265) and acetonitrile.[8]

    • Flow Rate: 0.2 mL/min.[8]

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.[2]

    • Precursor-to-Product Ion Transitions: m/z 353 → 175, 113 for this compound and m/z 370 → 175, 113 for the internal standard (this compound-d17).[1][7]

Method 2: UPLC-MS/MS for this compound in Urine
  • Sample Preparation:

    • A simple "dilute-and-analyze" approach is employed.[9][11]

    • Urine samples are diluted with a solution containing a stable isotope-labeled internal standard.[9][11]

    • For samples with concentrations exceeding the upper limit of quantification (ULOQ), they are further diluted in analyte-negative urine.[9]

  • Chromatographic Conditions:

    • UPLC System: Waters ACQUITY UPLC I-Class.[9]

    • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm (2.1 × 50 mm).[9]

    • Column Temperature: 30 °C.[9]

    • Mobile Phase: Gradient elution with an ammonium fluoride (B91410) buffer in the mobile phase to enhance ion response sensitivity.[9]

    • Gradient Program: 20% Mobile Phase B (0–0.2 min), 20–90% B (0.2–3.0 min), hold at 90% B (3.0–3.8 min), and return to 20% B (3.8–4.0 min).[9]

    • Injection Volume: 10 µL.[9]

  • Mass Spectrometry Conditions:

    • Mass Spectrometer: Waters Xevo TQD.[9]

    • Ionization Mode: Electrospray in negative ionization mode.[9]

    • Capillary Voltage: 2.4 kV.[9]

    • Source Temperature: 150 °C.[9]

    • Desolvation Gas: Nitrogen at 800 L/h and 500 °C.[9]

    • Cone Gas: Nitrogen at 10 L/h.[9]

Visualizing the Cross-Validation Workflow

The process of cross-validating analytical methods is a systematic approach to ensure the reliability and reproducibility of results across different laboratories or when a new method is introduced. The following diagram illustrates a general workflow for this process.

Analytical_Method_Cross_Validation A Define Acceptance Criteria (e.g., Accuracy, Precision) B Select Validated Reference Method A->B C Develop/Validate New Analytical Method A->C D Prepare Identical Sample Sets (Spiked Matrix, Real Samples) B->D C->D E Analyze Samples by Both Methods D->E F Compare Results Statistically (e.g., t-test, Bland-Altman plot) E->F G Results Meet Acceptance Criteria? F->G H Cross-Validation Successful Method is Interchangeable G->H Yes I Investigate Discrepancies (e.g., Sample Prep, Instrument) G->I No J Re-evaluate and Re-test I->J J->E

Caption: General workflow for analytical method cross-validation.

References

Accuracy and precision of Propofol Glucuronide analytical methods

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of analytical methods is crucial for researchers and drug development professionals to select the most suitable technique for their specific needs. This guide provides a detailed comparison of the accuracy and precision of various analytical methods for the quantification of Propofol (B549288) Glucuronide, a major metabolite of the anesthetic agent Propofol. The focus is on providing a clear overview of performance data from validated methods, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is the most common and sensitive technique for this analyte.

Quantitative Performance Comparison

The following table summarizes the accuracy, precision, and other key validation parameters of different analytical methods for Propofol Glucuronide determination in various biological matrices.

MethodMatrixAccuracyIntra-day Precision (%RSD/%CV)Inter-day Precision (%RSD/%CV)Recovery (%)LOQ
LC-MS/MS Hair-4.24 to 4.4% (% RE)[1]1.26 to 4.50%[1]1.26 to 4.50%[1]>91%[1]5 pg/mg[1][2]
LC-MS/MS HairWithin 15%[3][4]Within 15%[3][4]Within 15%[3][4]Not Specified0.5 pg/mg[3][4]
LC-MS/MS HairSatisfactoryNot SpecifiedNot SpecifiedNot Specified50 pg/10 mg[5]
LC-MS/MS Serum7.0% (% accuracy difference)[6]<15%[6]<15%[6]>85%[6]Not Specified
LC-MS/MS Urine-4.2% (% bias)[7][8][9]6.5% (average CV)[7][8][9]Not SpecifiedNot Applicable (Dilute-and-Analyze)100 ng/mL[7][8]
HPLC-UV PlasmaNot SpecifiedNot SpecifiedNot SpecifiedNot Specified0.370 µg/mL[10][11]
HPLC-UV UrineNot SpecifiedNot SpecifiedNot SpecifiedNot Specified0.264 µg/mL[10][11]
  • %RSD: Relative Standard Deviation

  • %CV: Coefficient of Variation

  • %RE: Relative Error

  • LOQ: Limit of Quantification

Experimental Protocols

Detailed methodologies are essential for replicating and comparing analytical methods. Below are summaries of typical experimental protocols for the analysis of this compound.

LC-MS/MS Method for this compound in Hair

This method is highly sensitive and suitable for detecting chronic exposure to Propofol.

  • Sample Preparation:

    • Wash 10 mg of hair with distilled water and methanol (B129727) to remove external contaminants.[2]

    • Extract the washed hair in methanol for 16 hours at room temperature.[2]

    • Centrifuge the methanol extract.

    • Evaporate the supernatant to dryness.

    • Reconstitute the residue in a suitable solvent mixture and filter it through a 0.22 µm membrane filter before injection into the LC-MS/MS system.[2] An alternative simple methanol extraction has also been reported with recoveries greater than 91%.[1]

  • Chromatographic Conditions:

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray Ionization (ESI) in negative mode is used for this compound.[5][6]

    • Detection: Multiple Reaction Monitoring (MRM) is employed for sensitive and selective quantification. The precursor-to-product ion transitions for this compound are typically m/z 353 → 175 and 353 → 113.[2]

LC-MS/MS Method for this compound in Urine (Dilute-and-Analyze)

This method is rapid and requires minimal sample preparation, making it suitable for high-throughput screening.

  • Sample Preparation:

    • This method employs a simple "dilute-and-analyze" approach.[7][8]

    • Urine samples are centrifuged and the supernatant is diluted with an internal standard solution (e.g., this compound-d17).[4]

  • Chromatographic Conditions:

    • System: UPLC system such as Waters ACQUITY UPLC I-Class.[8]

    • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm (2.1 × 50 mm).[8]

    • Mobile Phase: Gradient elution with a mobile phase containing an ammonium fluoride (B91410) buffer to enhance ion response.[8]

    • Injection Volume: 10 µL.[8]

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray in negative ionization mode.[8]

    • Capillary Voltage: 2.4 kV.[8]

    • Source Temperature: 150 °C.[8]

    • Detection: MRM mode.

Visualizations

The following diagrams illustrate the experimental workflow and a comparison of the analytical methods.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Hair/Urine/Plasma) Extraction Extraction / Dilution Sample->Extraction Cleanup Centrifugation / Filtration Extraction->Cleanup LC Liquid Chromatography Separation Cleanup->LC Inject MS Tandem Mass Spectrometry Detection LC->MS Quant Quantification MS->Quant Data Acquisition Report Reporting Quant->Report G LCMSMS LC-MS/MS High Sensitivity High Specificity Lower LOQ (pg/mg, ng/mL) Complex Instrumentation HPLCUV HPLC-UV Lower Sensitivity Higher LOQ (µg/mL) Simpler Instrumentation Susceptible to Matrix Interference Comparison Method Performance Comparison Comparison->LCMSMS Superior for Trace Analysis Comparison->HPLCUV Suitable for Higher Concentrations

References

A Comparative Guide to the Linearity and Range of Propofol Glucuronide Quantification Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the analytical performance, specifically the linearity and quantification range, of various assays for propofol (B549288) glucuronide. The data presented is compiled from published studies and is intended to assist researchers in selecting the most appropriate method for their specific analytical needs.

Quantitative Performance of Propofol Glucuronide Assays

The following table summarizes the linearity and quantification range of different analytical methods for the determination of this compound in various biological matrices. The majority of published methods utilize Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity.

Analytical MethodMatrixLower Limit of Quantification (LLOQ)Upper Limit of Quantification (ULOQ)Linearity (R²)Citation
LC-MS/MSHair5 pg/mg5000 pg/mg>0.99[1]
LC-MS/MSHair10 pg/mgNot SpecifiedNot Specified[2]
LC-MS/MSHair50 pg/10 mg hairNot SpecifiedNot Specified[3]
LC-MS/MSHair0.5 pg/mgNot Specified0.998[4]
LC-MS/MSHair5 pg/mgNot Specified0.9997[5]
LC-MS/MSUrine100 ng/mL10,000 ng/mLNot Specified[6][7]
LC-MS/MS (MRM)Urine2.01 ng/mLNot SpecifiedNot Specified[8]
LC-MS/MS (SIM)Urine1.17 ng/mLNot SpecifiedNot Specified[8]
LC-MS/MSSerum5 ng/mL2000 ng/mLNot Specified[9]
HPLC-FluorescenceBlood5 ng/mL2000 ng/mLNot Specified[10]
GC-MS (SIM)Plasma25 ng/mLNot Specified0.9989[11]

Experimental Methodologies

The following sections detail generalized experimental protocols for the quantification of this compound, primarily focusing on LC-MS/MS based methods which are the most prevalent in the literature.

Sample Preparation

A critical step in the analysis of this compound is the extraction of the analyte from the biological matrix. Common techniques include:

  • Solid-Phase Extraction (SPE): This is a widely used method for cleaning up and concentrating the analyte from complex matrices like blood, plasma, and urine.[11]

  • Liquid-Liquid Extraction (LLE): This technique is employed to separate the analyte from the sample matrix based on its differential solubility in two immiscible liquid phases.[8]

  • Protein Precipitation: For plasma or blood samples, proteins are often precipitated using organic solvents like methanol (B129727) or acetonitrile (B52724), followed by centrifugation to isolate the analyte in the supernatant.[10]

  • "Dilute-and-Analyze": For urine samples, a simple dilution with an internal standard solution may be sufficient before direct injection into the LC-MS/MS system.[6]

  • Methanol Extraction: For hair samples, incubation in methanol is a common method to extract this compound.[3][5]

Chromatographic Separation and Mass Spectrometric Detection
  • Liquid Chromatography (LC): Reverse-phase chromatography is typically used to separate this compound from other sample components. C18 columns are frequently employed with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile or methanol).[1][6]

  • Mass Spectrometry (MS): Tandem mass spectrometry (MS/MS) is the detection method of choice, offering high selectivity and sensitivity. The analysis is usually performed in negative electrospray ionization (ESI) mode.[3][6] Multiple Reaction Monitoring (MRM) is utilized for quantification, where specific precursor-to-product ion transitions for this compound and an internal standard are monitored.[8] For this compound, a common transition is m/z 353 → 175.[5]

Workflow and Pathway Diagrams

General Workflow for this compound Quantification

The following diagram illustrates a typical workflow for the quantification of this compound from a biological sample using LC-MS/MS.

This compound Quantification Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Biological Sample Biological Sample Extraction Extraction Biological Sample->Extraction Cleanup Cleanup Extraction->Cleanup Concentration Concentration Cleanup->Concentration LC Separation LC Separation Concentration->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Quantification Quantification MS/MS Detection->Quantification Report Report Quantification->Report

Caption: General workflow for this compound quantification.

Metabolic Pathway of Propofol

This diagram illustrates the primary metabolic pathway of propofol to its glucuronide conjugate.

Propofol Metabolism Propofol Propofol This compound This compound Propofol->this compound Glucuronidation UGT Enzyme UGT Enzyme UGT Enzyme->this compound

Caption: Metabolic pathway of propofol to this compound.

References

Propofol vs. Propofol Glucuronide: A Comparative Guide to Chemical and Metabolic Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical and metabolic stability of the intravenous anesthetic agent propofol (B549288) and its primary metabolite, propofol glucuronide. Understanding the relative stability of these two compounds is crucial for accurate pharmacokinetic and pharmacodynamic modeling, as well as for the development of new drug delivery systems and analytical methods. This document summarizes key experimental findings, presents quantitative data in a clear format, and details the methodologies used in the cited stability studies.

Executive Summary

Propofol, a short-acting hypnotic agent, undergoes rapid and extensive metabolism in the body, with the major metabolic pathway being conjugation to this compound.[1][2] Experimental evidence strongly indicates that this compound is a significantly more stable molecule than its parent drug, propofol. This increased stability is observed in both biological matrices and under forced degradation conditions. While propofol is susceptible to degradation under certain storage and environmental conditions, its glucuronidated form exhibits remarkable stability.

Comparative Stability Data

The following table summarizes the key findings from studies investigating the stability of propofol and this compound.

ParameterPropofolThis compoundKey Findings & References
Storage Stability in Whole Blood Unstable at -20°C. Stable at 5°C and -80°C for up to 4 months.Stable at ambient temperature, 5°C, -20°C, and -80°C for up to 4 months.A direct comparative study showed a significant decline in propofol concentration in whole blood stored at -20°C, while this compound remained stable under all tested temperatures.
Forced Degradation: Alkaline Conditions Susceptible to degradation.Data not available from direct forced degradation studies, but its persistence in biological fluids suggests high stability.Forced degradation studies on propofol show significant degradation under alkaline conditions (e.g., 2 M NaOH at 80°C for 60 minutes).[3]
Forced Degradation: Acidic and Oxidative Conditions Less degradation compared to alkaline conditions.Data not available from direct forced degradation studies.Propofol shows some degradation under acidic (e.g., 2 M HCl at 80°C for 60 minutes) and oxidative (e.g., H₂O₂) conditions, but to a lesser extent than in alkaline environments.[3]
Forced Degradation: Thermal and Photolytic Conditions Generally stable.Data not available from direct forced degradation studies.No significant degradation of propofol was observed under thermal (e.g., 80°C for 60 minutes) and photolytic (daylight exposure for 24 hours) stress conditions.[3]
Long-Term Stability in Biological Samples Detectable in plasma for up to 15 hours post-administration.[4][5]Detectable in urine for up to 28 days post-administration, indicating high in vivo stability.[4][5]The prolonged detection window of this compound in urine highlights its greater stability in biological systems compared to the parent drug.[4][5]

Metabolic Pathway

Propofol is primarily metabolized in the liver via glucuronidation, a phase II metabolic reaction, to form this compound. This process is catalyzed by UDP-glucuronosyltransferases (UGTs).[1] This metabolic conversion significantly increases the water solubility of the compound, facilitating its renal excretion.[1]

Propofol Metabolism Metabolic Pathway of Propofol Propofol Propofol Propofol_Glucuronide Propofol_Glucuronide Propofol->Propofol_Glucuronide Glucuronidation (UGTs) Excretion Excretion Propofol_Glucuronide->Excretion Renal Excretion

Propofol metabolism to this compound.

Experimental Protocols

This section details the methodologies employed in the key stability studies cited in this guide.

Comparative Stability of Propofol and this compound in Whole Blood

This study aimed to directly compare the stability of propofol and its glucuronide metabolite in whole blood under different storage conditions.

  • Sample Preparation: Spiked whole blood samples were prepared with known concentrations of propofol (2-3 mg/L) and this compound (4-6 mg/L). Authentic clinical samples were also used.

  • Storage Conditions: Samples were stored at ambient temperature (20-22°C), 5°C, -20°C, and -80°C for up to 4 months.

  • Analytical Method: A sensitive and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was used for the simultaneous determination of propofol and this compound.

    • Extraction: Proteins were precipitated from the blood samples.

    • Chromatography: Separation was achieved on a C18 column with a gradient mobile phase.

    • Detection: Mass spectrometry was used for quantification, with specific transitions monitored for each analyte and their internal standards.

  • Data Analysis: The concentrations of propofol and this compound were measured at various time points and compared to the initial concentrations to determine stability.

Forced Degradation Study of Propofol

This study was conducted to assess the intrinsic stability of propofol under various stress conditions as per ICH guidelines.[3]

  • Sample Preparation: A stock solution of propofol (1000 µg/mL) was prepared in acetonitrile (B52724). This stock solution was then used for the different stress conditions.

  • Stress Conditions:

    • Acidic Hydrolysis: 2 mL of the stock solution was mixed with 5 mL of 2 M HCl and heated at 80°C for 60 minutes. The solution was then neutralized with 2 M NaOH.

    • Alkaline Hydrolysis: 2 mL of the stock solution was mixed with 5 mL of 2 M NaOH and heated at 80°C for 60 minutes. The solution was then neutralized with 2 M HCl.

    • Oxidative Degradation: The drug solution was exposed to an oxidizing agent (e.g., hydrogen peroxide).

    • Thermal Degradation: 2 mL of the stock solution was mixed with 5 mL of water and heated at 80°C for 60 minutes.

    • Photolytic Degradation: 2 mL of the stock solution was mixed with 5 mL of the mobile phase and exposed to daylight for 24 hours.

  • Analytical Method: A stability-indicating high-performance liquid chromatography (HPLC) method was used.

    • Chromatographic System: A C18 column was used with a mobile phase of acetonitrile and water.

    • Detection: UV detection was performed at a specific wavelength.

  • Data Analysis: The chromatograms of the stressed samples were compared to that of an unstressed standard solution to identify and quantify any degradation products.

Conclusion

The available data conclusively demonstrates that this compound is a significantly more stable compound than propofol. This is evident from its remarkable stability in stored biological samples and its prolonged presence in urine following administration. While propofol is susceptible to degradation, particularly under alkaline conditions, its glucuronidated metabolite appears to be highly resistant to chemical and metabolic breakdown. This difference in stability has important implications for researchers and drug development professionals in areas such as forensic toxicology, clinical monitoring, and the design of novel propofol formulations. Further forced degradation studies specifically on this compound would be beneficial to fully characterize its intrinsic stability profile.

References

Evaluating Solid Phase Extraction Cartridges for Propofol Glucuronide Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of propofol (B549288) glucuronide, the major metabolite of the anesthetic propofol, is crucial for pharmacokinetic and toxicological studies. Solid phase extraction (SPE) is a vital sample preparation step, and the choice of SPE cartridge significantly impacts recovery, purity, and sensitivity. This guide provides a comparative overview of different SPE cartridges for the extraction of propofol glucuronide, supported by experimental data from various studies.

Performance Comparison of SPE Cartridges

The selection of an appropriate SPE cartridge chemistry is critical for developing a robust and reliable method for this compound quantification. The most commonly employed strategies involve polymeric and mixed-mode ion-exchange cartridges. Below is a summary of performance data compiled from various studies.

Cartridge TypeSorbent ChemistryMatrixRecovery (%)Matrix Effect (%)LLOQReference
Mixed-Mode Anion Exchange Polymeric with strong anion exchange functionalityHair91.7 - 98.787.5 - 90.30.5 pg/mg[1]
Oasis MAX Mixed-mode, reversed-phase and strong anion-exchangePlasma>90 (for propofol and metabolites)Not explicitly stated for PG20 ng/mL[2]
Oasis MCX Mixed-mode, reversed-phase and strong cation-exchangePlasma96.6 - 99.4 (for propofol)95.3 - 101.4 (for propofol)25 ng/mL (for propofol)[3]
Strata-X Polymeric reversed-phaseSerum>8593.0 (for this compound)5 ng/mL[4]

Note: Performance data can vary based on the specific experimental conditions, including the biological matrix, sample volume, and analytical instrumentation. LLOQ values are highly dependent on the sensitivity of the LC-MS/MS system used.

Experimental Workflows and Protocols

A generalized experimental workflow for the solid phase extraction of this compound is illustrated below. This process involves conditioning the SPE cartridge, loading the pre-treated sample, washing away interfering substances, and finally eluting the analyte of interest.

SPE_Workflow cluster_sample_prep Sample Pre-treatment cluster_spe Solid Phase Extraction cluster_analysis Analysis Sample Biological Sample (e.g., Plasma, Hair Digest) Pretreat Addition of Internal Standard & pH Adjustment/Dilution Sample->Pretreat Load 3. Sample Loading Pretreat->Load Condition 1. Conditioning (e.g., Methanol (B129727), Water) Equilibrate 2. Equilibration (e.g., Aqueous Buffer) Condition->Equilibrate Equilibrate->Load Wash 4. Washing (e.g., Water, Weak Organic Solvent) Load->Wash Elute 5. Elution (e.g., Acidified Organic Solvent) Wash->Elute Evaporate Evaporation & Reconstitution Elute->Evaporate Analysis LC-MS/MS Analysis Evaporate->Analysis

General workflow for this compound SPE.

Detailed Experimental Protocols

Below are detailed protocols for different SPE cartridges as described in the cited literature.

Mixed-Mode Anion Exchange SPE for this compound from Hair[1]
  • Sample Pre-treatment: Hair samples are digested in sodium hydroxide (B78521) solution.

  • SPE Cartridge: Mixed-mode anion exchange cartridge.

  • Conditioning: Not explicitly stated, but typically involves methanol followed by water.

  • Sample Loading: The digested hair sample is loaded onto the cartridge.

  • Washing:

    • Water

    • Ethyl acetate

  • Elution: 2% formic acid in ethyl acetate.

  • Analysis: The eluate is analyzed by LC-MS/MS.

Oasis MAX SPE for Propofol and its Glucuronide Metabolites from Plasma[2]
  • Sample Pre-treatment: Plasma samples are used directly.

  • SPE Cartridge: Oasis MAX (Mixed-mode, reversed-phase and strong anion-exchange).

  • Procedure: A single solid phase extraction procedure is used to extract propofol and its glucuronide metabolites. Specific details on the conditioning, washing, and elution steps were not fully detailed in the abstract but resulted in high recovery.

  • Analysis: The extracts are analyzed by LC-MS/MS.

Oasis MCX SPE for Propofol from Plasma[3]

While this protocol is for propofol, the principles can be adapted for its glucuronide metabolite, likely with modifications to the wash and elution steps to account for the increased polarity and acidic nature of the glucuronide.

  • Sample Pre-treatment: Plasma samples are centrifuged.

  • SPE Cartridge: Oasis MCX (Mixed-mode, reversed-phase and strong cation-exchange).

  • Conditioning:

    • 2 mL Methanol

    • 2 mL Distilled water

  • Sample Loading: The pre-treated plasma sample is loaded onto the cartridge.

  • Washing:

    • 2 mL Distilled water

    • 2 mL Cyclohexane

  • Drying: The cartridge is dried under reduced pressure for 5 minutes.

  • Elution: 2 mL Methanol.

  • Analysis: The eluate is filtered and injected into the GC-MS.

Automated Strata-X SPE for Propofol and this compound from Serum[4]
  • Sample Pre-treatment: Automated on-line SPE cleanup of serum samples.

  • SPE Cartridge: Strata-X (Polymeric reversed-phase).

  • Procedure: The method utilizes a GERSTEL Multi-Purpose Sampler for automated sample cleanup and direct injection into the LC-MS/MS system.

  • Analysis: LC-MS/MS with a DuoSpray™ Ion Source. The analysis involves switching between electrospray ionization for the glucuronide and sulfate (B86663) metabolites and a heated nebulizer for propofol.

Discussion and Recommendations

The choice of SPE cartridge for this compound analysis depends on the sample matrix, the desired level of automation, and the specific performance requirements of the assay.

  • For high selectivity and recovery from complex matrices like hair, mixed-mode anion exchange cartridges are highly effective. The ion-exchange mechanism provides a strong retention for the acidic glucuronide moiety, allowing for rigorous washing steps to remove interferences, resulting in very low matrix effects and excellent recoveries.[1]

  • Polymeric reversed-phase cartridges, such as Strata-X and Oasis HLB, offer a more universal approach. These sorbents are stable across a wide pH range and are not prone to drying out, which can simplify method development.[4][5] They can provide good recoveries for both the parent drug and its metabolites.

  • Mixed-mode cartridges combining reversed-phase and ion-exchange properties (e.g., Oasis MAX and MCX) offer the advantage of dual retention mechanisms. This can lead to cleaner extracts compared to purely reversed-phase sorbents.[2][3][6] For this compound, an anion-exchange component (like in Oasis MAX) is theoretically more suitable due to the negatively charged carboxylic acid group of the glucuronide at appropriate pH.

When developing a method, it is recommended to screen several SPE chemistries to determine the optimal balance of recovery, matrix effect, and cleanliness for the specific application and analytical instrumentation. The data presented in this guide can serve as a starting point for this evaluation.

References

A Comparative Guide to the Purity Assessment of Propofol Glucuronide Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy of analytical measurements is paramount. The quality of the reference standard is a critical component that directly impacts this accuracy. This guide provides a comparative overview of the purity assessment of Propofol (B549288) Glucuronide reference standards, detailing the analytical methodologies and presenting a framework for evaluating and comparing products from different suppliers.

Propofol Glucuronide, the main metabolite of the anesthetic agent propofol, is a crucial reference material for various applications, including pharmacokinetic studies, drug metabolism research, and forensic analysis. Ensuring the high purity of the this compound reference standard is essential for obtaining reliable and reproducible experimental results.

Comparison of Commercially Available this compound Reference Standards

The selection of a suitable reference standard requires careful consideration of its certified purity and the analytical methods used for its determination. The following table summarizes offerings from prominent suppliers. It is important to note that while some suppliers explicitly state the purity and method on their product pages, for others, this information is typically found on the Certificate of Analysis (CoA) provided upon purchase.

SupplierProduct NameStated PurityAnalytical Method for PurityFormat
Sigma-Aldrich (Cerilliant®) Propofol β-D-glucuronide sodium saltTypically provided on CoACertified Reference Material (CRM); likely involves a combination of methods such as qNMR, HPLC, and LC-MS/MSSolution
LGC Standards Propofol beta-D-glucuronide>95%HPLC[1]Neat
Synfine Research This compound (lithium salt)99.5% (as stated in a research article)[2]Not explicitly stated, but likely HPLC or LC-MSNeat
Toronto Research Chemicals (TRC) Propofol β-D-GlucuronideTypically provided on CoALikely HPLC or LC-MSNeat
Pharmaffiliates Propofol β-D-GlucuronideProvided on CoANot explicitly stated, but offers a range of propofol impurities for assessment[3][4]Neat

Note: The purity values and analytical methods are subject to change by the manufacturer and are best confirmed by consulting the lot-specific Certificate of Analysis.

Key Analytical Techniques for Purity Assessment

The purity of a this compound reference standard is typically established using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) coupled with a universal detector like an Evaporative Light Scattering Detector (ELSD) or a more specific UV detector is a cornerstone for purity assessment. For the identification and quantification of trace impurities, the high sensitivity and specificity of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are invaluable. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is also a primary method for the certification of reference materials as it allows for the determination of purity without the need for a separate standard of the analyte.

Experimental Protocols

Below are representative protocols for the analysis of this compound reference standard purity. These are generalized methods and may require optimization based on the specific instrumentation and the impurity profile of the sample.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is suitable for quantifying the main component and known impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is commonly used.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: A typical flow rate is between 0.8 and 1.2 mL/min.

  • Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 270 nm).

  • Sample Preparation:

    • Accurately weigh a small amount of the this compound reference standard.

    • Dissolve the standard in a suitable solvent (e.g., methanol (B129727) or a mixture of water and methanol) to a known concentration (e.g., 1 mg/mL).

    • Further dilute the stock solution to a working concentration suitable for injection (e.g., 100 µg/mL).

  • Analysis:

    • Inject a defined volume of the sample solution onto the HPLC system.

    • Record the chromatogram.

    • The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Impurity Profiling by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is ideal for the detection and identification of trace-level impurities.

  • Instrumentation: An LC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or a high-resolution mass spectrometer).

  • Chromatography: The same chromatographic conditions as the HPLC method can often be adapted.

  • Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for this compound.

  • Mass Spectrometry:

    • Full Scan: To obtain a mass spectrum of all ions present in the sample.

    • Selected Ion Monitoring (SIM): To target specific known impurities.

    • Multiple Reaction Monitoring (MRM): For highly sensitive and selective quantification of known impurities. The precursor-to-product ion transition for this compound is m/z 353 → 175, 113.[5]

  • Sample Preparation: The same sample preparation procedure as for the HPLC analysis can be used.

  • Analysis:

    • Inject the sample and acquire data in both full scan and, if necessary, MRM modes.

    • Identify potential impurities based on their mass-to-charge ratio and fragmentation patterns.

    • Quantify impurities using appropriate reference standards if available, or estimate their concentration based on their peak area relative to the main component.

Visualization of the Purity Assessment Workflow

The following diagram illustrates the logical workflow for a comprehensive purity assessment of a this compound reference standard.

Purity_Assessment_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis & Reporting start Reference Standard Lot weigh Accurate Weighing start->weigh dissolve Dissolution in a Suitable Solvent weigh->dissolve dilute Serial Dilution to Working Concentrations dissolve->dilute qnmr qNMR (Absolute Purity Determination) dissolve->qnmr hplc HPLC-UV/ELSD (Purity Assay, Known Impurities) dilute->hplc lcms LC-MS/MS (Impurity Identification & Profiling) dilute->lcms purity_calc Purity Calculation (Area % or against a certified standard) hplc->purity_calc impurity_id Impurity Identification & Quantification lcms->impurity_id qnmr->purity_calc report Generation of Certificate of Analysis (CoA) purity_calc->report impurity_id->report

References

Unveiling Propofol Use: A Comparative Guide to Method Validation for Propofol Glucuronide in Alternative Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of validated analytical methods for the quantification of Propofol (B549288) Glucuronide, a key metabolite of the anesthetic agent Propofol, in alternative biological matrices. This document provides a detailed overview of experimental protocols and performance data, focusing primarily on hair analysis, with urine presented as a comparative benchmark. The information aims to support the selection of appropriate methodologies for clinical and forensic investigations of Propofol use and misuse.

The analysis of Propofol Glucuronide offers a longer detection window compared to the parent drug, making it a crucial marker for monitoring both therapeutic use and potential abuse. While blood and urine are traditional matrices for drug testing, alternative matrices like hair are gaining prominence due to their non-invasive collection and ability to provide a historical record of drug exposure. This guide synthesizes data from published, validated methods to facilitate an informed choice of analytical strategy.

Comparative Analysis of Validated Methods

The following table summarizes the quantitative performance of validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the determination of this compound in hair and urine.

ParameterHairUrine
Limit of Detection (LOD) 2 - 20 pg/mg[1][2]Not explicitly stated for this compound, but method detects metabolites for up to 30 days.
Lower Limit of Quantification (LLOQ) 5 - 50 pg/mg[1][2][3][4]100 ng/mL (for a panel of propofol metabolites including the glucuronide)[5][6]
Linearity Range 5 - 5000 pg/mg[3][4]100 - 10,000 ng/mL[5][6]
Accuracy (%RE) -4.24 to 4.4%[3][4]-4.2% (average percent bias)[5][6]
Precision (%CV) 1.26 to 4.50%[3][4]6.5% (average coefficient of variation)[5][6]
Recovery >91%[3][4]Not explicitly stated, but uses a "dilute-and-analyze" approach.

Experimental Protocols: A Closer Look

Hair Analysis

Validated methods for the determination of this compound in hair samples consistently employ Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for its high sensitivity and selectivity.[1][3][4][7]

Sample Preparation: A common procedure involves washing the hair samples with solvents like methanol (B129727) and distilled water to remove external contamination.[2] The hair is then typically pulverized or cut into small segments. Extraction of this compound is most frequently achieved by incubation in methanol.[1][2][3][4] The resulting extract is then filtered before being injected into the LC-MS/MS system.[1][2] One method also describes a derivatization step to improve the detection of the parent Propofol compound when analyzed simultaneously.[7]

Chromatography: Reversed-phase chromatography is the standard, with C8 or C18 columns being commonly used.[3][4] The mobile phase typically consists of a gradient mixture of an aqueous solution (e.g., containing ammonium (B1175870) formate) and an organic solvent like acetonitrile.[3][4]

Mass Spectrometry: Detection is performed using a tandem mass spectrometer operating in negative electrospray ionization (ESI) mode.[1] Multiple Reaction Monitoring (MRM) is utilized for quantification, monitoring specific precursor-to-product ion transitions for this compound and an internal standard (e.g., this compound-d17).[2]

Urine Analysis

For urine samples, a "dilute-and-analyze" approach using LC-MS/MS has been validated for the simultaneous quantification of this compound and other metabolites.[5][6]

Sample Preparation: This simplified method involves diluting the urine sample with an internal standard solution before direct injection into the LC-MS/MS system.[5] This high-throughput approach minimizes sample handling and potential for analytical error.

Chromatography and Mass Spectrometry: Similar to hair analysis, reversed-phase LC with a C18 column and tandem mass spectrometry with negative ESI are employed.[5] The method has been shown to provide a long detection window, with this compound being detectable for up to 30 days post-administration.[5]

Status of Other Alternative Matrices: Oral Fluid and Sweat

Experimental Workflow and Signaling Pathway Visualization

To visually represent the analytical process, the following diagrams illustrate a typical experimental workflow for this compound analysis and the metabolic pathway of Propofol.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis SampleCollection Sample Collection (Hair, Urine) Washing Washing (Hair) SampleCollection->Washing Hair Extraction Extraction SampleCollection->Extraction Urine Washing->Extraction Filtration Filtration / Dilution Extraction->Filtration LC_Separation LC Separation Filtration->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

A generalized experimental workflow for the analysis of this compound.

propofol_metabolism Propofol Propofol Propofol_Glucuronide This compound (Major Metabolite) Propofol->Propofol_Glucuronide Glucuronidation Quinol_Metabolites Quinol Metabolites Propofol->Quinol_Metabolites Oxidation Quinol_Glucuronides Quinol Glucuronides Quinol_Metabolites->Quinol_Glucuronides Glucuronidation

Simplified metabolic pathway of Propofol.

References

Assessing the Impact of Deuterated Internal Standards on Accuracy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioanalysis, particularly within drug development and clinical research, achieving precise and accurate quantification of analytes in complex biological matrices is of utmost importance. The use of internal standards (IS) in liquid chromatography-mass spectrometry (LC-MS/MS) assays is a fundamental practice for ensuring data reliability. Among the various types of internal standards, deuterated internal standards, a form of stable isotope-labeled internal standards (SIL-IS), are often considered the gold standard. This guide provides an objective comparison of deuterated internal standards with other alternatives, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions.

Stable isotope-labeled internal standards are designed to mimic the analyte of interest throughout the analytical process, from sample preparation to detection, thereby correcting for variability.[1] While both deuterated (²H) and carbon-13 (¹³C) labeled standards are common, their physicochemical properties can lead to different analytical outcomes.[1]

Core Principles of Deuterated Internal Standards

A deuterated internal standard is a version of the analyte where one or more hydrogen atoms are replaced by deuterium (B1214612) (²H or D). This modification results in a compound that is chemically almost identical to the analyte, sharing similar properties like polarity, solubility, and ionization efficiency.[2] The key difference is its increased mass, which allows it to be distinguished by a mass spectrometer.[2] The underlying principle is that the deuterated standard will behave identically to the analyte during sample extraction, chromatographic separation, and ionization, thus effectively normalizing variations that could compromise data quality.[2]

The use of deuterated internal standards is particularly critical when analyzing complex biological matrices such as plasma, blood, and urine, where endogenous components can interfere with the ionization of the target analyte.[3][4] By co-eluting with the analyte, the deuterated standard experiences the same matrix environment at the same time, leading to more accurate and precise quantification.[3]

Performance Comparison: Deuterated vs. Other Internal Standards

The ideal internal standard should be chemically and physically identical to the analyte, differing only in mass.[2] This ensures it experiences the same extraction recovery, ionization efficiency, and chromatographic retention.[2][3] While deuterated standards aim for this ideal, they have distinct advantages and disadvantages compared to other standards like ¹³C-labeled internal standards and non-deuterated structural analogs.

Quantitative Data Summary

The superiority of stable isotope-labeled internal standards, including deuterated standards, is consistently demonstrated in experimental data, showing enhanced accuracy and precision.[5] The following tables summarize the impact of internal standard selection on key bioanalytical validation parameters.

Table 1: Comparison of Assay Performance with Different Internal Standards [5]

Internal Standard TypeAnalyteMatrixAccuracy (% Bias)Precision (% CV)
Deuterated IS Compound XPlasma-2.5 to +3.8< 5%
Structural Analog IS Compound XPlasma-15.2 to +18.5< 15%
No IS Compound XPlasma-35.0 to +45.0> 20%

This data illustrates the superior accuracy and precision achieved with a deuterated internal standard compared to a non-deuterated analog or no internal standard.

Table 2: Performance Differences Between Deuterated and ¹³C-Labeled Internal Standards [1]

Performance ParameterDeuterated (²H) Internal Standard¹³C-Labeled Internal Standard
Chromatographic Co-elution Potential for slight retention time shift (isotope effect), eluting earlier in reversed-phase chromatography.[2][3]Perfect co-elution with the unlabeled analyte.[1][3]
Matrix Effects Generally good compensation, but chromatographic shift can lead to differential matrix effects.[3]More effective compensation due to perfect co-elution.[3]
Isotopic Stability Susceptible to back-exchange of deuterium with hydrogen from solvents or matrix, especially for labels on heteroatoms.[1]Not susceptible to isotopic exchange.[1]
Precision (%CV) Good, but can be affected by chromatographic shifts and isotopic instability.Excellent, often providing better precision in complex methods.[1]

Key Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of bioanalytical assays using deuterated internal standards.

Protocol 1: Assessment of Chromatographic Co-elution

Objective: To evaluate the retention time difference between the analyte and the deuterated internal standard.

Methodology:

  • Sample Preparation: Prepare three sets of solutions:

    • Set A (Neat Solution): Analyte and internal standard in a clean solvent.

    • Set B: Analyte only in the solvent.

    • Set C: Deuterated internal standard only in the solvent.

  • LC-MS/MS Analysis: Inject the individual and mixed solutions into the LC-MS/MS system.

  • Data Analysis: Overlay the chromatograms of the analyte and the internal standard from the mixed solution. Measure the retention times for both peaks. A significant difference in retention times for the deuterated standard compared to the analyte indicates a chromatographic isotope effect. The ¹³C-labeled standard should have a retention time identical to the analyte.[1]

Protocol 2: Evaluation of Deuterium Label Stability

Objective: To assess the stability of the deuterium labels on the internal standard under the actual experimental conditions of the assay.[6][7]

Methodology:

  • Sample Preparation: Spike the deuterated internal standard into a blank biological matrix (e.g., plasma, urine).

  • Incubation: Incubate the sample under various conditions that mimic the bioanalytical workflow (e.g., different pH values, temperatures, and incubation times).

  • Extraction: Perform the sample extraction procedure.

  • LC-MS/MS Analysis: Analyze the extracted sample using LC-MS/MS.

  • Data Analysis: Monitor for any loss of deuterium by looking for the appearance of a signal corresponding to the unlabeled analyte or partially deuterated species.

Mandatory Visualizations

Experimental and Logical Workflows

Bioanalytical_Workflow Bioanalytical Workflow Using a Deuterated Internal Standard cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Add_IS Add Deuterated IS Sample->Add_IS Extraction Extraction (e.g., SPE, LLE) Add_IS->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Integration Peak Integration (Analyte & IS) MS_Detection->Peak_Integration Ratio_Calculation Calculate Analyte/IS Ratio Peak_Integration->Ratio_Calculation Quantification Quantification Ratio_Calculation->Quantification

Bioanalytical workflow with a deuterated internal standard.

Decision-making flowchart for internal standard selection.

Challenges and Considerations with Deuterated Internal Standards

While highly effective, deuterated internal standards are not without potential issues that require careful consideration during method development and validation.

  • Chromatographic Shift (Isotope Effect): Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[3][8] This is due to the carbon-deuterium (C-D) bond being slightly shorter and stronger than a carbon-hydrogen (C-H) bond.[3] This shift can lead to differential matrix effects if the analyte and IS experience different levels of ion suppression or enhancement at their respective retention times.[3][8]

  • Isotopic Exchange (Back-Exchange): Deuterium atoms can sometimes be exchanged for hydrogen atoms from the solvent or matrix.[1][8] This is more likely to occur if the deuterium labels are on heteroatoms (like oxygen or nitrogen) or on carbons adjacent to carbonyl groups.[8] This exchange can lead to an underestimation of the internal standard concentration and a corresponding overestimation of the analyte concentration.[8]

  • Isotopic Purity and Cross-Signal Contribution: The deuterated standard may contain a small amount of the unlabeled analyte as an impurity.[6][8] This can artificially inflate the analyte's signal, particularly at the lower limit of quantification (LLOQ).[6]

Conclusion

The use of deuterated internal standards is a powerful strategy for enhancing the accuracy and precision of quantitative bioanalytical methods.[2] They are strongly advocated by regulatory bodies and are scientifically proven to improve data quality by compensating for variability during the analytical process.[5] However, researchers must be aware of their potential limitations, such as chromatographic shifts and isotopic instability.[3] Thorough method validation is essential to ensure these factors do not compromise the reliability of the results.[3] When the highest level of accuracy is required, ¹³C-labeled internal standards may offer a superior alternative due to their perfect co-elution and isotopic stability.[1] By understanding the principles and potential pitfalls of different internal standards, researchers can select the most appropriate option for their specific analytical needs, ensuring robust and reliable data for critical decision-making in drug development and scientific research.

References

Propofol Glucuronide: A Comparative Analysis Across Diverse Populations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of propofol (B549288) glucuronide, the primary inactive metabolite of the anesthetic agent propofol, across various global populations. Understanding the metabolic disposition of propofol is paramount for optimizing drug efficacy and ensuring patient safety. This document synthesizes key findings on the pharmacokinetics of propofol glucuronidation, with a particular focus on genetic and ethnic variations. Experimental data are presented to highlight these differences, supported by detailed methodologies of the cited studies.

Comparative Pharmacokinetics of Propofol and its Glucuronidation

The metabolism of propofol is highly variable among individuals, which can be attributed to genetic polymorphisms in the enzymes responsible for its biotransformation.[1][2] The primary pathway for propofol elimination is through glucuronidation to form propofol glucuronide, a reaction catalyzed mainly by the enzyme UDP-glucuronosyltransferase 1A9 (UGT1A9).[1][2][3][4] A secondary pathway involves hydroxylation by cytochrome P450 enzymes (primarily CYP2B6 and CYP2C9) to 2,6-diisopropyl-1,4-quinol, which is then further metabolized.[2][3][4][5] Approximately 70% of a propofol dose is metabolized via the UGT1A9 pathway.[2][4][6]

Interindividual and interethnic differences in the activity of these enzymes can significantly impact propofol clearance, dose requirements, and recovery times.[6][7][8]

Quantitative Data Summary

The following table summarizes key findings from studies investigating the impact of ethnicity and genetic polymorphisms on propofol pharmacokinetics and metabolism. Direct comparative data for this compound across multiple distinct populations are limited in the literature; therefore, data on propofol consumption and recovery, which are influenced by the rate of glucuronidation, are presented.

Population/GenotypeKey Pharmacokinetic/Pharmacodynamic FindingStudy Reference
Ethnic Groups
Caucasians (Italy)Mean Recovery Time (BIS return to baseline): 11 ± 4.2 min; Mean Time to Eye Opening: 11.63 ± 4.2 min[7]
ChineseMean Recovery Time (BIS return to baseline): 12.5 ± 5.1 min; Mean Time to Eye Opening: 13.23 ± 4.9 min[7]
MalaysMean Recovery Time (BIS return to baseline): 15.9 ± 6.3 min; Mean Time to Eye Opening: 16.97 ± 5.2 min[7]
IndiansMean Recovery Time (BIS return to baseline): 22.1 ± 8.1 min; Mean Time to Eye Opening: 22.3 ± 6.6 min; Significantly lower propofol consumption compared to Caucasians, Chinese, and Malays.[7]
Kenyan AfricansSlower recovery from anesthesia compared to Caucasians. Mean time for BIS to return to baseline: 18 ± 7 min.[8]
BraziliansHighly variable recovery time. Mean time for BIS to return to baseline: 14.9 ± 9.9 min.[8]
UGT1A9 Genotypes
UGT1A9 -440C>T (rs2741045) CC homozygotesMay have higher propofol clearance and faster emergence from anesthesia.[6] In a study on Chinese women undergoing induced abortions, patients with the CC genotype had shorter recovery times and required lower propofol doses compared to those with CT and TT genotypes.[9][6][9]
UGT1A9 98T>C (rs72551330) CT heterozygotesMay have lower propofol clearance, lower dose requirements, and longer emergence times.[6][6]
UGT1A9 -275 and -2152 SNPsAssociated with significantly higher glucuronidating activities in human liver microsomes, suggesting an extensive glucuronidator phenotype.[10][10]
UGT1A9 C allele carriers (Pediatric)Received significantly lower overall and initial doses of propofol.[5][11][5][11]

Experimental Protocols

The methodologies employed in the key cited studies are detailed below to provide context for the presented data.

Study on Ethnic Differences in Propofol Consumption and Recovery[7]
  • Study Design: A comparative study of four ethnic groups: Caucasians in Italy, and Chinese, Malays, and Indians in Malaysia.

  • Participants: Patients undergoing total intravenous anesthesia (TIVA) with propofol and fentanyl.

  • Anesthesia Protocol: Anesthesia depth was maintained at a constant level across all participants using the Bispectral Index (BIS).

  • Data Collection: Propofol consumption was recorded. Recovery was assessed by monitoring the time for the BIS value to return to baseline, response to verbal stimuli, and time to eye-opening after discontinuation of propofol.

  • Statistical Analysis: Comparison of propofol consumption and recovery characteristics among the four ethnic groups.

Investigation of UGT1A9 Gene Polymorphisms in a Chinese Population[9]
  • Study Design: A study to investigate the influence of UGT1A9 gene polymorphisms on the efficacy of propofol.

  • Participants: 156 women undergoing painless induced abortion with propofol anesthesia.

  • Genotyping: Polymerase chain reaction-restriction fragment length polymorphism (PCR-RFLP) was used to detect polymorphisms at the –440C/T, –1818C/T, and –1887T/G loci of the UGT1A9 gene.

  • Data Collection: The time to disappearance and recovery of the eyelash reflex, the dosage of propofol, and the Visual Analog Scale (VAS) score were recorded. Postoperative adverse reactions such as nausea, vomiting, and respiratory depression were also noted.

  • Statistical Analysis: Comparison of the collected parameters among patients with different UGT1A9 genotypes.

Pharmacokinetic Study in a Pediatric Population[5][11]
  • Study Design: A prospective study to evaluate the effect of UGT1A9, CYP2B6, and CYP2C9 gene polymorphisms on propofol pharmacokinetics.

  • Participants: 94 children, aged 1 to 17 years, undergoing TIVA with propofol.

  • Genotyping: Venous blood was sampled before propofol administration to determine genetic variations using PCR-RFLP.

  • Pharmacokinetic Sampling: Blood samples were taken at multiple time points: 10 minutes after induction, immediately before discontinuation of the infusion, and 10 and 20 minutes after discontinuation.

  • Analytical Method: Plasma propofol concentrations were determined using High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: The influence of different genotypes on propofol dose and plasma concentrations was analyzed.

Visualizing Metabolic and Experimental Pathways

To further elucidate the processes involved in propofol metabolism and its investigation, the following diagrams are provided.

Propofol_Metabolism Propofol Propofol Propofol_Glucuronide This compound (Inactive) Propofol->Propofol_Glucuronide ~70% Hydroxylated_Metabolites 2,6-diisopropyl-1,4-quinol Propofol->Hydroxylated_Metabolites ~29% Further_Metabolites Sulfate and Glucuronide Conjugates Hydroxylated_Metabolites->Further_Metabolites UGT1A9 UGT1A9 UGT1A9->Propofol_Glucuronide CYP2B6_2C9 CYP2B6, CYP2C9 CYP2B6_2C9->Hydroxylated_Metabolites PhaseII_Enzymes Phase II Enzymes PhaseII_Enzymes->Further_Metabolites

Caption: Metabolic pathway of propofol highlighting the major glucuronidation route.

Pharmacokinetic_Study_Workflow cluster_patient_recruitment Patient Recruitment cluster_study_procedure Study Procedure cluster_analysis Analysis Informed_Consent Informed Consent Inclusion_Exclusion Inclusion/Exclusion Criteria Informed_Consent->Inclusion_Exclusion Demographics Demographic Data Collection Inclusion_Exclusion->Demographics Genotyping Blood Sample for Genotyping Demographics->Genotyping Propofol_Admin Propofol Administration (TIVA) Genotyping->Propofol_Admin PK_Sampling Pharmacokinetic Blood Sampling (multiple time points) Propofol_Admin->PK_Sampling Sample_Processing Plasma Separation and Storage PK_Sampling->Sample_Processing HPLC_Analysis HPLC Analysis for Propofol Concentration Sample_Processing->HPLC_Analysis Data_Analysis Pharmacokinetic Modeling and Statistical Analysis HPLC_Analysis->Data_Analysis

Caption: General experimental workflow for a propofol pharmacokinetic study.

Conclusion

The metabolism of propofol, particularly its glucuronidation, exhibits significant variability across different populations, largely driven by genetic polymorphisms in the UGT1A9 enzyme. This comparative analysis underscores the importance of considering ethnicity and genotype in clinical practice and drug development to optimize propofol therapy. While direct pharmacokinetic data for this compound remain sparse across diverse ethnic groups, the observed differences in propofol consumption and recovery times strongly suggest underlying variations in its metabolic clearance. Further research focusing specifically on the pharmacokinetics of this compound in various populations is warranted to enable more precise, personalized anesthetic care.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Propofol and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of pharmaceutical compounds is a critical component of laboratory management. This guide provides essential, step-by-step procedures for the proper disposal of propofol (B549288) and, by extension, its metabolite propofol glucuronide, emphasizing safety, environmental responsibility, and regulatory awareness.

While specific disposal guidelines for this compound are not explicitly detailed in available safety and regulatory literature, the principles governing the disposal of its parent compound, propofol, offer a robust framework. Propofol is not currently classified as a controlled substance by the Drug Enforcement Administration (DEA); however, due to its high potential for diversion and its ecotoxicity, it requires meticulous handling and disposal.[1][2][3]

Environmental and Safety Concerns

Propofol is recognized as an environmental hazard due to its poor biodegradability, potential for bioaccumulation, and toxicity to aquatic organisms.[4] Improper disposal, such as flushing down the drain, can lead to contamination of water systems.[3][5] Furthermore, the diversion of propofol for illicit use is a significant concern, necessitating secure disposal methods.[3][4]

Recommended Disposal Procedures

Given the lack of specific directives for this compound, a conservative approach that aligns with the disposal protocols for propofol is recommended. The primary goal is to render the compound non-retrievable and to prevent its release into the environment.

Step 1: Segregation and Labeling

  • All waste containing propofol or this compound, including unused solutions, contaminated labware (e.g., vials, syringes, tubing), and experimental residues, should be segregated from general laboratory waste.

  • Waste containers must be clearly labeled as "Pharmaceutical Waste for Incineration" or with the specific chemical name to ensure proper handling by waste management personnel.

Step 2: Selection of Disposal Method

The two primary recommended methods for the disposal of liquid propofol waste are incineration and chemical deactivation .

  • Incineration: This is the preferred method for the complete destruction of propofol.[1] Waste should be collected by a licensed hazardous waste management vendor for transport to an approved incineration facility.

  • Chemical Deactivation: For laboratories that generate smaller quantities of liquid propofol waste, chemical deactivation systems can be an effective on-site solution. These systems typically use activated carbon or other proprietary reagents to adsorb and neutralize the active pharmaceutical ingredient.[4][6][7][8]

Step 3: On-Site Chemical Deactivation Protocol

For laboratories opting for chemical deactivation:

  • Select a suitable deactivation product: Several commercially available products, such as Rx Destroyer™ or activated carbon pouches, are designed for pharmaceutical waste.[2][9]

  • Follow manufacturer's instructions: Carefully add the liquid propofol or this compound waste to the deactivation container. Do not overfill.

  • Ensure complete deactivation: Agitate the container as instructed to ensure thorough mixing and complete neutralization of the pharmaceutical.

  • Dispose of the solidified container: Once the contents have solidified and are rendered non-retrievable, the container can typically be disposed of in the non-hazardous waste stream. However, always confirm this with your institution's environmental health and safety (EHS) department and your waste management vendor.[2][9]

Step 4: Disposal of Empty Containers and Contaminated Sharps

  • Empty propofol vials and syringes that are not visibly contaminated with liquid residue may be disposed of in a designated sharps container.[9]

  • If residual amounts of the drug are present, they should be emptied into a chemical deactivation system or a designated pharmaceutical waste container for incineration before the vial or syringe is discarded.

Quantitative Data on Disposal Methods

Disposal MethodDescriptionEfficacyBest For
Incineration High-temperature thermal destruction of waste.Complete destruction of the active pharmaceutical ingredient.Large quantities of pharmaceutical waste; considered the gold standard.
Chemical Deactivation Use of chemical agents (e.g., activated carbon) to neutralize the pharmaceutical.Renders the drug non-retrievable.On-site management of smaller quantities of liquid pharmaceutical waste.

Experimental Protocols

While specific experimental protocols for the disposal of this compound were not identified, a study on reducing propofol diversion in a healthcare setting provides a relevant procedural framework for implementing a new disposal practice:

Pilot Project for Propofol Disposal Process: [4][6]

  • Objective: To reduce the risk of drug diversion and diminish the environmental impact of medication discarded down the sink.

  • Intervention: Activated carbon pouches and bottle cap removal tools were placed at each workstation for ease of use.

  • Data Collection: Audits of unsecured waste bins and staff surveys regarding disposal practices were conducted before and after the intervention.

  • Results: The percentage of full propofol bottles found in waste bins decreased from 44.1% before the intervention to 0% after the intervention, demonstrating the success of the new disposal process.

This protocol highlights the importance of accessibility and ease of use in ensuring compliance with proper disposal procedures.

Logical Workflow for Propofol and this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of propofol and its metabolites in a laboratory setting.

start Propofol / this compound Waste Generated liquid_waste Liquid Waste (Unused solution, residues) start->liquid_waste solid_waste Solid Waste (Contaminated labware, empty vials) start->solid_waste sharps Contaminated Sharps (Needles, syringes) start->sharps incineration Collect for Incineration by Licensed Waste Vendor liquid_waste->incineration Large Volume deactivation On-Site Chemical Deactivation (e.g., Activated Carbon) liquid_waste->deactivation Small Volume solid_waste->incineration sharps_container Dispose in Sharps Container sharps->sharps_container non_hazardous Dispose as Non-Hazardous Waste (Confirm with EHS) deactivation->non_hazardous

Propofol Waste Disposal Workflow

By adhering to these procedures, researchers and laboratory personnel can ensure the safe, compliant, and environmentally responsible disposal of propofol and its metabolites, thereby protecting both human health and the ecosystem. Always consult your institution's specific environmental health and safety guidelines and local regulations for pharmaceutical waste disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.